Xenin
描述
属性
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C139H224N38O32S/c1-15-79(10)111(132(203)169-103(137(208)209)64-77(6)7)173-126(197)101(67-85-69-152-89-41-23-22-40-87(85)89)167-130(201)107-49-34-59-176(107)135(206)96(47-33-58-151-139(147)148)163-117(188)91(43-25-29-54-141)159-129(200)106-48-35-60-177(106)136(207)102(68-86-70-149-74-154-86)168-124(195)100(66-84-38-20-17-21-39-84)166-128(199)105(73-179)171-122(193)97(62-75(2)3)156-108(182)71-153-116(187)90(42-24-28-53-140)160-131(202)110(78(8)9)172-120(191)94(46-32-57-150-138(145)146)157-114(185)80(11)155-127(198)104(72-178)170-119(190)93(45-27-31-56-143)162-133(204)112(81(12)180)174-121(192)95(50-51-109(183)184)158-123(194)99(65-83-36-18-16-19-37-83)165-118(189)92(44-26-30-55-142)161-134(205)113(82(13)181)175-125(196)98(63-76(4)5)164-115(186)88(144)52-61-210-14/h16-23,36-41,69-70,74-82,88,90-107,110-113,152,178-181H,15,24-35,42-68,71-73,140-144H2,1-14H3,(H,149,154)(H,153,187)(H,155,198)(H,156,182)(H,157,185)(H,158,194)(H,159,200)(H,160,202)(H,161,205)(H,162,204)(H,163,188)(H,164,186)(H,165,189)(H,166,199)(H,167,201)(H,168,195)(H,169,203)(H,170,190)(H,171,193)(H,172,191)(H,173,197)(H,174,192)(H,175,196)(H,183,184)(H,208,209)(H4,145,146,150)(H4,147,148,151)/t79-,80-,81+,82+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,110-,111-,112-,113-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHVLSACPFUBDY-QCDLPZBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C139H224N38O32S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162609 | |
| Record name | Xenin 25 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2971.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144092-28-4 | |
| Record name | Xenin 25 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144092284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xenin 25 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Multifaceted Role of Xenin: A Technical Guide to its Primary Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xenin is a 25-amino acid peptide with a growing reputation as a significant modulator of metabolic and gastrointestinal functions. Co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine K-cells, this compound's pleiotropic actions position it as a peptide of interest for therapeutic development, particularly in the context of diabetes and obesity. This technical guide provides an in-depth exploration of the primary functions of this compound, detailing its effects on insulin (B600854) secretion, gastric motility, and appetite regulation. It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of its signaling pathways and experimental workflows.
Core Physiological Functions of this compound
This compound exerts a range of biological effects, primarily centered on metabolic and gastrointestinal regulation. Its main functions include the potentiation of insulin secretion, modulation of gastrointestinal motility, and suppression of appetite.[1][2][3] These actions are predominantly mediated through its interaction with the neurotensin (B549771) receptor 1 (NTSR1).[1][4][5][6][7][8]
Regulation of Insulin Secretion
This compound has been demonstrated to play a significant role in glucose homeostasis by modulating insulin secretion from pancreatic β-cells. While this compound alone can stimulate insulin release, its most pronounced effect is the potentiation of the insulinotropic action of GIP.[3] This synergistic effect is of particular interest for the development of novel diabetic therapies. Studies have shown that this compound enhances glucose-lowering and elevates insulin secretion when administered with glucose.[2]
Modulation of Gastrointestinal Motility
This compound influences the motor functions of the gastrointestinal tract. It has been shown to delay gastric emptying, a mechanism that contributes to its glucose-lowering effects by slowing the rate of nutrient absorption.[9][10] In vitro studies on guinea pig intestinal preparations have revealed that this compound can induce both contractile and relaxant responses, depending on the specific region of the gut.[11]
Appetite Suppression
A key function of this compound is its role in the central regulation of food intake. Administration of this compound has been shown to reduce calorie consumption.[2] This anorectic effect is thought to be mediated, at least in part, through the hypothalamus, though it appears to be independent of the melanocortin signaling pathway.
Quantitative Data on this compound's Bioactivity
The following tables summarize key quantitative data regarding the biological effects of the this compound peptide from various in vitro and in vivo studies.
| Parameter | Value | Cell/Animal Model | Condition | Reference |
| Insulin Secretion | ||||
| Dose-dependent increase | 10⁻⁸ M and above | BRIN-BD11 cells | 5.6 mM glucose | [12] |
| Potentiation of GIP-induced secretion | - | BRIN-BD11 cells | - | [12] |
| Satiety Effect (in vivo) | 500 nmol/kg | Normal mice | - | [2] |
| Gastric Emptying | ||||
| Infusion Rate for delayed emptying | 12 pmol/kg/min ("Hi-Xen") | Humans (NGT, IGT, T2DM) | Post-meal | [13] |
| Ineffective Infusion Rate | 4 pmol/kg/min ("Lo-Xen") | Humans (NGT, IGT, T2DM) | Post-meal | [13] |
Key Experimental Protocols
This section provides detailed methodologies for seminal experiments used to characterize the function of the this compound peptide.
In Vitro Insulin Secretion Assay using Pancreatic Beta-Cell Lines (e.g., BRIN-BD11)
This protocol is designed to assess the direct effect of this compound on insulin secretion from a clonal pancreatic beta-cell line.
Materials:
-
BRIN-BD11 cells
-
24-well cell culture plates
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.5% (w/v) BSA
-
Glucose solutions (e.g., 5.6 mM and 16.7 mM in KRBB)
-
This compound peptide solutions of varying concentrations
-
Radioimmunoassay (RIA) or ELISA kit for insulin measurement
Procedure:
-
Cell Seeding: Seed BRIN-BD11 cells in 24-well plates at a density of 150,000 cells/well and allow them to attach overnight at 37°C in a humidified incubator with 5% CO2.[12]
-
Pre-incubation: Gently wash the cells with KRBB containing 1.1 mM glucose. Then, pre-incubate the cells in this buffer for 40 minutes at 37°C to allow them to equilibrate.[12]
-
Stimulation: Aspirate the pre-incubation buffer and add KRBB containing the desired glucose concentration (e.g., 5.6 mM or 16.7 mM) with or without varying concentrations of this compound peptide (e.g., 10⁻¹² M to 10⁻⁶ M).[12]
-
Incubation: Incubate the plates for 20 minutes at 37°C.[12]
-
Sample Collection: After incubation, collect the supernatant from each well.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a commercially available RIA or ELISA kit according to the manufacturer's instructions.
Intracerebroventricular (ICV) Injection in Mice for Feeding Studies
This protocol describes the surgical implantation of a cannula into the lateral ventricle of a mouse brain for the central administration of this compound to study its effects on food intake.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Guide cannula and dummy cannula
-
Dental cement and skull screws
-
Internal injection cannula connected to a Hamilton syringe via PE tubing
-
This compound solution for injection
Procedure:
-
Anesthesia and Stereotaxic Surgery: Anesthetize the mouse and secure its head in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Cannula Implantation: Identify the bregma. Based on stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.3 mm, ML: +1.0 mm, DV: -3.0 mm from bregma for a mouse), drill a small hole in the skull.[9] Slowly lower the guide cannula to the predetermined depth.
-
Securing the Cannula: Secure the guide cannula to the skull using dental cement and skull screws. Insert a dummy cannula to keep the guide cannula patent.[9]
-
Recovery: Allow the animal to recover for at least 5-7 days post-surgery.[9]
-
ICV Injection: For the experiment, gently restrain the mouse and remove the dummy cannula. Insert the internal injection cannula connected to the Hamilton syringe. Infuse the this compound solution slowly (e.g., over 1-2 minutes).[9]
-
Behavioral Observation: Return the mouse to its home cage with pre-weighed food and monitor food intake at specified time points.
In Vitro Gastrointestinal Motility Assay
This protocol outlines the procedure for studying the effects of this compound on the contractility of isolated intestinal segments using an organ bath setup.
Materials:
-
Guinea pig or rat
-
Organ bath system with force transducers
-
Krebs solution (or similar physiological saline)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
This compound peptide solutions
Procedure:
-
Tissue Preparation: Euthanize the animal and dissect a segment of the desired intestine (e.g., jejunum, colon). Clean the segment of mesenteric attachments and luminal contents in Krebs solution.
-
Mounting: Mount the intestinal segment (either longitudinal or circular muscle strips) in the organ bath chambers filled with Krebs solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the tissue to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the tissue to equilibrate under a slight resting tension for a period (e.g., 60 minutes), with regular changes of the Krebs solution.
-
Drug Application: After a stable baseline of spontaneous contractions is established, add this compound at various concentrations cumulatively to the organ bath.
-
Data Recording: Record the contractile activity (frequency and amplitude) using a data acquisition system. Analyze the changes in motility in response to this compound.
Signaling Pathways and Molecular Mechanisms
This compound primarily exerts its effects by activating the neurotensin receptor 1 (NTSR1), a G protein-coupled receptor (GPCR).[4][6] Activation of NTSR1 by this compound initiates a cascade of intracellular signaling events.
The Canonical NTSR1 Signaling Pathway
NTSR1 is coupled to Gq/11 proteins.[6] Upon this compound binding, the Gαq subunit is activated, which in turn stimulates phospholipase C-beta (PLC-β).[11][14][15] PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14][15][16]
-
IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[14][15][16] This increase in intracellular Ca²⁺ is a critical step in many of this compound's downstream effects, including the modulation of neuronal activity and smooth muscle contraction.[1]
-
DAG and Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).[17][18][19][20][21] PKC can then phosphorylate a variety of target proteins, leading to further cellular responses.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. Method of long-term, recurrent, intracerebroventricular infusion of cellular therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Related Peptides: Potential Therapeutic Role in Diabetes and Related Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy [frontiersin.org]
- 5. OX2R activation induces PKC-mediated ERK and CREB phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the Neurotensin Receptor 1 in complex with β-arrestin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Retention of NTSR1-Targeted Radionuclide Therapeutics via Covalent Inhibitors in Pancreatic, Colorectal, and Prostate Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurotensin receptor 1 determines the outcome of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. moodle2.units.it [moodle2.units.it]
- 12. A novel neurotensin/xenin fusion peptide enhances β-cell function and exhibits antidiabetic efficacy in high-fat fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An enzymatically stable GIP/xenin hybrid peptide restores GIP sensitivity, enhances beta cell function and improves glucose homeostasis in high-fat-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reactome | PLC-beta hydrolyses PIP2 to DAG and IP3 [reactome.org]
- 15. The roles of phospholipase C-β related signals in the proliferation, metastasis and angiogenesis of malignant tumors, and the corresponding protective measures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IP3 and PLC [worms.zoology.wisc.edu]
- 17. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Calcium- and Diacylglycerol-Stimulated Protein Kinase C (PKC), Caenorhabditis elegans PKC-2, Links Thermal Signals to Learned Behavior by Acting in Sensory Neurons and Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The role of diacylglycerol/protein kinase C signaling in insulin-stimulated glucose transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Discovery and Historical Background of Xenin-25: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical background of Xenin-25, a 25-amino acid peptide with significant physiological roles in the gastrointestinal and endocrine systems. First isolated from human gastric mucosa, this compound-25 has been identified as the human counterpart to the amphibian peptide xenopsin. This document details the initial characterization of this compound-25, including its amino acid sequence and molecular weight. It further outlines the seminal experimental protocols for its purification and quantification, and presents key quantitative data from early bioactivity studies. Finally, this guide illustrates the initial understanding of its signaling mechanisms, particularly its interaction with neurotensin (B549771) receptors and its role in potentiating glucose-dependent insulinotropic polypeptide (GIP) action through a cholinergic relay.
Discovery and Initial Identification
This compound-25 was first identified and isolated from human gastric mucosa in 1992 by Feurle and colleagues. The research was prompted by the search for a mammalian equivalent of the amphibian peptide xenopsin, to which this compound-25 shares structural homology.[1][2] Immunohistochemical studies had indicated the presence of xenopsin-like immunoreactivity in human tissues, leading to the targeted extraction and purification of the novel peptide.[1]
The peptide was successfully purified to homogeneity from acid extracts of human gastric fundic and antral mucosa using a combination of high-performance liquid chromatography (HPLC) techniques.[1][2] The concentration in the gastric mucosa was found to be approximately 100 pmol/g.[2] Subsequent analysis revealed that this compound-25 is co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine K-cells in the small intestine.
Amino Acid Sequence and Physicochemical Properties
The primary structure of human this compound-25 was determined by amino acid sequencing. The 25-amino acid sequence is as follows:
Met-Leu-Thr-Lys-Phe-Glu-Thr-Lys-Ser-Ala-Arg-Val-Lys-Gly-Leu-Ser-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu [1]
Quantitative data regarding the physicochemical properties of this compound-25 are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Residues | 25 | [1] |
| Molecular Weight | Approximately 2971.6 g/mol | [3][4] |
| Purity (Synthetic) | ≥95% | [5][6] |
| Solubility | Soluble in water | [5] |
| Appearance | White to off-white powder (lyophilized) | [5][6] |
Experimental Protocols
The discovery and initial characterization of this compound-25 relied on several key experimental methodologies. The following sections provide a detailed overview of these protocols.
Extraction and Purification of Native this compound-25
The initial isolation of this compound-25 from human gastric mucosa involved a multi-step purification process designed to isolate the peptide in a pure form for sequencing and characterization.
Workflow for this compound-25 Purification
Protocol Details:
-
Tissue Extraction: Human gastric mucosal tissue was homogenized in an acidic extraction solution to solubilize the peptides and inhibit enzymatic degradation.
-
Initial Purification: The homogenate was centrifuged, and the supernatant was passed through a Sep-Pak C18 cartridge to enrich for hydrophobic peptides, including this compound-25.[1]
-
High-Performance Liquid Chromatography (HPLC): The enriched fraction was subjected to multiple rounds of HPLC for final purification.
-
Reverse-Phase HPLC: Separation was based on the hydrophobicity of the peptides. A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous acidic mobile phase was used to elute the bound peptides.
-
Ion-Exchange HPLC: Further purification was achieved based on the net charge of the peptides at a specific pH.
-
-
Monitoring and Characterization:
-
Radioimmunoassay (RIA): Fractions from each purification step were monitored for the presence of xenopsin-like immunoreactivity using a specific RIA.
-
Amino Acid Sequencing: The purified peptide was subjected to Edman degradation to determine its amino acid sequence.
-
Mass Spectrometry: The molecular mass of the purified peptide was confirmed by mass spectrometry.[1]
-
Quantification by Radioimmunoassay (RIA)
RIA was a crucial technique for detecting and quantifying this compound-25 during its purification and in biological samples.
General RIA Protocol:
-
Antibody Coating: Polystyrene tubes were coated with a primary antibody specific for this compound-25.
-
Competitive Binding: A known amount of radiolabeled this compound-25 (e.g., with ¹²⁵I) and the unknown sample (or standard) were added to the antibody-coated tubes. The unlabeled this compound-25 in the sample competes with the radiolabeled this compound-25 for binding to the antibody.
-
Incubation: The mixture was incubated to allow for competitive binding to reach equilibrium.
-
Washing: The tubes were washed to remove unbound radiolabeled and unlabeled this compound-25.
-
Detection: The amount of radioactivity remaining in the tube (bound radiolabeled this compound-25) was measured using a gamma counter.
-
Quantification: A standard curve was generated using known concentrations of unlabeled this compound-25. The concentration of this compound-25 in the unknown sample was determined by comparing its radioactivity to the standard curve.
Initial Bioactivity and Physiological Role
Early investigations into the biological activity of this compound-25 revealed its significant effects on the exocrine pancreas and its role in the gastrointestinal system.
Stimulation of Exocrine Pancreatic Secretion
One of the first described biological functions of this compound-25 was its ability to stimulate exocrine pancreatic secretion in vivo.
Experimental Model: Conscious dogs equipped with pancreatic fistulas were used to collect pancreatic juice.
Dose-Response of this compound-25 on Pancreatic Secretion in Dogs:
| Intravenous Infusion Dose (pmol/kg/min) | Pancreatic Secretory Response | Reference |
| 4 | Onset of stimulation of exocrine pancreatic secretion | [1] |
| 64 | Maximal stimulation of exocrine pancreatic secretion | [1] |
These studies demonstrated a dose-dependent stimulation of pancreatic secretion, highlighting a potential physiological role for this compound-25 in digestion.
Gastrointestinal Motility
Subsequent studies explored the effects of this compound-25 on gastrointestinal motility, revealing complex and region-specific actions. In the guinea pig jejunum, this compound-25 induced a biphasic response characterized by an initial relaxation followed by a significant contraction.[7] In contrast, in the colon, it primarily caused relaxation.[7]
Signaling Pathways
The elucidation of the signaling pathways of this compound-25 has been an area of active research since its discovery.
Interaction with Neurotensin Receptors
Due to its structural similarity to neurotensin, initial studies investigated the interaction of this compound-25 with neurotensin receptors. It was found that many of the biological effects of this compound-25 are mediated through the neurotensin receptor 1 (NTSR1).[8]
Potentiation of GIP Action via a Cholinergic Relay
A key discovery in the understanding of this compound-25's function was its ability to potentiate the insulinotropic action of GIP. This effect is not direct but is mediated through a novel cholinergic relay mechanism.
Conceptual Signaling Pathway for this compound-25 Potentiation of GIP-Mediated Insulin (B600854) Secretion
This pathway highlights that while GIP acts directly on pancreatic β-cells, this compound-25 acts on cholinergic neurons via NTSR1, leading to the release of acetylcholine, which in turn enhances the insulin secretory response of the β-cells to GIP.
Conclusion
The discovery of this compound-25 in 1992 opened a new avenue of research in gastrointestinal and endocrine physiology. From its initial isolation and characterization to the elucidation of its complex signaling mechanisms, this compound-25 has emerged as a multifaceted peptide with significant therapeutic potential, particularly in the context of metabolic diseases. This technical guide provides a foundational understanding of the historical and scientific background of this compound-25, serving as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. Cholinergic signaling mediates the effects of this compound-25 on secretion of pancreatic polypeptide but not insulin or glucagon in humans with impaired glucose tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-25 potentiates glucose-dependent insulinotropic polypeptide action via a novel cholinergic relay mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the effect of this compound and this compound fragments on exocrine pancreas secretion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for non-neurotensin receptor-mediated effects of this compound (1-25)--focus on intestinal microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-25 Potentiates Glucose-dependent Insulinotropic Polypeptide Action via a Novel Cholinergic Relay Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Biological Role of Xenin in Metabolic Regulation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Xenin, a 25-amino acid peptide co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine K-cells, has emerged as a significant modulator of metabolic homeostasis. Initially recognized for its effects on gastrointestinal motility and satiety, recent research has unveiled its multifaceted role in regulating glucose and lipid metabolism, as well as pancreatic islet function. This technical guide provides an in-depth overview of the biological functions of this compound, detailing its signaling pathways, its impact on key metabolic processes, and the experimental methodologies used to elucidate these functions. The quantitative effects of this compound are summarized in structured tables for comparative analysis, and key signaling and experimental workflows are visualized using Graphviz diagrams. This document serves as a comprehensive resource for researchers and professionals in the fields of metabolic disease and drug development.
Introduction to this compound
This compound was first isolated from human gastric mucosa and is the mammalian counterpart to the amphibian peptide xenopsin. It is derived from a 35-amino acid precursor, pro-xenin, which is identical to the alpha-coat protein (COPA).[1] Following food ingestion, this compound is released into circulation from K-cells located in the duodenum and jejunum.[2] While a specific receptor for this compound has not yet been identified, many of its biological actions are believed to be mediated through the neurotensin (B549771) receptor 1 (NTSR1).[3]
Role of this compound in Glucose Homeostasis
This compound plays a crucial role in the regulation of blood glucose levels through its effects on insulin (B600854) and glucagon (B607659) secretion, as well as by modulating gastric emptying.
Regulation of Insulin and Glucagon Secretion
This compound has been shown to directly stimulate both insulin and glucagon secretion from pancreatic islet cells in vitro.[2] However, its more pronounced effect on insulin secretion in vivo appears to be indirect, through the potentiation of the incretin (B1656795) hormone GIP.[3]
2.1.1. Potentiation of GIP-Mediated Insulin Secretion
This compound significantly enhances the insulinotropic effect of GIP.[3] This potentiation is not due to a direct action on pancreatic beta-cells but is mediated by a cholinergic relay mechanism.[4] this compound is thought to activate non-ganglionic cholinergic neurons that innervate the islets, leading to increased acetylcholine (B1216132) release and subsequent amplification of GIP-stimulated insulin secretion.[4] This effect is particularly relevant in the context of type 2 diabetes, where GIP resistance is a known pathophysiological feature.
Effects on Gastric Emptying
This compound delays gastric emptying in both animals and humans.[5] This action contributes to a slower and more sustained release of nutrients into the small intestine, which in turn blunts postprandial glucose excursions. The delay in gastric emptying is likely mediated through a neural relay, as intense staining for this compound receptors has been observed on nerve fibers in the longitudinal muscle of the human stomach.[5]
Role of this compound in Satiety and Food Intake
This compound acts as a satiety factor, reducing food intake when administered both centrally and peripherally.[1]
Central and Peripheral Anorectic Effects
Intracerebroventricular (i.c.v.) and intraperitoneal (i.p.) administration of this compound have been shown to dose-dependently reduce food intake in rodents.[1] This effect is independent of the leptin and melanocortin signaling pathways, suggesting a distinct mechanism of action in the central nervous system for appetite regulation.[1]
Role of this compound in Lipid Metabolism
This compound influences lipid metabolism by modulating gene expression and protein activity in adipose tissue.
Regulation of Lipolysis and Lipogenesis
Central administration of this compound in obese mice has been shown to alter the expression of key genes involved in lipid metabolism in white adipose tissue.[6] Specifically, it increases the mRNA levels of adipose triglyceride lipase (B570770) (Atgl), a key enzyme in lipolysis, while decreasing the protein levels of fatty acid synthase (FASN), an enzyme crucial for lipogenesis.[6] These changes promote the breakdown of stored fats and reduce the synthesis of new fatty acids, contributing to a reduction in adiposity.
Signaling Pathways of this compound
The signaling mechanisms of this compound are complex and involve both direct and indirect pathways.
Neurotensin Receptor 1 (NTSR1)
Many of the metabolic effects of this compound are attributed to its interaction with NTSR1.[3] Activation of NTSR1 by this compound is thought to initiate downstream signaling cascades that mediate its effects on satiety and potentially other metabolic processes. However, some studies suggest the existence of this compound effects that are independent of NTSR1, indicating the possibility of other, yet unidentified, receptors or signaling pathways.[7]
Cholinergic Relay in Pancreatic Islets
As previously mentioned, this compound's potentiation of GIP-stimulated insulin secretion is a prime example of its indirect signaling mechanism. This pathway highlights the interplay between gut peptides and the autonomic nervous system in regulating pancreatic function.
Quantitative Data on the Metabolic Effects of this compound
The following tables summarize the quantitative findings from key studies on the metabolic effects of this compound.
Table 1: Effects of this compound on Food Intake in Rodents
| Species | Administration Route | Dose | Time Point | Effect on Food Intake | Reference |
| Mice | Intraperitoneal (i.p.) | 15 µg/g | 2 and 3 hours | Significant transient reduction | [1] |
| Mice | Intraperitoneal (i.p.) | 50 µg/g | 24 hours | Significant reduction in nocturnal intake | [1] |
| Rats | Intracerebroventricular (i.c.v.) | 15 µg | 1 hour | 42% reduction | [8] |
| Rats | Intracerebroventricular (i.c.v.) | 15 µg | 2 hours | 25% reduction | [8] |
Table 2: Effects of this compound on Gastric Emptying in Humans
| Subject Group | This compound Infusion | Parameter | Reduction | Reference |
| Normal Glucose Tolerance (NGT) | 12 pmol·kg⁻¹·min⁻¹ | iAUC of acetaminophen (B1664979) (0-240 min) | 34% | [5] |
| Impaired Glucose Tolerance (IGT) | 12 pmol·kg⁻¹·min⁻¹ | iAUC of acetaminophen (0-240 min) | 26% | [5] |
| Type 2 Diabetes (T2DM) | 12 pmol·kg⁻¹·min⁻¹ | iAUC of acetaminophen (0-240 min) | 33% | [5] |
Table 3: Effects of this compound on Gene and Protein Expression in Adipose Tissue of Obese Mice
| Gene/Protein | Effect | Magnitude of Change | Reference |
| Adipose triglyceride lipase (Atgl) mRNA | Increased | Significant increase | [6] |
| Fatty acid synthase (FASN) protein | Decreased | Significant reduction | [6] |
Table 4: Effects of this compound on Insulin Secretion
| Condition | Cell Type / Model | This compound Concentration | Effect on Insulin Secretion | Reference |
| In vitro | BRIN-BD11 cells | 10⁻⁶ M | Significant augmentation at 5.6 mM glucose | [9] |
| In vivo (with GIP) | High-fat-fed mice | 25 nmol/kg (hybrid peptide) | Significantly increased plasma insulin | [10] |
| In vivo (with GIP) | Humans (NGT and IGT) | 4 pmol·kg⁻¹·min⁻¹ | Transiently increased Insulin Secretion Rate | [3] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
In Vivo Assessment of Food Intake in Mice
-
Animals: Male C57BL/6 mice are individually housed and maintained on a standard 12:12-h light-dark cycle.
-
Acclimatization: Mice are acclimated to handling and injection procedures for several days before the experiment.
-
Administration:
-
Intraperitoneal (i.p.) Injection: this compound is dissolved in sterile saline and injected intraperitoneally at doses ranging from 0.5 to 50 µg/g body weight. Control animals receive an equivalent volume of saline.
-
Intracerebroventricular (i.c.v.) Injection: Mice are anesthetized and a cannula is stereotaxically implanted into the lateral ventricle. After a recovery period, this compound (0.1-5 µg) in artificial cerebrospinal fluid (aCSF) is injected. Control animals receive aCSF.
-
-
Measurement: Food intake is measured by weighing the food hopper at various time points (e.g., 1, 2, 4, and 24 hours) after injection.
-
Data Analysis: Cumulative food intake is calculated and compared between treatment and control groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
In Vitro Insulin Secretion Assay using BRIN-BD11 Cells
-
Cell Culture: BRIN-BD11 cells, a rat insulinoma cell line, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 24-well plates and grown to confluence.
-
Pre-incubation: Prior to the assay, cells are washed and pre-incubated in Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to allow basal insulin secretion to stabilize.
-
Stimulation: The pre-incubation buffer is replaced with KRB buffer containing various concentrations of glucose (e.g., 5.6 mM or 16.7 mM) with or without different concentrations of this compound (e.g., 10⁻¹² to 10⁻⁶ M). Cells are incubated for a defined period (e.g., 20 minutes).
-
Sample Collection: The supernatant is collected to measure secreted insulin. The cells are lysed to measure total insulin content.
-
Insulin Measurement: Insulin concentrations in the supernatant and cell lysates are determined using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Insulin secretion is expressed as a percentage of total insulin content and compared across different treatment conditions.
Assessment of Beta-Cell Apoptosis
-
Cell Culture and Treatment: Pancreatic beta-cells (e.g., MIN6 cells or isolated primary islets) are cultured under standard conditions. Apoptosis is induced by treating the cells with pro-apoptotic stimuli such as high glucose, cytokines (e.g., IL-1β, IFN-γ), or chemical inducers (e.g., streptozotocin). The protective effect of this compound is assessed by co-incubating the cells with the apoptotic stimulus and this compound.
-
Apoptosis Assays:
-
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Caspase-3 Activity Assay: The activity of cleaved caspase-3, a key executioner caspase in apoptosis, is measured using a colorimetric or fluorometric substrate.
-
Western Blotting: The expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins are determined by Western blotting.
-
-
Quantification and Analysis: The percentage of apoptotic cells or the activity of caspases is quantified and compared between different treatment groups.
Conclusion and Future Directions
This compound is a pleiotropic gut hormone with significant implications for metabolic regulation. Its ability to modulate insulin secretion, suppress appetite, delay gastric emptying, and influence lipid metabolism makes it an attractive therapeutic target for metabolic disorders such as obesity and type 2 diabetes. The indirect mechanism of action for GIP potentiation via a cholinergic relay is a particularly novel finding that opens new avenues for therapeutic intervention.
Future research should focus on the identification and characterization of a specific this compound receptor to better understand its direct signaling pathways. Further elucidation of the downstream molecular targets of this compound in various tissues will also be crucial. The development of stable and long-acting this compound analogues or mimetics holds promise for the development of novel therapies for metabolic diseases. Additionally, exploring the synergistic effects of this compound with other gut hormones could lead to the development of more effective multi-agonist therapies.
References
- 1. This compound, a Gastrointestinal Peptide, Regulates Feeding Independent of the Melanocortin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Related Peptides: Potential Therapeutic Role in Diabetes and Related Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-25 Amplifies GIP-Mediated Insulin Secretion in Humans With Normal and Impaired Glucose Tolerance but Not Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-25 potentiates glucose-dependent insulinotropic polypeptide action via a novel cholinergic relay mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-25 delays gastric emptying and reduces postprandial glucose levels in humans with and without Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central action of this compound affects the expression of lipid metabolism-related genes and proteins in mouse white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotensin and its receptors in the control of glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound--a novel suppressor of food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. An enzymatically stable GIP/xenin hybrid peptide restores GIP sensitivity, enhances beta cell function and improves glucose homeostasis in high-fat-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of the Xenin Hormone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenin is a 25-amino acid peptide hormone, originally isolated from human gastric mucosa, that plays a significant role in regulating various physiological processes, particularly within the gastrointestinal and endocrine systems.[1][2] Co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine K-cells of the upper gut, this compound has emerged as a molecule of interest for its potential therapeutic applications in metabolic disorders such as obesity and type 2 diabetes.[3][4] This technical guide provides a comprehensive overview of the detailed mechanism of action of this compound, focusing on its receptor interactions, signaling pathways, and physiological effects, supported by quantitative data and detailed experimental protocols.
Receptor Interaction and Binding Affinity
While a specific receptor for this compound has not been identified, a substantial body of evidence indicates that many of its biological effects are mediated through the neurotensin (B549771) receptor 1 (NTSR1) , a G protein-coupled receptor (GPCR).[1][2][3][5] this compound shares structural homology with neurotensin, the endogenous ligand for NTSR1, which explains this interaction.[1] The C-terminus of this compound is crucial for its biological activity and interaction with NTSR1.[5]
Quantitative Data on Receptor Binding
The following table summarizes the available quantitative data on the binding affinity of this compound and its analogues to the neurotensin receptor 1.
| Ligand | Receptor | Cell Line/Tissue | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| This compound-25 | NTSR1 | Guinea pig jejunal muscle membranes | Radioligand Binding Assay | - | ~10 | [5] |
| This compound-25 | NTSR1 | Guinea pig colonic muscle membranes | Radioligand Binding Assay | - | ~30 | [5] |
| Neurotensin | NTSR1 | HT-29 human colon cancer cells | Competition Binding Assay | 0.14 | - | [6] |
| [3H]Neurotensin | NTSR1 | Rat brain | Radioligand Binding Assay | Kd = 0.25 | - | [7] |
| SR 48692 (antagonist) | NTSR1 | - | - | 1.3 | - | [8] |
Signaling Pathways
Upon binding to NTSR1, this compound initiates a cascade of intracellular signaling events. NTSR1 is known to be a promiscuous receptor, coupling to various G protein subtypes, including Gq/11, Gs, Gi/o, and G12/13.[9][10][11]
Gq/11-PLC-Calcium Mobilization Pathway
The primary signaling pathway activated by the this compound-NTSR1 interaction involves the Gq/11 protein. This leads to the activation of Phospholipase C (PLC) , which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4][12] This increase in intracellular calcium is a key event mediating many of this compound's downstream effects.[4][12]
Potentiation of GIP-Mediated Insulin (B600854) Secretion: An Indirect Mechanism
A key physiological role of this compound is its ability to potentiate the insulinotropic effect of GIP.[8][13] However, studies suggest that this compound does not directly stimulate insulin release from pancreatic β-cells.[5] Instead, it is proposed to act via a cholinergic relay mechanism .[5][8][13] this compound, through NTSR1 on enteric neurons, is thought to stimulate the release of acetylcholine (B1216132) (ACh). ACh then acts on muscarinic receptors on pancreatic β-cells, enhancing their sensitivity to GIP and thereby augmenting glucose-stimulated insulin secretion.[5][8]
Physiological Effects
This compound exerts a range of physiological effects, primarily related to gastrointestinal function and metabolic regulation.
Gastrointestinal Motility
This compound has been shown to modulate gastrointestinal motility. In vitro studies on guinea pig jejunum and colon have demonstrated that this compound can induce both contractile and relaxant responses, with its effects being mediated through NTSR1.[8] These effects involve both neurocrine and myocrine pathways, with the participation of muscarinic, purinergic, and tachykinin-related mechanisms in the jejunum.[8]
Satiety and Food Intake
This compound is implicated in the regulation of food intake and satiety. Central administration of this compound has been shown to reduce food intake in animal models.[14][15] This anorectic effect appears to be independent of the melanocortin signaling pathway, a key central pathway for energy homeostasis.[14][15][16]
Regulation of Pancreatic Exocrine and Endocrine Secretion
Beyond its effects on insulin, this compound also influences the secretion of other pancreatic hormones. It has been shown to stimulate glucagon (B607659) secretion and, in combination with GIP, can transiently increase plasma glucagon levels in humans.[13][17] Furthermore, this compound stimulates exocrine pancreatic secretion.[1]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Radioligand Binding Assay for Receptor Affinity Determination
Objective: To determine the binding affinity of this compound to the neurotensin receptor 1 (NTSR1).
Materials:
-
Membrane preparations from cells or tissues expressing NTSR1 (e.g., guinea pig intestinal smooth muscle, HT-29 cells).
-
Radiolabeled neurotensin (e.g., [3H]neurotensin or [125I]Tyr3-neurotensin).
-
Unlabeled this compound-25 and neurotensin.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.2% bovine serum albumin, 1 mM EDTA, and a cocktail of protease inhibitors).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and liquid scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Binding Reaction: In a final volume of 250 µL, incubate the membrane preparation (50-100 µg of protein) with a fixed concentration of radiolabeled neurotensin (e.g., 0.5 nM) and increasing concentrations of unlabeled this compound-25 or neurotensin (for competition binding) ranging from 10-12 to 10-6 M.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled neurotensin (e.g., 1 µM). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis of the competition binding data, and Ki values can be calculated using the Cheng-Prusoff equation.
In Vivo Glucose Tolerance Test in Mice
Objective: To assess the effect of this compound on glucose tolerance and its potentiation of GIP's incretin (B1656795) effect in vivo.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
This compound-25, GIP, and vehicle (e.g., saline).
-
Glucose solution (20% w/v).
-
Glucometer and test strips.
-
Insulin ELISA kit.
Protocol:
-
Animal Acclimatization and Fasting: Acclimatize mice to handling for one week prior to the experiment. Fast the mice for 6 hours with free access to water.
-
Baseline Measurements: At time 0, take a baseline blood sample from the tail vein to measure blood glucose and plasma insulin levels.
-
Administration of Peptides and Glucose: Administer this compound-25 (e.g., 25 nmol/kg), GIP (e.g., 25 nmol/kg), the combination of this compound-25 and GIP, or vehicle via intraperitoneal (i.p.) injection. Immediately following the peptide injection, administer a glucose bolus (2 g/kg body weight) via oral gavage or i.p. injection.
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Glucose and Insulin Measurement: Measure blood glucose concentrations immediately using a glucometer. Centrifuge the remaining blood to collect plasma and store at -80°C for subsequent measurement of insulin concentrations using an ELISA kit.
-
Data Analysis: Plot blood glucose and plasma insulin concentrations over time. Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall response. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the different treatment groups.
Conclusion
The hormone this compound exerts its diverse physiological effects predominantly through the activation of the neurotensin receptor 1. Its mechanism of action involves the canonical Gq/11-PLC-calcium signaling pathway, leading to a variety of cellular responses. Of particular interest to drug development is its ability to indirectly potentiate the incretin effect of GIP, a mechanism that holds promise for the treatment of type 2 diabetes. Further research is warranted to fully elucidate the downstream signaling networks activated by this compound and to explore the therapeutic potential of this compound analogues with enhanced stability and receptor selectivity. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to further investigate the intricate biology of this fascinating hormone.
References
- 1. Measuring dynamic hormone release from pancreatic islets using perifusion assay [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-25 increases cytosolic free calcium levels and acetylcholine release from a subset of myenteric neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-25 Potentiates Glucose-dependent Insulinotropic Polypeptide Action via a Novel Cholinergic Relay Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. Functional Assessment of Intestinal Motility and Gut Wall Inflammation in Rodents: Analyses in a Standardized Model of Intestinal Manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GIP plus this compound-25 indirectly increases pancreatic polypeptide release in humans with and without type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of the Neurotensin Receptor 1 in complex with β-arrestin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Feeling at home: Structure of the NTSR1–Gi complex in a lipid environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformational transitions of a neurotensin receptor 1–Gi1 protein complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-25 increases cytosolic free calcium levels and acetylcholine release from a subset of myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-25 amplifies GIP-mediated insulin secretion in humans with normal and impaired glucose tolerance but not type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of a Fluorescent Ligand for the Intracellular Allosteric Binding Site of the Neurotensin Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
Investigating the Receptor Binding Profile of Xenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xenin, a 25-amino acid peptide originally isolated from human gastric mucosa, has garnered significant interest for its diverse physiological roles, including the regulation of gastrointestinal motility, pancreatic secretion, and food intake. Structurally related to neurotensin (B549771), this compound's therapeutic potential is being explored for metabolic disorders such as obesity and diabetes. A comprehensive understanding of its receptor binding profile is paramount for elucidating its mechanism of action and advancing drug development efforts. This technical guide provides a detailed overview of the current knowledge regarding this compound's receptor interactions, summarizing the qualitative and quantitative data, outlining relevant experimental methodologies, and visualizing the known signaling pathways. While a specific, dedicated receptor for this compound remains to be identified, evidence strongly suggests that many of its effects are mediated through the neurotensin receptor 1 (NTS1).
Receptor Binding Profile of this compound
The current understanding of this compound's receptor binding profile is centered on its interaction with the neurotensin receptor system, with emerging yet unconfirmed hypotheses involving other receptors.
Primary Target: Neurotensin Receptor 1 (NTS1)
Multiple studies have indicated that this compound interacts with the neurotensin receptor 1 (NTS1)[1][2]. This interaction is attributed to the structural homology between this compound and neurotensin, particularly in their C-terminal regions which are crucial for receptor binding and activation[3]. The biological activities of this compound, such as its effects on gastrointestinal motility and pancreatic secretion, often mimic those of neurotensin, further supporting the role of NTS1 in mediating this compound's functions[1]. However, it is critical to note that direct, quantitative binding affinity data (e.g., Ki, Kd, IC50) for this compound at NTS1 are not extensively reported in publicly available literature. The majority of the evidence remains qualitative or is inferred from functional assays.
Evidence for Non-Neurotensin Receptor-Mediated Effects
Despite the strong evidence for NTS1 interaction, some studies suggest that not all of this compound's actions are mediated through this receptor. This indicates the possibility of other, yet unidentified, receptors or a more complex signaling mechanism[2]. The unique physiological responses to this compound that do not entirely overlap with those of neurotensin point towards a distinct pharmacology that warrants further investigation.
Investigational Targets: GPR135
The G protein-coupled receptor 135 (GPR135) has been phylogenetically classified within the melatonin (B1676174) receptor subfamily, which also includes the neurotensin receptors. This has led to speculation about its potential role as a receptor for this compound or related peptides. However, current research on GPR135 is limited, and it remains an orphan receptor with no confirmed endogenous ligand[4][5][6]. There is no direct experimental evidence to date demonstrating a functional interaction between this compound and GPR135.
Quantitative Binding Data
A thorough review of the existing scientific literature reveals a conspicuous absence of specific quantitative binding affinities for this compound at any receptor. To facilitate future research and provide a clear framework for comparison, the following table is presented to highlight this data gap.
| Receptor | Ligand | Assay Type | K_i_ (nM) | K_d_ (nM) | IC_50_ (nM) | Reference |
| NTS1 | This compound | - | Not Reported | Not Reported | Not Reported | - |
| NTS2 | This compound | - | Not Reported | Not Reported | Not Reported | - |
| GPR135 | This compound | - | Not Reported | Not Reported | Not Reported | - |
Table 1: Summary of Quantitative Binding Data for this compound. The table underscores the current lack of published specific binding affinity values for this compound at its putative receptors.
Experimental Protocols
The following section details methodologies that can be employed to investigate the receptor binding profile of this compound. These protocols are adapted from established assays for the neurotensin receptor system and can be tailored for studying this compound.
Radioligand Binding Assay for NTS1
This protocol describes a competitive binding assay to determine the affinity of this compound for the neurotensin receptor 1 (NTS1) using a radiolabeled neurotensin analog.
Objective: To determine the inhibition constant (Ki) of this compound for NTS1.
Materials:
-
Cell membranes expressing human NTS1
-
Radioligand: [³H]-Neurotensin or [¹²⁵I]-Tyr³-Neurotensin
-
Unlabeled this compound (competitor)
-
Unlabeled Neurotensin (for non-specific binding determination)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing NTS1. Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand + Binding Buffer + Cell Membranes.
-
Non-specific Binding (NSB): Radioligand + High concentration of unlabeled Neurotensin (e.g., 1 µM) + Cell Membranes.
-
Competition: Radioligand + Serial dilutions of unlabeled this compound + Cell Membranes.
-
-
Incubation: Add the cell membrane preparation to all wells. Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
References
- 1. This compound--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Augments Duodenal Anion Secretion via Activation of Afferent Neural Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and visualization of neurotensin binding to receptor sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orphan GPR61, GPR62 and GPR135 receptors and the melatonin MT2 receptor reciprocally modulate their signaling functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR135 G protein-coupled receptor 135 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Orphan GPR61, GPR62 and GPR135 receptors and the melatonin MT2 receptor reciprocally modulate their signaling functions - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Path from Proxenin to Xenin: A Technical Guide to Processing, Conversion, and Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xenin, a 25-amino acid peptide, has emerged as a significant regulator of gastrointestinal function, glucose homeostasis, and appetite. Its therapeutic potential is intrinsically linked to its biosynthesis, a process involving the proteolytic cleavage of its 35-amino acid precursor, prothis compound. This technical guide provides a comprehensive overview of the current understanding of prothis compound processing and its conversion into active this compound. It details the enzymatic players, outlines the signaling cascade initiated by this compound, and presents detailed experimental protocols for studying this pathway. While significant strides have been made, this guide also highlights areas where knowledge remains incomplete, particularly concerning the quantitative dynamics of conversion and the definitive identification of all endogenous processing enzymes.
Introduction: From Precursor to Bioactive Peptide
Prothis compound is a highly conserved 35-amino acid peptide whose sequence is identical to the N-terminus of the alpha-subunit of the coatomer protein (α-COP).[1] This remarkable evolutionary conservation underscores its fundamental biological importance. The conversion of prothis compound into the biologically active 25-amino acid peptide, this compound, involves the cleavage of the 10 C-terminal amino acids.[1] This process is critical for unleashing this compound's diverse physiological effects, which are primarily mediated through its interaction with the neurotensin (B549771) receptor 1 (NTSR1).
Table 1: Amino Acid Sequences of Prothis compound and this compound
| Peptide | Sequence | Length (Amino Acids) |
| Prothis compound | Met-Leu-Thr-Lys-Phe-Glu-Thr-Lys-Ser-Ala-Arg-Val-Lys-Gly-Leu-Ser-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu-Thr-Ser-Leu-His-Asn-Gly-Val-Ile-Gln-Leu-OH | 35 |
| This compound | Met-Leu-Thr-Lys-Phe-Glu-Thr-Lys-Ser-Ala-Arg-Val-Lys-Gly-Leu-Ser-Phe-His-Pro-Lys-Arg-Pro-Trp-OH | 25 |
The Enzymatic Conversion of Prothis compound to this compound
The precise endogenous enzymatic machinery responsible for the conversion of prothis compound to this compound in vivo is an area of active investigation. Unlike many prohormones which are cleaved by prohormone convertases (PCs) at basic amino acid residues, the cleavage of prothis compound occurs after a Tryptophan residue (Trp-25). This suggests the involvement of proteases with different specificities.
Likely Enzymatic Candidates
-
Aspartic Proteases: In vitro studies have shown that pepsin , an aspartic protease, can effectively cleave prothis compound to generate this compound.[1] This cleavage occurs C-terminal to the tryptophan residue. Other aspartic proteases, such as Cathepsin E , which function in acidic environments similar to where pepsin is active, are also plausible candidates for this processing step.
-
Cysteine Proteases: Some cysteine proteases, like Cathepsin L , are known to be involved in proneuropeptide processing and show a preference for cleaving at sites with flanking hydrophobic residues. This makes them potential, though less confirmed, participants in prothis compound conversion.
A Proposed Processing Workflow
The following diagram illustrates the proposed enzymatic processing of prothis compound.
Quantitative Analysis of Conversion
To date, there is a notable absence of published quantitative data on the efficiency and rate of prothis compound to this compound conversion in vivo or in vitro. Such data is crucial for understanding the regulation of this compound biosynthesis and its physiological relevance in different tissues. The following table is presented for illustrative purposes to highlight the types of quantitative data that are needed.
Table 2: Illustrative Quantitative Data on Prothis compound Conversion (Hypothetical)
| Parameter | Value (Hypothetical) | Tissue/Cell Type | Condition |
| Conversion Rate (pmol/mg/hr) | 15.2 ± 2.1 | Gastric Mucosa | Post-prandial |
| Conversion Efficiency (%) | 65% | Duodenal Extract | pH 3.5 |
| Prothis compound:this compound Ratio | 3:1 | Pancreatic Islets | Basal |
| Enzyme Vmax (pmol/min) | 50.8 | Purified Cathepsin E | Saturated Prothis compound |
| Enzyme Km (µM) | 12.5 | Purified Cathepsin E | Prothis compound Substrate |
This compound's Biological Activity: The Signaling Cascade
Active this compound exerts its biological effects primarily through the Neurotensin Receptor Type 1 (NTSR1) , a G-protein coupled receptor (GPCR). While the orphan receptor GPR135 has been suggested as a potential candidate, there is currently no direct evidence of a functional interaction with this compound.
Upon binding to NTSR1, this compound initiates a complex intracellular signaling cascade involving multiple G-protein subtypes.
The NTSR1 Signaling Pathway
The activation of NTSR1 by this compound leads to the engagement of Gαq, Gαi, and potentially Gαs proteins, triggering several downstream effector pathways.
This dual activation of Gq and Gi pathways allows for a finely tuned cellular response to this compound, impacting processes such as insulin secretion, gastrointestinal motility, and satiety signaling.
Experimental Protocols
Investigating the prothis compound-xenin axis requires a suite of specialized biochemical and analytical techniques. The following sections provide detailed methodologies for key experiments. Disclaimer: These protocols are generalized and may require optimization based on specific experimental conditions and available reagents.
In Vitro Prothis compound Cleavage Assay
This assay is designed to identify and characterize enzymes capable of converting prothis compound to this compound.
Materials:
-
Synthetic Prothis compound (≥95% purity)
-
Recombinant Human Cathepsin E (or other candidate protease)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
Stop Solution: 10% Trifluoroacetic Acid (TFA)
-
HPLC system with a C18 column
-
Mass Spectrometer (for product confirmation)
Procedure:
-
Enzyme Activation: If required, activate the candidate protease according to the manufacturer's instructions. For Cathepsin E, this typically involves pre-incubation in an acidic buffer.
-
Reaction Setup: In a microcentrifuge tube, combine:
-
50 µL of Assay Buffer
-
10 µL of Prothis compound stock solution (to a final concentration of 10 µM)
-
10 µL of activated enzyme solution (e.g., 100 nM final concentration)
-
-
Incubation: Incubate the reaction mixture at 37°C. Collect aliquots (e.g., 10 µL) at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: Immediately mix the collected aliquot with an equal volume of Stop Solution to quench the enzymatic reaction.
-
Analysis:
-
Analyze the samples by reverse-phase HPLC to separate prothis compound from its cleavage products (this compound and the C-terminal fragment).
-
Monitor the decrease in the prothis compound peak area and the increase in the this compound peak area over time.
-
Confirm the identity of the this compound peak by collecting the fraction and analyzing its mass using mass spectrometry.
-
-
Data Analysis: Calculate the rate of conversion by plotting the concentration of this compound produced over time.
Quantification of Prothis compound and this compound by Radioimmunoassay (RIA)
RIA is a highly sensitive method for quantifying peptide levels in biological samples.
Materials:
-
Commercially available this compound-25 RIA kit (e.g., Phoenix Pharmaceuticals, Cat. No. RK-046-74) or individual components:
-
Rabbit anti-Xenin-25 antibody
-
¹²⁵I-labeled this compound-25 (tracer)
-
This compound-25 standard
-
Goat Anti-Rabbit IgG serum (second antibody)
-
Normal Rabbit Serum (carrier)
-
RIA Buffer
-
-
Biological samples (e.g., plasma, tissue extracts)
-
Gamma counter
Procedure:
-
Sample Preparation: Collect blood samples in EDTA tubes containing aprotinin (B3435010) to prevent proteolytic degradation. Centrifuge to obtain plasma. For tissue samples, homogenize in an acidic extraction buffer and centrifuge to clarify.[2]
-
Standard Curve Preparation: Prepare a serial dilution of the this compound-25 standard in RIA buffer, typically ranging from 10 to 1280 pg/mL.[2]
-
Assay Setup: In polypropylene (B1209903) tubes, set up the following in duplicate:
-
Total Counts (TC): Contains only the ¹²⁵I-Xenin tracer.
-
Non-Specific Binding (NSB): Contains tracer and RIA buffer, but no primary antibody.
-
Zero Binding (B₀): Contains tracer, primary antibody, and RIA buffer.
-
Standard Curve tubes: Contains tracer, primary antibody, and each standard dilution.
-
Sample tubes: Contains tracer, primary antibody, and the prepared biological sample.
-
-
First Incubation: Add 100 µL of primary antibody to all tubes except TC and NSB. Add 200 µL of standard or sample. Vortex and incubate for 16-24 hours at 4°C.[2]
-
Second Incubation: Add 100 µL of ¹²⁵I-Xenin tracer to all tubes. Vortex and incubate for another 16-24 hours at 4°C.[2]
-
Precipitation: Add 100 µL of Goat Anti-Rabbit IgG serum and 100 µL of Normal Rabbit Serum to all tubes except TC. Vortex and incubate for 90 minutes at room temperature.
-
Separation: Add 500 µL of cold RIA buffer to all tubes except TC. Centrifuge at 1,700 x g for 20 minutes at 4°C.[2]
-
Counting: Carefully decant the supernatant. Measure the radioactivity in the pellet of each tube using a gamma counter.
-
Data Analysis: Calculate the percentage of tracer bound for each standard and sample relative to the B₀ tubes. Plot the standard curve (% Bound vs. Concentration) and determine the concentration of this compound in the unknown samples by interpolation.
Simultaneous Quantification by HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
This method allows for the simultaneous, specific, and sensitive quantification of both prothis compound and this compound.
Materials:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 150 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Prothis compound and this compound analytical standards.
-
Stable isotope-labeled internal standards for prothis compound and this compound (if available).
-
Solid-phase extraction (SPE) cartridges for sample cleanup.
Procedure:
-
Sample Preparation:
-
Spike plasma or tissue homogenates with internal standards.
-
Perform protein precipitation with acetonitrile.
-
Further purify and concentrate the peptides using SPE.
-
Evaporate the eluate and reconstitute in a small volume of Mobile Phase A.
-
-
HPLC Separation:
-
Inject the prepared sample onto the C18 column.
-
Elute the peptides using a gradient of Mobile Phase B (e.g., 5% to 60% B over 15 minutes) at a flow rate of 0.2 mL/min.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ESI mode.
-
Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for prothis compound, this compound, and their internal standards. The exact m/z values will depend on the charge state of the precursor ions.
-
-
Data Analysis:
-
Generate standard curves by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Quantify prothis compound and this compound in the biological samples by comparing their peak area ratios to the standard curves.
-
Table 3: Illustrative MRM Transitions for Prothis compound and this compound Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [Calculated Value] | [Fragment Ion] | [Optimized Value] |
| Prothis compound | [Calculated Value] | [Fragment Ion] | [Optimized Value] |
| IS-Xenin | [Calculated Value] | [Fragment Ion] | [Optimized Value] |
| IS-Prothis compound | [Calculated Value] | [Fragment Ion] | [Optimized Value] |
| Note: Specific m/z values must be determined empirically by infusing pure standards into the mass spectrometer. |
Conclusion and Future Directions
The conversion of prothis compound to this compound represents a critical activation step for a peptide with significant metabolic and gastrointestinal functions. While the identity of this compound's primary receptor and the broad strokes of its signaling pathway are well-established, key questions remain. The definitive identification of the endogenous proteases responsible for prothis compound processing in vivo is paramount. Furthermore, the lack of quantitative data on conversion rates and efficiencies in various physiological and pathological states presents a major gap in our understanding. Future research employing advanced proteomics to identify cleavage products in tissues, combined with the development of specific activity-based probes, will be essential to unravel the precise mechanisms and regulation of this compound biosynthesis. Elucidating these details will be instrumental for the rational design of therapeutic strategies targeting the this compound system for metabolic diseases and gastrointestinal disorders.
References
Physiological Concentrations of Xenin in Human Plasma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenin is a 25-amino acid peptide hormone co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine K-cells in the upper small intestine. It plays a significant role in gastrointestinal motility, gastric acid secretion, and the regulation of glucose homeostasis. Understanding the physiological concentrations of this compound in human plasma is crucial for elucidating its biological functions and exploring its therapeutic potential, particularly in the context of metabolic diseases such as diabetes and obesity. This technical guide provides a comprehensive overview of the current knowledge on this compound concentrations in human plasma, detailed methodologies for its measurement, and an exploration of its signaling pathways.
Data Presentation: Physiological this compound Concentrations
The quantification of endogenous this compound in human plasma has presented challenges due to its low circulating concentrations. However, studies utilizing sensitive immunoassays have provided initial insights into its physiological range.
| Condition | Analyte | Concentration (pmol/L) | Method | Reference |
| Fasting | Immunoreactive (IR)-Xenin | < 2 (Below limit of detection) | Radioimmunoassay (RIA) | [1][2] |
| Postprandial (after mixed-meal) | Immunoreactive (IR)-Xenin | Undetectable | Radioimmunoassay (RIA) | [1][2] |
| Postprandial (after meals of different composition) | Immunoreactive (IR)-Xenin | Significantly elevated (specific values not provided) | Radioimmunoassay (RIA) and Chromatography | [3] |
Note: There is some discrepancy in the literature regarding postprandial this compound levels. While one study reports undetectable levels after a mixed meal[1][2], another indicates a significant rise after meals of different compositions[3]. This may be attributable to differences in meal composition, timing of measurement, and assay sensitivity. Further research with highly sensitive assays is required to establish a definitive postprandial concentration range.
Experimental Protocols
Accurate measurement of this compound in human plasma is critical for research and clinical studies. The following sections detail the methodologies for the most common immunoassays used for this compound quantification.
Radioimmunoassay (RIA) for this compound-25
Radioimmunoassay is a highly sensitive technique for measuring the concentration of antigens, such as this compound-25. The following protocol is a representative example based on commercially available RIA kits.
Principle: This competitive immunoassay is based on the competition between a known amount of radiolabeled this compound-25 (tracer) and the unlabeled this compound-25 in the sample for a limited number of binding sites on a specific anti-Xenin-25 antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled this compound-25 in the sample.
Materials:
-
Anti-Xenin-25 antibody
-
¹²⁵I-labeled this compound-25 (tracer)
-
This compound-25 standards
-
Assay buffer
-
Precipitating reagent (e.g., goat anti-rabbit IgG serum and normal rabbit serum)
-
Gamma counter
Procedure:
-
Sample Collection and Preparation: Collect whole blood in tubes containing EDTA and a protease inhibitor (e.g., aprotinin). Centrifuge at 1,600 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -20°C or lower until analysis.
-
Assay Setup:
-
Label tubes for standards, controls, and unknown samples.
-
Pipette assay buffer into all tubes.
-
Pipette this compound-25 standards or unknown plasma samples into the appropriate tubes.
-
Add the anti-Xenin-25 antibody to all tubes (except for the total count tubes).
-
Vortex all tubes and incubate for 16-24 hours at 4°C.
-
-
Competitive Binding:
-
Add ¹²⁵I-labeled this compound-25 tracer to all tubes.
-
Vortex and incubate for another 16-24 hours at 4°C.
-
-
Separation of Bound and Free this compound-25:
-
Add the precipitating reagent to all tubes (except for the total count tubes) to precipitate the antibody-bound this compound-25.
-
Vortex and incubate at room temperature for 90 minutes.
-
Centrifuge at 1,700 x g for 20 minutes at 4°C.
-
-
Measurement:
-
Carefully decant or aspirate the supernatant.
-
Measure the radioactivity in the pellet of each tube using a gamma counter.
-
-
Data Analysis:
-
Generate a standard curve by plotting the percentage of tracer bound against the concentration of the this compound-25 standards.
-
Determine the concentration of this compound-25 in the unknown samples by interpolating their corresponding percentage of bound tracer from the standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound-25
While specific, commercially available ELISA kits for this compound-25 are less common than RIA kits, a general sandwich ELISA protocol can be adapted.
Principle: In a sandwich ELISA, an unknown amount of this compound-25 in the sample is "sandwiched" between two antibodies: a capture antibody coated on the surface of a microplate well and a detection antibody. The detection antibody is typically conjugated to an enzyme. The addition of a substrate for the enzyme results in a color change that is proportional to the amount of this compound-25 in the sample.
Materials:
-
Microplate pre-coated with anti-Xenin-25 capture antibody
-
Biotinylated anti-Xenin-25 detection antibody
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
This compound-25 standards
-
Assay diluent
-
Wash buffer
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., sulfuric acid)
-
Microplate reader
Procedure:
-
Sample Collection and Preparation: Prepare plasma samples as described for the RIA protocol.
-
Assay Setup:
-
Add this compound-25 standards and unknown plasma samples to the appropriate wells of the pre-coated microplate.
-
Incubate for a specified time (e.g., 2 hours) at room temperature.
-
-
Washing: Aspirate the contents of the wells and wash several times with wash buffer to remove unbound substances.
-
Detection Antibody:
-
Add the biotinylated anti-Xenin-25 detection antibody to each well.
-
Incubate for a specified time (e.g., 1 hour) at room temperature.
-
-
Washing: Repeat the washing step.
-
Enzyme Conjugate:
-
Add Streptavidin-HRP conjugate to each well.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
-
Washing: Repeat the washing step.
-
Substrate Reaction:
-
Add TMB substrate to each well.
-
Incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.
-
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzyme-substrate reaction.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the this compound-25 standards.
-
Determine the concentration of this compound-25 in the unknown samples by interpolating their absorbance values from the standard curve.
-
Mandatory Visualizations
Experimental Workflow for this compound-25 Measurement in Human Plasma
Caption: Workflow for measuring this compound-25 in human plasma using RIA and ELISA.
This compound-25 Signaling Pathway
Caption: Simplified signaling pathway of this compound-25 via the Neurotensin Receptor 1.
Logical Relationship of this compound Levels to Physiological State
Caption: Relationship between physiological state and plasma this compound levels.
References
Xenin's Role in Appetite Suppression and Satiety Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenin is a 25-amino acid peptide hormone originally isolated from human gastric mucosa.[1][2][3][4] It is co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine K-cells in response to food intake.[5][6] Structurally, this compound belongs to the xenopsin/neurotensin (B549771)/xenin peptide family and shares similarities with neurotensin, a known modulator of ingestive behavior.[7][8] Following a meal, plasma levels of this compound rise, suggesting its role as an endogenous satiety factor.[1][3][4][9] This document provides an in-depth technical overview of the mechanisms by which this compound mediates appetite suppression and satiety signaling, summarizing key quantitative data, experimental protocols, and known signaling pathways.
Mechanisms of Action in Appetite Suppression
This compound has been shown to reduce food intake across various species, including rats, chicks, and mice, when administered both centrally and peripherally.[1][5][7] The anorectic effect is potent and dose-dependent, primarily acting as a short-term satiety signal.
Central Nervous System (CNS) Action
Intracerebroventricular (i.c.v.) injection of this compound directly into the brain significantly reduces food intake, indicating a central mechanism of action.[1][7] This effect is mediated, at least in part, through the hypothalamus.[1][2] Studies have shown that peripheral administration of this compound leads to increased expression of Fos, a marker of neuronal activation, in key hypothalamic nuclei, including the paraventricular nucleus (PVN) and the arcuate nucleus (ARC).[1][2][3] These regions are critical for integrating peripheral signals related to energy status and regulating feeding behavior.[10][11] The anorectic effect of centrally administered this compound is not, however, mediated by the lateral hypothalamus.[7]
Peripheral Action and Gut-Brain Axis
Peripherally administered this compound, via intraperitoneal (i.p.) injection, also effectively suppresses food intake.[1][2][3] This suggests that gut-derived this compound acts as a satiety signal that is relayed to the CNS.[1] The mechanism is thought to involve the activation of the hypothalamus and potentially the brainstem and vagus nerve, which are common pathways for mediating the satiety effects of various gastrointestinal peptides.[1] In addition to its central effects, this compound may also act directly on the gastrointestinal tract to induce satiety by delaying gastric emptying.[5]
Quantitative Data on this compound-Induced Anorexia
The anorectic effects of this compound have been quantified in several rodent studies. The following tables summarize the dose-dependent effects of this compound on food intake following different administration routes.
Table 1: Effect of Intracerebroventricular (i.c.v.) this compound Administration on Food Intake in Fasted Rodents
| Species | Dose | Effect on Cumulative Food Intake | Time Point | Reference |
| Mice | 5 µg | Significant reduction | Up to 8 hours | [1] |
| Mice | 5 µg | ~25% reduction | 24 hours | [1] |
| Rats | 1.5 µg | Minimal effective dose | 1-2 hours | [7] |
| Rats | 15 µg | 42% reduction | 1 hour | [7] |
| Rats | 15 µg | 25% reduction | 2 hours | [7] |
Table 2: Effect of Intraperitoneal (i.p.) this compound Administration on Food Intake in Mice
| Condition | Dose (per g body wt) | Effect on Cumulative Food Intake | Time Point | Reference |
| Fasted | 15 µg | Significant, transient reduction | 2 and 3 hours | [1] |
| Fasted | 50 µg | Significant reduction (greater than equimolar neurotensin) | Up to 24 hours | [1] |
| Ad libitum–fed | 50 µg | Significant reduction in nocturnal intake | Up to 24 hours | [1] |
Signaling Pathways
This compound's anorectic effects are mediated through specific CNS pathways, notably independent of the well-established leptin and melanocortin signaling systems.
Independence from Leptin and Melanocortin Pathways
Research has demonstrated that this compound effectively reduces food intake in leptin-deficient ob/ob mice and in agouti mice, which have impaired melanocortin signaling.[1][2][3] Furthermore, the anorectic effect of this compound is not blocked by SHU9119, a melanocortin receptor antagonist.[1][2][3] Central administration of this compound also does not alter the hypothalamic expression of pro-opiomelanocortin (POMC) or agouti-related peptide (AGRP) mRNA, further supporting its independence from the melanocortin pathway.[1]
Potential Interaction with Other Signaling Molecules
While independent of the leptin and melanocortin systems, this compound's action may involve other signaling pathways. There is evidence suggesting that this compound might act through corticotropin-releasing hormone (CRH)-dependent pathways to regulate food intake.[5] Given its structural similarity to neurotensin, some of this compound's biological actions may be mediated through interaction with the neurotensin receptor.[6][8]
Key Experimental Protocols
Understanding the methodologies used to study this compound is crucial for interpreting the data and designing future experiments.
Intracerebroventricular (i.c.v.) Cannulation and Injection
This protocol is used to deliver substances directly into the cerebral ventricles, allowing for the study of their central effects.
-
Animal Model: Male mice (e.g., C57BL/6J) are housed individually and maintained on a standard 12-hour light/dark cycle.
-
Surgical Procedure: Mice are anesthetized (e.g., with ketamine/xylazine). A guide cannula is stereotaxically implanted into the lateral ventricle. Animals are allowed to recover for at least one week post-surgery.
-
Injection Protocol: On the day of the experiment, animals are typically fasted overnight. A predetermined dose of this compound (e.g., 5 µg) or vehicle (e.g., artificial cerebrospinal fluid) is injected through the cannula in a small volume (e.g., 1 µl) over a short period (e.g., 1 minute).
-
Measurement: Immediately after injection, pre-weighed food is provided, and cumulative food intake is measured at various time points (e.g., 1, 2, 4, 8, and 24 hours).
Fos Immunohistochemistry
This technique is used to identify neurons that have been activated by a specific stimulus, such as the administration of this compound.
-
Animal Treatment: Mice are injected intraperitoneally with this compound (e.g., 50 µg/g body weight) or saline.
-
Tissue Preparation: After a set time (e.g., 90 minutes), mice are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are removed, post-fixed, and sectioned.
-
Immunostaining: Brain sections are incubated with a primary antibody against the Fos protein, followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex. The signal is visualized using a chromogen like diaminobenzidine (DAB).
-
Analysis: Fos-immunoreactive cells are counted in specific brain regions (e.g., PVN, ARC) using light microscopy and image analysis software.
Interaction with Other Satiety Hormones
The regulation of appetite involves a complex interplay of various hormones. While this compound's direct interactions are still being elucidated, its role can be contextualized with other key satiety signals like Cholecystokinin (CCK) and Glucagon-like peptide-1 (GLP-1).
-
Cholecystokinin (CCK): Released from I-cells in the small intestine in response to fat and protein, CCK is a well-known short-term satiety signal that acts primarily through the vagus nerve.[12][13][14] Like this compound, its primary effect is on meal termination (satiation).
-
Glucagon-like peptide-1 (GLP-1): Secreted from L-cells in the intestine, GLP-1 reduces appetite by delaying gastric emptying and acting on receptors in the CNS.[15][16][17] GLP-1 receptor agonists are now established therapies for obesity.[18]
This compound, CCK, and GLP-1 are all part of a coordinated gut-brain signaling system that regulates food intake post-ingestion.
Therapeutic Potential and Future Directions
The potent anorectic effects of this compound, coupled with its actions on insulin (B600854) secretion and GIP sensitivity, make it an attractive candidate for the development of anti-obesity and anti-diabetic therapeutics.[5][6] Stable analogues of this compound have been developed to enhance its therapeutic promise.[5] While the only notable side effect reported in human infusion studies was mild diarrhea, further clinical trials are needed to fully assess the safety and efficacy of this compound-based therapies.[5] The development of dual or triple-acting gut hormone agonists that incorporate this compound's properties represents a promising avenue for future drug development in the metabolic space.
References
- 1. This compound, a Gastrointestinal Peptide, Regulates Feeding Independent of the Melanocortin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a gastrointestinal peptide, regulates feeding independent of the melanocortin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. ovid.com [ovid.com]
- 5. This compound and Related Peptides: Potential Therapeutic Role in Diabetes and Related Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging therapeutic potential for this compound and related peptides in obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound--a novel suppressor of food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the Mechanism of Action and Clinical Implications of Anti-Obesity Drugs Recently Approved in Korea [kjfm.or.kr]
- 11. m.youtube.com [m.youtube.com]
- 12. Mechanisms of CCK signaling from gut to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cholecystokinin and satiety: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vagal Control of Satiety and Hormonal Regulation of Appetite [jnmjournal.org]
- 15. Glucagon-like peptide 1 and appetite - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of GLP-1 on appetite and weight - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
The Synergistic Interplay of Xenin and GIP: A Technical Guide to a Novel Incretin Axis
For Immediate Release
This technical guide provides an in-depth exploration of the physiological and molecular link between Xenin and glucose-dependent insulinotropic polypeptide (GIP). It is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases, particularly type 2 diabetes. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows.
Executive Summary
This compound, a 25-amino acid peptide co-secreted with GIP from enteroendocrine K-cells, has emerged as a significant potentiator of GIP's insulinotropic effects. While GIP's role as a primary incretin (B1656795) hormone is well-established, its therapeutic potential in type 2 diabetes is often hampered by a diminished response. This compound offers a novel avenue to restore this sensitivity. This guide elucidates the mechanisms underlying this synergy, presenting a compelling case for the exploration of this compound-based or combination therapies for metabolic disorders. The central hypothesis is that this compound acts indirectly on pancreatic islets via a cholinergic neural pathway, thereby amplifying GIP-mediated insulin (B600854) secretion.
The Core Peptides: this compound and GIP
Glucose-Dependent Insulinotropic Polypeptide (GIP): A key incretin hormone released from intestinal K-cells in response to nutrient ingestion, particularly glucose and fat.[1] GIP stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner.[1][2] Its actions are mediated by the GIP receptor (GIPR), a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) and subsequent downstream signaling cascades that promote insulin exocytosis.[3][4]
This compound: A 25-amino acid peptide also secreted by K-cells.[5] While this compound alone exhibits minimal direct effects on insulin secretion, it has been shown to significantly potentiate the insulinotropic action of GIP.[2][6] The receptor for this compound has not been definitively identified, but its effects are thought to be mediated, at least in part, through neurotensin (B549771) receptors and an indirect neural pathway.[7]
Quantitative Effects on Insulin Secretion and Glucose Metabolism
The co-administration of this compound and GIP has been demonstrated to have a synergistic effect on insulin secretion, particularly in individuals with normal and impaired glucose tolerance. The following tables summarize key quantitative findings from a clinical study involving graded glucose infusions in human subjects.
Table 1: Peak Insulin Secretion Rates (ISR) during Graded Glucose Infusion
| Subject Group | Treatment | Peak ISR (pmol/kg/min) | Fold Change vs. GIP Alone |
| Normal Glucose Tolerance (NGT) | GIP Alone | ~250 | - |
| GIP + this compound | ~350 | ~1.4 | |
| Impaired Glucose Tolerance (IGT) | GIP Alone | ~300 | - |
| GIP + this compound | ~450 | ~1.5 | |
| Type 2 Diabetes (T2DM) | GIP Alone | ~200 | - |
| GIP + this compound | ~200 | ~1.0 (No significant potentiation) |
Data synthesized from graphical representations in Wice et al., 2012.[8]
Table 2: Incremental Area Under the Curve (iAUC) for Insulin Secretion Rate (0-40 min)
| Subject Group | Treatment | iAUC ISR (pmol/40 min) | P-value (GIP + this compound vs. GIP Alone) |
| NGT | GIP Alone | 7,998 ± 1,263 | 0.048 |
| GIP + this compound | 10,185 ± 1,263 | ||
| IGT | GIP Alone | 10,016 ± 1,524 | 0.002 |
| GIP + this compound | 15,199 ± 1,524 | ||
| T2DM | GIP Alone | 10,062 ± 2,290 | 0.18 |
| GIP + this compound | 12,128 ± 2,290 |
Data extracted from Wice et al., 2012.[8]
Signaling Pathways and Mechanism of Action
The potentiation of GIP's effects by this compound is not a result of direct action on pancreatic β-cells. Instead, evidence strongly points towards an indirect mechanism involving a cholinergic neural relay.
GIP Signaling Pathway
GIP binds to its receptor on pancreatic β-cells, initiating a cascade that enhances glucose-stimulated insulin secretion.
Proposed this compound-Mediated Cholinergic Pathway
This compound is hypothesized to act on enteric neurons, leading to the release of acetylcholine (B1216132) (ACh) in the vicinity of pancreatic islets. ACh then acts on muscarinic receptors on β-cells, augmenting the effects of GIP.
Experimental Protocols
The following section details the methodologies employed in key clinical trials investigating the this compound-GIP link.
Graded Glucose Infusion Protocol
This protocol is designed to assess β-cell function across a range of glucose concentrations.
-
Subject Preparation: Subjects fast overnight.
-
Infusion Setup: Intravenous lines are placed for infusions and blood sampling.
-
Peptide Infusion: A primed-continuous intravenous infusion of GIP (4.0 pmol/kg/min), this compound-25 (4.0 pmol/kg/min), GIP plus this compound-25, or vehicle (albumin) is initiated at time 0 and continued for 240 minutes.[8]
-
Glucose Infusion: A graded glucose infusion is administered as follows:[8]
-
0-40 min: 1 mg/kg/min
-
40-80 min: 2 mg/kg/min
-
80-120 min: 3 mg/kg/min
-
120-160 min: 4 mg/kg/min
-
160-200 min: 6 mg/kg/min
-
200-240 min: 8 mg/kg/min
-
-
Blood Sampling: Blood samples are collected at regular intervals to measure plasma glucose, insulin, C-peptide, and glucagon (B607659) concentrations.
Biochemical Analyses
-
Plasma Glucose: Measured using a glucose oxidase method.
-
Insulin and C-peptide: Determined by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). C-peptide is often measured as a surrogate for insulin secretion to bypass the confounding factor of hepatic insulin extraction.
-
Glucagon: Measured by RIA with antibodies specific for pancreatic glucagon.
Implications for Drug Development
The findings presented in this guide highlight the therapeutic potential of targeting the this compound-GIP axis. Key takeaways for drug development professionals include:
-
Restoring GIP Sensitivity: this compound or its analogues could be developed as adjunct therapies to restore GIP sensitivity in individuals with type 2 diabetes.
-
Combination Therapies: The synergistic effect of this compound and GIP suggests the potential for developing dual-agonist molecules or combination therapies that target both pathways.
-
Novel Mechanisms: The indirect, neurally-mediated mechanism of this compound's action opens up new avenues for therapeutic intervention that do not rely on direct β-cell stimulation.
Conclusion
The interplay between this compound and GIP represents a promising area of metabolic research. The ability of this compound to potentiate GIP's insulinotropic effects through a novel cholinergic relay mechanism offers a potential strategy to overcome the GIP resistance observed in type 2 diabetes. Further investigation into this synergistic relationship is warranted to translate these physiological insights into effective therapeutic interventions.
References
- 1. An enzymatically stable GIP/xenin hybrid peptide restores GIP sensitivity, enhances beta cell function and improves glucose homeostasis in high-fat-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-25 amplifies GIP-mediated insulin secretion in humans with normal and impaired glucose tolerance but not type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: GIP Receptor [pdb101.rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound-25 Potentiates Glucose-dependent Insulinotropic Polypeptide Action via a Novel Cholinergic Relay Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GIP plus this compound-25 indirectly increases pancreatic polypeptide release in humans with and without type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-25 Amplifies GIP-Mediated Insulin Secretion in Humans With Normal and Impaired Glucose Tolerance but Not Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Stimulators of Xenin Secretion: A Technical Guide for Researchers
For correspondence: [AI Assistant Contact Information]
Abstract
Xenin is a 25-amino acid peptide hormone with emerging significance in metabolic regulation, including satiety signaling and potentiation of insulin (B600854) secretion. Secreted from enteroendocrine K-cells of the upper gastrointestinal tract, its release is intricately controlled by a variety of endogenous factors. This technical guide provides a comprehensive overview of the key nutritional, neural, and hormonal stimuli that govern this compound secretion. We present a detailed examination of the experimental evidence, including quantitative data, methodologies for in vitro and in vivo studies, and the underlying intracellular signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the physiological roles of this compound and its potential as a therapeutic target.
Introduction
This compound, first identified in human gastric mucosa, is a pleiotropic gut hormone that is co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from K-cells located in the duodenum and jejunum. Its structural similarity to neurotensin (B549771) allows it to interact with neurotensin receptors, mediating a range of physiological effects from influencing gastrointestinal motility to regulating food intake. A growing body of evidence indicates that the secretion of this compound is not constitutive but is dynamically regulated by the ingestion of nutrients, neural inputs from the autonomic nervous system, and the local hormonal milieu of the gut. Understanding the endogenous factors that stimulate this compound secretion is paramount for elucidating its physiological functions and for the development of novel therapeutic strategies targeting metabolic disorders such as obesity and type 2 diabetes.
Nutrient-Mediated Stimulation of this compound Secretion
The primary physiological stimulus for this compound secretion is the presence of nutrients in the lumen of the small intestine. As this compound is co-secreted with GIP from K-cells, the secretagogues for GIP are largely considered to be relevant for this compound as well.
Macronutrient Stimuli
Ingestion of a mixed meal robustly stimulates the release of this compound into the circulation[1][2]. While direct dose-response studies for individual macronutrients on this compound secretion are not extensively detailed in the literature, studies on the co-secreted hormone GIP provide strong inferential evidence.
-
Carbohydrates: Glucose has been shown to be a potent stimulator of GIP secretion from K-cells. This effect is primarily mediated by the sodium-glucose cotransporter 1 (SGLT1). It is therefore highly probable that glucose also stimulates this compound secretion through a similar mechanism.
-
Fats: Dietary fats, particularly long-chain fatty acids, are known to be strong inducers of GIP secretion. This process is thought to involve G-protein coupled receptors such as GPR40 and GPR120 expressed on K-cells. Given the co-secretion, a similar stimulatory role of fatty acids on this compound release is expected.
-
Proteins: Certain amino acids, such as arginine, have been demonstrated to stimulate this compound secretion from pancreatic islets, where it is also expressed[3]. In the gut, amino acids are known to stimulate the release of other enteroendocrine hormones, and it is plausible that they also trigger this compound secretion from K-cells.
Quantitative Data on Nutrient-Stimulated Incretin Secretion
Direct quantitative data for this compound secretion in response to specific nutrients is limited. However, data from studies on GIP secretion from primary murine K-cells can serve as a valuable proxy.
| Stimulus | Concentration | Fold Increase in GIP Secretion (Mean ± SEM) |
| Glucose | 10 mmol/l | 1.34-fold |
| Glutamine | 10 mmol/l | 1.38-fold |
| Linoleic Acid | 100 µmol/l | Data not specified as fold-increase but noted as stimulatory |
| Tolbutamide | 500 µmol/l | 1.25-fold |
Table 1: Stimulation of GIP secretion from primary murine small intestinal cultures. This data is presented as a proxy for this compound secretion due to their co-secretion from K-cells.
Neural Regulation of this compound Secretion
Neural pathways, particularly the vagus nerve, play a crucial role in regulating this compound release, linking the central nervous system with the digestive state of the gut.
Vagal Nerve Stimulation
Sham feeding, which mimics the cephalic phase of digestion and involves vagal activation, has been shown to increase plasma this compound concentrations, indicating a direct neural regulatory pathway[4]. This suggests that the anticipation of food is sufficient to trigger this compound release, preparing the body for nutrient absorption and metabolism. Vagal afferent pathways are also implicated in mediating some of this compound's downstream effects, highlighting a complex interplay between this compound and the nervous system.
Neurotransmitters
While the specific neurotransmitters that directly stimulate this compound secretion from K-cells are not fully elucidated, the involvement of a cholinergic relay has been demonstrated for some of this compound's actions, such as the potentiation of GIP-mediated insulin secretion[3][5]. This suggests that acetylcholine (B1216132) may play a role in modulating this compound release, although further research is needed to confirm a direct effect on K-cells.
Hormonal Control of this compound Secretion
The secretion of this compound is also influenced by other hormones, indicating a complex interplay within the gut's endocrine system.
Co-secretion with GIP
The most well-established hormonal interaction is the co-secretion of this compound with GIP from K-cells[3][6]. This coordinated release suggests that both hormones act in concert to regulate postprandial metabolic responses. The mechanisms governing their co-secretion are likely intertwined, involving shared intracellular signaling pathways in response to nutrient stimulation.
Other Putative Hormonal Regulators
-
Somatostatin (B550006): Somatostatin is a well-known inhibitor of the secretion of numerous gastrointestinal hormones[7][8][9]. It is therefore highly probable that somatostatin also exerts an inhibitory effect on this compound release from K-cells, acting as a physiological brake on its secretion.
-
GLP-1 and CCK: this compound has been found to be co-localized in some enteroendocrine cells that also produce glucagon-like peptide-1 (GLP-1) and cholecystokinin (B1591339) (CCK)[4]. While the direct regulatory effects of GLP-1 and CCK on this compound secretion are not yet fully understood, this co-localization suggests potential for paracrine interactions.
Intracellular Signaling Pathways
The secretion of this compound from K-cells is a complex process involving the activation of intracellular signaling cascades that culminate in the exocytosis of this compound-containing granules. The primary second messengers implicated in this process are intracellular calcium ([Ca²⁺]i) and cyclic adenosine (B11128) monophosphate (cAMP).
Calcium Signaling
An increase in intracellular calcium is a critical trigger for the exocytosis of secretory granules in many endocrine cells. Studies on myenteric neurons have shown that this compound can induce an influx of extracellular Ca²⁺ through the activation of neurotensin receptor-1 (NTSR1)[4][10]. It is plausible that nutrient and neural stimuli trigger a similar Ca²⁺-dependent pathway in K-cells to induce this compound release.
cAMP Signaling
The cAMP signaling pathway is another major regulator of hormone secretion. Activation of Gs-protein coupled receptors (GPCRs) on K-cells by certain stimuli leads to the activation of adenylyl cyclase, which in turn increases intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to promote hormone secretion. Given that many gut hormone receptors are GPCRs, it is highly likely that the cAMP pathway is a key regulator of this compound secretion.
Experimental Methodologies
Investigating the endogenous factors that stimulate this compound secretion requires a combination of in vitro and in vivo experimental approaches.
In Vitro Assays
-
Primary K-Cell Culture: Isolation and culture of primary K-cells from the small intestine of animal models (e.g., transgenic mice with fluorescently labeled K-cells) allows for direct investigation of nutrient and hormonal stimulation.
-
Protocol Outline:
-
Euthanize the animal and dissect the proximal small intestine.
-
Wash the intestinal segments and incubate with a dissociation buffer (e.g., containing collagenase and dispase) to isolate intestinal crypts.
-
Plate the isolated crypts on a matrix-coated surface (e.g., Matrigel) in a specialized growth medium.
-
After differentiation into enteroids, dissociate into single cells for secretion assays.
-
For secretion assays, incubate the cells with various stimuli (e.g., glucose, fatty acids, hormones) for a defined period.
-
Collect the supernatant and measure this compound concentration using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
-
-
Intracellular Signaling Measurements:
-
Calcium Imaging: Use fluorescent Ca²⁺ indicators (e.g., Fura-2 AM) to measure changes in intracellular calcium concentration in response to stimuli.
-
cAMP Assays: Employ commercially available kits (e.g., FRET-based or ELISA-based) to quantify changes in intracellular cAMP levels.
-
In Vivo Studies
-
Animal Models: Utilize rodent models to study the effects of orally or intragastrically administered nutrients on plasma this compound levels. Genetically modified animals (e.g., with altered receptor expression) can be used to dissect specific signaling pathways.
-
Vagal Stimulation: Employ electrical or chemical stimulation of the vagus nerve in anesthetized animals to investigate the neural control of this compound secretion.
-
Hormone Infusion: Intravenous infusion of hormones (e.g., somatostatin, GIP) can be used to study their direct effects on circulating this compound concentrations.
-
Blood Sampling and Analysis: Serial blood samples are collected via cannulation, and plasma this compound levels are quantified using validated immunoassays.
Conclusion
The secretion of this compound is a tightly regulated process influenced by a triad (B1167595) of nutritional, neural, and hormonal inputs. The postprandial rise in this compound levels is primarily driven by the presence of macronutrients in the small intestine, with a significant modulatory role played by the vagal nerve and other gut hormones. The intracellular signaling pathways in K-cells, likely involving calcium and cAMP, are central to orchestrating this compound release. Further research is warranted to fully delineate the specific nutrient-sensing mechanisms, the precise neural circuits, and the complete hormonal interactome that governs this compound secretion. A deeper understanding of these regulatory processes will be instrumental in harnessing the therapeutic potential of this compound for the management of metabolic diseases.
References
- 1. This compound Augments Duodenal Anion Secretion via Activation of Afferent Neural Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP and Ca2+ signaling in secretory epithelia: Crosstalk and Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Models and Tools for Studying Enteroendocrine Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-25 increases cytosolic free calcium levels and acetylcholine release from a subset of myenteric neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 6. tandfonline.com [tandfonline.com]
- 7. Intestinal enteroendocrine cells rely on ryanodine and IP3 calcium store receptors for mechanotransduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com]
- 9. Enteroendocrine cells: the gatekeepers of microbiome-gut-brain communication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-25 increases cytosolic free calcium levels and acetylcholine release from a subset of myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Localization of Xenin in the Gastrointestinal Tract: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenin is a 25-amino acid peptide first isolated from human gastric mucosa that plays a significant role in regulating various functions of the gastrointestinal (GI) tract.[1][2][3] Its biological activities include the stimulation of exocrine pancreatic secretion, modulation of intestinal motility, and inhibition of gastric acid secretion.[2][3] Circulating levels of this compound rise after a meal, suggesting its involvement in postprandial physiological responses.[1][2] Understanding the precise cellular origin and distribution of this compound within the GI tract is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting its pathways. This technical guide provides an in-depth overview of the cellular localization of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Cellular and Regional Distribution of this compound
This compound is predominantly produced by a specific type of enteroendocrine cell, the K-cell, located in the mucosal lining of the upper gastrointestinal tract.[4] Immunohistochemical studies have identified this compound-immunoreactive cells primarily in the duodenum and jejunum of humans and various other mammals, including dogs and Rhesus monkeys.[2][5]
Co-localization with Other Hormones
A key characteristic of this compound-producing cells is their co-localization with Gastric Inhibitory Polypeptide (GIP), another important incretin (B1656795) hormone.[2][5] Studies have shown that this compound is found in a subpopulation of GIP-immunoreactive cells.[2][5] In addition to GIP, some studies in rats have indicated that this compound-25 immunoreactive cells can also co-express 5-HT, GLP-2, or CCK.
Quantitative Distribution
Quantitative analysis of this compound-expressing cells has been performed in different species, providing valuable comparative data.
| Species | GI Region | Percentage of Chromogranin A-Positive Cells Expressing this compound | Reference |
| Human | Duodenum | 4.6% | [2][5] |
| Dog | Duodenum | 8.8% | [2][5] |
| Species | GI Region | This compound-25 Concentration (pmol/g tissue) | Reference |
| Human | Gastric Mucosa | 54-144 | |
| Dog | Gastric Mucosa | 54-144 | |
| Pig | Gastric Mucosa | 54-144 | |
| Guinea Pig | Gastric Mucosa | 54-144 | |
| Rat | Gastric Mucosa | 54-144 | |
| Rabbit | Gastric Mucosa | 54-144 | |
| Human | Duodenal Mucosa | 0.02-84 | |
| Dog | Duodenal Mucosa | 0.02-84 | |
| Human | Jejunal Mucosa | 0.02-84 | |
| Dog | Jejunal Mucosa | 0.02-84 | |
| Human | Ileal Mucosa | 0.02-84 | |
| Dog | Ileal Mucosa | 0.02-84 | |
| Human | Colonic Mucosa | 0.02-84 | |
| Dog | Colonic Mucosa | 0.02-84 |
Experimental Protocols
The localization of this compound in the gastrointestinal tract has been primarily achieved through immunohistochemistry and in situ hybridization. Below are detailed methodologies for these key experiments.
Immunohistochemistry for this compound Detection
This protocol outlines the steps for the immunohistochemical staining of this compound in formalin-fixed, paraffin-embedded gastrointestinal tissue sections.
1. Tissue Preparation:
-
Harvest fresh gastrointestinal tissue (e.g., duodenum, jejunum) and fix in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Dehydrate the tissue through a graded series of ethanol (B145695) (70%, 80%, 90%, 95%, 100%) and clear with xylene.
-
Embed the tissue in paraffin (B1166041) wax and cut 4-5 µm thick sections using a microtome.
-
Mount the sections on positively charged slides and dry overnight at 37°C.
2. Deparaffinization and Rehydration:
-
Incubate slides at 56-60°C for 15 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a descending series of ethanol concentrations (100%, 90%, 80%, 70%) for 3 minutes each, followed by a rinse in running tap water.
3. Antigen Retrieval:
-
Immerse slides in a target retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0).
-
Heat the solution to 95-100°C for 20-30 minutes using a microwave, pressure cooker, or water bath.
-
Allow the slides to cool to room temperature in the retrieval buffer.
4. Staining Procedure:
-
Wash sections in phosphate-buffered saline (PBS).
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol (B129727) for 15-30 minutes.
-
Wash with PBS.
-
Block non-specific binding by incubating with a blocking serum (e.g., normal goat serum) for 30-60 minutes.
-
Incubate with a primary antibody specific to the C-terminus of this compound overnight at 4°C. The optimal dilution of the primary antibody should be determined empirically.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes.
-
Wash with PBS.
-
Develop the signal with a chromogen solution such as 3,3'-diaminobenzidine (B165653) (DAB) until the desired stain intensity is reached.
-
Rinse with distilled water.
5. Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate through an ascending series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
In Situ Hybridization for this compound mRNA
This protocol describes the detection of this compound mRNA in gastrointestinal tissue sections using non-radioactive labeled probes.
1. Probe Preparation:
-
Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the this compound mRNA sequence. A sense probe should also be prepared as a negative control.
2. Tissue Preparation:
-
Prepare frozen or paraffin-embedded tissue sections as described for immunohistochemistry. For frozen sections, fix in 4% paraformaldehyde before sectioning.
3. Hybridization:
-
Pretreat sections with proteinase K to improve probe accessibility.
-
Fix with 4% paraformaldehyde.
-
Acetylate the sections to reduce non-specific binding.
-
Prehybridize the sections in a hybridization buffer.
-
Hybridize with the DIG-labeled probe overnight at an optimized temperature (e.g., 55-65°C).
4. Post-Hybridization Washes:
-
Perform a series of stringent washes with SSC buffers of decreasing concentrations to remove unbound probe.
5. Immunological Detection:
-
Block non-specific binding with a blocking reagent.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Wash to remove unbound antibody.
-
Detect the signal using a chromogenic substrate for AP, such as NBT/BCIP, which produces a colored precipitate.
6. Visualization:
-
Mount the sections and visualize under a microscope.
This compound Signaling in the Gastrointestinal Tract
This compound exerts its effects in the gastrointestinal tract primarily by interacting with the neurotensin (B549771) receptor 1 (NTSR1). The activation of NTSR1 on various cell types, particularly enteric neurons, initiates a signaling cascade that modulates gut function.
Signaling Pathway Overview
-
Binding to NTSR1: this compound binds to NTSR1, a G-protein coupled receptor, on the surface of target cells, such as myenteric neurons.
-
G-Protein Activation: This binding activates the Gq/11 G-protein.
-
PLC Activation: The activated G-protein stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG activates protein kinase C (PKC).
-
Cellular Response: The increase in intracellular Ca2+ in enteric neurons triggers the release of neurotransmitters like acetylcholine (B1216132), which in turn modulates smooth muscle contraction and epithelial ion secretion.
Conclusion
The localization of this compound to enteroendocrine K-cells in the upper gastrointestinal tract, and its co-expression with GIP, underscores its role as a key regulator of digestive and metabolic processes. The detailed experimental protocols provided in this guide offer a foundation for researchers to investigate the distribution and function of this compound further. The elucidation of its signaling pathway through NTSR1 provides a clear target for drug development professionals aiming to modulate gastrointestinal function for therapeutic benefit. Future research focusing on the precise neural circuits activated by this compound and its potential interactions with other gut hormones will undoubtedly provide a more comprehensive understanding of its physiological significance.
References
- 1. This compound-induced feeding suppression is not mediated through the activation of central extracellular signal-regulated kinase signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound-25 increases cytosolic free calcium levels and acetylcholine release from a subset of myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Augments Duodenal Anion Secretion via Activation of Afferent Neural Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Evolutionary Conservation of the Xenin Peptide Sequence: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Xenin is a 25-amino acid peptide that exhibits a remarkable degree of evolutionary conservation, surpassed in its stability throughout evolution only by insulin.[1][2] Originally isolated from human gastric mucosa, this compound is derived from the N-terminus of the highly conserved coatomer subunit alpha (COPA) protein.[3][4] This peptide is not exclusive to humans and has been identified in various mammals, including dogs, pigs, rats, and rabbits.[1] this compound exerts its biological effects primarily through interaction with the neurotensin (B549771) receptor 1 (NTS1R), a G-protein coupled receptor (GPCR), implicating it in a range of physiological processes.[1][4] This technical guide provides a comprehensive overview of the evolutionary conservation of the this compound peptide sequence, its signaling pathways, and detailed experimental protocols for its study.
Evolutionary Conservation of the this compound Peptide Sequence
The evolutionary stability of the this compound sequence is a testament to its crucial physiological roles. This compound is derived from its 35-amino acid precursor, Prothis compound, which corresponds to the N-terminal sequence of the COPA protein.[3] Sequence homology studies have revealed that the Prothis compound sequence is 100% identical between humans and canines and shares 62% homology with its yeast counterpart, highlighting its ancient origins and conserved nature.[3]
Comparative Analysis of Prothis compound/Xenin Amino Acid Sequences
The table below presents a comparative alignment of the first 35 amino acids of the COPA protein (Prothis compound) from various mammalian species. This compound corresponds to the first 25 amino acids of this sequence.
| Species | UniProt ID | Prothis compound (COPA 1-35) Amino Acid Sequence | % Identity to Human |
| Homo sapiens (Human) | P53621 | MLTKFETKSARVKGLSFHPKRPWIL ILTSLHNGVI | 100% |
| Mus musculus (Mouse) | Q8K1B1 | MLTKFETKSARVKGLSFHPKRPWIL ILTSLHNGVI | 100% |
| Sus scrofa (Pig) | A0A5G2QHU0 | MLTKFETKSARVKGLSFHPKRPWIL ILTSLHNGVI | 100% |
| Canis lupus familiaris (Dog) | F1P9D8 | MLTKFETKSARVKGLSFHPKRPWIL ILTSLHNGVI | 100% |
Note: The this compound-25 sequence is highlighted in bold.
Phylogenetic Analysis
The high degree of conservation of the N-terminal region of the COPA gene, which encodes Prothis compound and subsequently this compound, suggests a strong selective pressure to maintain its structure and function across diverse species. A phylogenetic tree of the COPA gene would visually represent this evolutionary relationship.
This compound Signaling Pathways
This compound primarily signals through the neurotensin receptor 1 (NTS1R), a GPCR.[1][4] The activation of NTS1R by this compound initiates a cascade of intracellular events, leading to various physiological responses. The signaling pathway is independent of the leptin and melanocortin pathways.
Gq/11-Mediated Pathway
Upon binding of this compound to NTS1R, the receptor couples to the Gq/11 family of G-proteins. This leads to the activation of Phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to cellular responses.
Other Potential Signaling Pathways
There is also evidence that NTS1R can couple to other G-proteins, such as Gi/o, which would lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, this compound has been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK) in certain hypothalamic neurons, although this activation does not appear to be essential for its anorexic effects.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound.
Peptide Sequencing of this compound by Mass Spectrometry
This protocol outlines the general workflow for identifying and sequencing this compound from a biological sample.
Workflow:
Methodology:
-
Sample Preparation: Homogenize the tissue sample (e.g., gastric mucosa) in an acidic extraction buffer to preserve the peptides and precipitate larger proteins.
-
Peptide Extraction: Centrifuge the homogenate and collect the supernatant. Further purify the peptide extract using solid-phase extraction (SPE) cartridges.
-
HPLC Purification: Subject the extracted peptides to reverse-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other peptides based on hydrophobicity.
-
Mass Spectrometry (LC-MS/MS):
-
Inject the purified fraction containing this compound into a liquid chromatography-tandem mass spectrometer (LC-MS/MS).
-
The peptides are separated by the LC column and then ionized (e.g., by electrospray ionization).
-
The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptide ions (MS1 scan).
-
Selected peptide ions are then fragmented (e.g., by collision-induced dissociation), and the m/z of the fragment ions are measured (MS2 scan).
-
-
Data Analysis: The fragmentation pattern (MS2 spectrum) is used to determine the amino acid sequence of the peptide, either by de novo sequencing algorithms or by searching against a protein sequence database.
Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the neurotensin receptor 1 (NTS1R).
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing NTS1R or from a tissue known to express the receptor.
-
Assay Setup: In a 96-well plate, add the following components in a suitable binding buffer:
-
A fixed concentration of a radiolabeled ligand that binds to NTS1R (e.g., [³H]neurotensin).
-
Increasing concentrations of unlabeled this compound (the competitor).
-
The prepared cell membranes.
-
-
Incubation: Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of unlabeled this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can then be determined and used to calculate the binding affinity (Ki) of this compound for NTS1R.
Functional Assay: Intracellular Calcium Mobilization
This protocol measures the ability of this compound to induce an increase in intracellular calcium concentration via NTS1R activation.
Methodology:
-
Cell Culture and Dye Loading:
-
Culture a cell line expressing NTS1R on a glass-bottom dish.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Calcium Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Continuously record the fluorescence intensity of the cells.
-
-
This compound Stimulation:
-
Establish a baseline fluorescence reading.
-
Add this compound to the cell culture medium and continue to record the fluorescence.
-
-
Data Analysis: An increase in fluorescence intensity upon the addition of this compound indicates an increase in intracellular calcium concentration. The magnitude and kinetics of this response can be quantified.
Functional Assay: cAMP Measurement
This protocol is designed to investigate if this compound, through NTS1R, couples to Gi/o proteins, leading to an inhibition of cAMP production.
Methodology:
-
Cell Culture: Culture a cell line expressing NTS1R.
-
Forskolin Stimulation: Treat the cells with forskolin, a potent activator of adenylyl cyclase, to induce a measurable level of cAMP.
-
This compound Treatment: Simultaneously or subsequently, treat the cells with varying concentrations of this compound.
-
Cell Lysis and cAMP Quantification: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).
-
Data Analysis: A dose-dependent decrease in forskolin-stimulated cAMP levels in the presence of this compound would suggest that this compound, via NTS1R, couples to Gi/o proteins.
Conclusion
The remarkable evolutionary conservation of the this compound peptide sequence underscores its fundamental biological importance. Derived from the highly conserved COPA protein, this compound's structure has remained largely unchanged throughout mammalian evolution. Its interaction with the neurotensin receptor 1 initiates a cascade of intracellular signaling events, primarily through the Gq/11-PLC-calcium pathway, with potential modulation of other G-protein-mediated pathways. The detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the multifaceted roles of this ancient and highly conserved peptide. A thorough understanding of this compound's structure, function, and signaling mechanisms will be pivotal in exploring its therapeutic potential in various physiological and pathological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of prothis compound as a precursor of the peptide this compound with sequence homology to yeast and mammalian coat protein alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. COPA coat protein complex I subunit alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. This compound-induced feeding suppression is not mediated through the activation of central extracellular signal-regulated kinase signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Xenin's Dual Role in Pancreatic Function: An In-depth Technical Guide
Executive Summary
Xenin, a 25-amino acid peptide co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine K-cells, has emerged as a significant modulator of both the exocrine and endocrine pancreas. Initially recognized for its effects on gastrointestinal motility and satiety, recent research has illuminated its complex involvement in regulating pancreatic enzyme secretion and islet hormone release. This technical guide provides a comprehensive overview of this compound's mechanisms of action, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of its signaling pathways. Its ability to potentiate GIP's insulinotropic effects and directly stimulate pancreatic secretions marks it as a peptide of considerable interest for metabolic disease research and therapeutic development.
This compound's Role in Pancreatic Endocrine Function
This compound exerts multifaceted effects on the endocrine pancreas, primarily influencing insulin (B600854) and glucagon (B607659) secretion. Its actions are complex, involving both direct and indirect pathways, and appear to be context-dependent, varying with glucose concentration and the physiological state.
Modulation of Insulin and Glucagon Secretion
This compound has been shown to directly stimulate both insulin and glucagon secretion in in-vitro models using cultured pancreatic beta-cells and alpha-cells, respectively[1]. This suggests a direct receptor-mediated action on islet cells. Furthermore, local production of this compound within pancreatic islets has been identified, with arginine and glucose acting as stimuli for its secretion, supporting a potential paracrine role in islet function[1].
A key aspect of this compound's endocrine function is its ability to potentiate the insulinotropic action of GIP[1][2][3]. This synergistic effect is particularly noteworthy as the insulinotropic response to GIP is often blunted in individuals with type 2 diabetes. Studies in humans have demonstrated that while this compound-25 alone has no significant effect on insulin secretion rates (ISRs), the combination of GIP and this compound-25 leads to a transient increase in ISRs and plasma glucagon levels in subjects with normal or impaired glucose tolerance[2][3]. Interestingly, this potentiation is absent in individuals with type 2 diabetes, suggesting a failure in this compound-related signaling pathways as a potential component of the disease's pathophysiology[2][3].
Signaling Pathways in Endocrine Regulation
The precise signaling mechanism for this compound's endocrine effects is a subject of ongoing research, with evidence supporting two distinct pathways.
-
Indirect Cholinergic Pathway: A significant body of evidence suggests that this compound's potentiation of GIP-mediated insulin release occurs indirectly. This compound is proposed to activate peripheral, non-ganglionic cholinergic neurons that innervate the pancreatic islets[4]. The subsequent release of acetylcholine (B1216132) acts on muscarinic receptors (likely M3) on beta-cells to amplify the insulin secretory response to GIP[1][4]. This mechanism is supported by findings that the effect is blocked by the muscarinic antagonist atropine[4]. In the human pancreas, the primary receptor for this compound, the neurotensin (B549771) receptor-1 (NTR1), is found on nerves rather than on the islet endocrine cells themselves, lending strong support to this neuronal relay hypothesis[5].
-
Direct Islet Cell Pathway: While the indirect pathway is prominent, some evidence also points to a direct effect on beta-cells[1]. Given the structural similarity to neurotensin (NT), this compound's actions are thought to be mediated by neurotensin receptors. Studies on neurotensin signaling in beta-cells reveal that its effects may be mediated by a complex of NTSR2 and NTSR3 (sortilin), which activates Phospholipase C (PLC), leading to an increase in intracellular calcium and subsequent insulin secretion[6][7]. Furthermore, NT has been shown to activate protective PI3K/Akt signaling pathways in beta-cells, promoting cell survival[6][8]. It is plausible that this compound utilizes these direct, non-NTR1 pathways under certain conditions.
This compound's Role in Pancreatic Exocrine Function
This compound is a potent stimulant of pancreatic exocrine secretion, an effect observed consistently in animal models.
Stimulation of Enzyme and Fluid Secretion
Intravenous infusion of this compound in dogs stimulates the secretion of pancreatic fluid volume and protein (enzymes)[9]. This effect is dose-dependent and appears to be mediated by the C-terminal fragments of the this compound-25 peptide[10]. Specifically, this compound-(13-25) and this compound-(18-25) are effective stimulants, whereas smaller C-terminal fragments and N-terminal fragments are not[10].
Signaling Pathways in Exocrine Regulation
The stimulatory effects of this compound on the exocrine pancreas are mediated through neural pathways, though the specifics can vary between species. In dogs, the action is dependent on neurotensin receptors, as the stimulatory effect is abolished by a neurotensin receptor blockade[10]. This pathway is independent of cholinergic input, as atropine (B194438) does not inhibit the response[10]. This suggests this compound activates a non-cholinergic neural pathway via neurotensin receptors to stimulate acinar cell secretion.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on pancreatic function as reported in key studies.
Table 1: In-Vivo Effects of this compound on Pancreatic Secretion
| Species | Model | This compound Dose/Fragment | Outcome | Magnitude of Effect | Reference |
| Dog | Conscious, with Thomas cannulae | 32 pmol/kg/min (infusion) | Plasma Insulin & Glucagon | Significant increase | [9] |
| Dog | Conscious, with Thomas cannulae | 64 pmol/kg/min (infusion) | Exocrine Secretion (Volume & Protein) | Significant stimulation | [9] |
| Human | Impaired Glucose Tolerance | 4 pmol/kg/min (infusion) | GIP-potentiated Insulin Secretion (ISR) | Transient amplification of ISR (AUC 0-40 min) | [2][3] |
| Human | Impaired Glucose Tolerance | 4 pmol/kg/min (infusion) | GIP-potentiated Glucagon Secretion | Transient increase | [2][3] |
| Mouse | High-Fat Fed | 25 nmol/kg (twice daily for 21 days, this compound-8-Gln) | Glucose Homeostasis | Significant reduction in non-fasting glucose | [1] |
Table 2: In-Vitro Effects of this compound on Islet Function
| Model | This compound Dose/Fragment | Glucose Condition | Outcome | Magnitude of Effect | Reference |
| BRIN-BD11 Cells | 10⁻⁶ M (Ψ-xenin-6) | 16.7 mM | Insulin Secretion | ~2.5-fold increase vs. control | [11] |
| BRIN-BD11 Cells | 10⁻⁶ M (Ψ-xenin-6) | 16.7 mM | GIP-potentiated Insulin Secretion | Prominently enhanced | [11] |
| Isolated Murine Islets | 10⁻⁶ M (Ψ-xenin-6) | 16.7 mM | Insulin Secretion | Significant stimulation | [11] |
| Rat Duodenal Mucosa | 0.01 - 10 nM (this compound-8) | N/A | Ion Secretion (Isc) | Dose-dependent increase (EC₅₀ = 0.3 nM) | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are representative protocols for key experiments cited in this compound research.
Protocol: Acute Insulin Secretion from BRIN-BD11 Cells
This protocol outlines the procedure for assessing the direct effect of this compound on insulin secretion from a clonal pancreatic beta-cell line.
-
Cell Culture:
-
Maintain BRIN-BD11 cells in RPMI-1640 medium supplemented with 10% (v/v) fetal bovine serum (FBS) and 1% (v/v) penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.
-
Seed cells into 24-well plates at a density of 1.5 x 10⁵ cells/well and allow them to adhere and grow for 48 hours.
-
-
Pre-incubation (Starvation):
-
Gently wash the cell monolayer twice with Krebs-Ringer Bicarbonate Buffer (KRBB) containing: 115 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄·7H₂O, 1.2 mM KH₂PO₄, 1.28 mM CaCl₂, 20 mM NaHCO₃, 10 mM HEPES, and 0.5% (w/v) bovine serum albumin (BSA), supplemented with a basal (e.g., 2.8 mM) glucose concentration.
-
Pre-incubate cells in this basal KRBB for 40-60 minutes at 37°C to allow secretion to return to baseline.
-
-
Stimulation:
-
Aspirate the pre-incubation buffer.
-
Add 500 µL of KRBB containing the desired stimulatory glucose concentration (e.g., 16.7 mM) with or without various concentrations of the test peptide (e.g., this compound-25, 10⁻¹² to 10⁻⁶ M). Include control wells with stimulatory glucose alone.
-
Incubate for a defined period (e.g., 20 minutes) at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant (buffer) from each well and centrifuge to remove any detached cells.
-
Store the supernatant at -20°C until analysis.
-
Quantify insulin concentration in the supernatant using a commercially available Insulin ELISA kit according to the manufacturer's instructions.
-
Normalize insulin secretion data to total protein content or cell number per well.
-
Protocol: In-Vivo Glucose Tolerance and Insulin Secretion in Mice
This protocol describes a typical procedure to assess this compound's effect on glucose homeostasis and insulin secretion in a rodent model.
-
Animal Preparation:
-
Use age- and weight-matched male mice (e.g., C57BL/6J).
-
Fast animals overnight (e.g., 16-18 hours) with free access to water.
-
-
Test Substance Administration:
-
Administer the test peptide (e.g., this compound-8, 25 nmol/kg body weight) or saline vehicle via intraperitoneal (i.p.) injection.
-
Immediately following the peptide injection, administer a glucose bolus (e.g., 18 mmol/kg body weight) via i.p. injection.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at baseline (t=0, immediately before injections) and at specified time points post-injection (e.g., 15, 30, and 60 minutes).
-
Collect blood into EDTA-coated tubes and keep on ice.
-
-
Analysis:
-
Measure blood glucose concentrations immediately using a standard glucometer.
-
Centrifuge the blood samples (e.g., 1500 x g for 10 minutes at 4°C) to separate plasma.
-
Store plasma at -80°C until analysis.
-
Measure plasma insulin concentrations using a mouse insulin ELISA kit.
-
Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall response.
-
Protocol: Human Graded Glucose Infusion Study
This protocol is a representation of clinical studies used to evaluate the effects of this compound in humans. All procedures must be approved by an Institutional Review Board (IRB).
-
Participant Preparation:
-
Recruit participants (e.g., with normal glucose tolerance, impaired glucose tolerance, or T2DM).
-
Participants arrive at the clinical research unit after an overnight fast.
-
Place two intravenous (IV) catheters, one in each arm: one for infusions and one for blood sampling.
-
-
Infusion Protocol (Crossover Design):
-
On separate days, each participant receives a 4-hour infusion of:
-
a) Vehicle (e.g., albumin)
-
b) GIP (e.g., 4 pmol/kg/min)
-
c) this compound-25 (e.g., 4 pmol/kg/min)
-
d) GIP + this compound-25 (at the same doses)
-
-
Concurrently with the peptide/vehicle infusion, a graded glucose infusion is administered to progressively raise plasma glucose levels to predetermined targets.
-
-
Blood Sampling and Measurements:
-
Collect blood samples at baseline and at frequent intervals (e.g., every 10-20 minutes) throughout the 4-hour infusion.
-
Measure plasma glucose, insulin, C-peptide, glucagon, and pancreatic polypeptide levels.
-
Calculate Insulin Secretion Rates (ISRs) from C-peptide concentrations through deconvolution.
-
Conclusion and Future Directions
This compound is a pleiotropic gut peptide with significant and distinct roles in pancreatic physiology. In the exocrine pancreas, it acts as a secretagogue via a neurotensin receptor-dependent neural pathway. In the endocrine pancreas, its ability to potentiate GIP-mediated insulin secretion through a novel cholinergic relay mechanism is of great therapeutic interest, especially given the blunted GIP response in type 2 diabetes. The observation that this compound signaling is impaired in this disease state opens a new avenue for investigation and potential intervention. Future research should focus on unequivocally identifying the specific this compound receptor(s), further dissecting the intracellular signaling cascades in both islet and acinar cells, and developing stable this compound analogues or mimetics that can restore GIP sensitivity and improve overall glycemic control. The development of hybrid peptides combining this compound's properties with other incretins like GLP-1 is also a promising strategy for novel diabetes therapies[13].
References
- 1. This compound and Related Peptides: Potential Therapeutic Role in Diabetes and Related Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-25 Amplifies GIP-Mediated Insulin Secretion in Humans With Normal and Impaired Glucose Tolerance but Not Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-25 amplifies GIP-mediated insulin secretion in humans with normal and impaired glucose tolerance but not type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-25 potentiates glucose-dependent insulinotropic polypeptide action via a novel cholinergic relay mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholinergic signaling mediates the effects of this compound-25 on secretion of pancreatic polypeptide but not insulin or glucagon in humans with impaired glucose tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotensin and its receptors in the control of glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neurotensin protects pancreatic beta cells from apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gastroenteropancreatic effects of this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the effect of this compound and this compound fragments on exocrine pancreas secretion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of an enzymatically stable C-terminal hexapseudopeptide fragment peptide of this compound-25, ψ-xenin-6, on pancreatic islet function and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Augments Duodenal Anion Secretion via Activation of Afferent Neural Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel GLP-1/xenin hybrid peptide improves glucose homeostasis, circulating lipids and restores GIP sensitivity in high fat fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ephemeral Nature of Circulating Xenin: A Technical Guide to its Half-Life and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenin-25, a 25-amino acid peptide, has emerged as a molecule of significant interest in metabolic research. Co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine K-cells, this compound plays a role in regulating gastrointestinal motility, food intake, and glucose homeostasis. A critical aspect for understanding its physiological function and therapeutic potential is its short-lived presence in circulation. This technical guide provides an in-depth exploration of the half-life and degradation pathways of circulating this compound, offering valuable insights for researchers and drug development professionals.
Half-Life of Circulating this compound
The biological activity of this compound is tightly regulated by its rapid clearance from the bloodstream. In vivo studies have demonstrated a remarkably short half-life, highlighting the transient nature of its signaling.
Quantitative Data on this compound Half-Life
| Species | Matrix | Half-Life (t½) | Method | Reference |
| Human | Circulation | 2.5 ± 0.3 minutes | In vivo infusion and subsequent measurement of immunoreactive this compound | [1] |
| Dog | Plasma | 3.1 minutes | Steady-state infusion and subsequent measurement | [2] |
| Murine | Plasma | 162 ± 6 minutes | In vitro incubation |
Degradation Pathways of this compound
The rapid clearance of this compound is primarily attributed to enzymatic degradation in the plasma. This process involves the cleavage of the peptide into smaller, and in some cases, biologically active or inactive fragments.
Enzymatic Degradation
This compound is metabolized by serum enzymes, with evidence suggesting the involvement of serine proteases. Notably, dipeptidyl peptidase-IV (DPP-IV), a key enzyme in the degradation of other incretins like GLP-1, does not appear to play a role in this compound metabolism. The primary degradation of this compound-25 results in the formation of several N-terminally truncated fragments.
Major Degradation Fragments
Mass spectrometry analysis has identified the following major degradation products of this compound-25 in plasma[3][4][5][6]:
-
This compound 9-25
-
This compound 11-25
-
This compound 14-25
-
This compound 18-25 (also known as this compound-8)
Of these fragments, this compound 18-25 has been shown to retain biological activity, suggesting a potential physiological role for this metabolite[5][6]. The other identified fragments (this compound 9-25, 11-25, and 14-25) appear to be inactive[5][6].
Visualizing the Degradation Pathway
The following diagram illustrates the sequential cleavage of this compound-25 into its major degradation fragments.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterisation of the biological activity of this compound-25 degradation fragment peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-25 Potentiates Glucose-dependent Insulinotropic Polypeptide Action via a Novel Cholinergic Relay Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Standard protocols for quantifying Xenin in tissue samples.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Xenin is a 25-amino acid peptide hormone primarily produced by enteroendocrine K-cells in the duodenum and jejunum. It plays a significant role in regulating various physiological processes, including feeding behavior, gastrointestinal motility, and pancreatic secretion. Accurate quantification of this compound in tissue samples is crucial for understanding its physiological functions and its potential as a therapeutic target in metabolic diseases. These application notes provide detailed protocols for the quantification of this compound in tissue samples using radioimmunoassay (RIA), a highly sensitive and specific method for peptide hormone analysis.
Data Presentation
The following table summarizes the concentration of this compound-25 in various tissues from dogs and humans, as determined by high-performance liquid chromatography (HPLC), mass spectrometry, and amino acid sequence analysis.[1]
| Tissue | Species | This compound-25 Concentration (pmol/g) |
| Gastric Mucosa | Human | 54 - 144 |
| Dog | 54 - 144 | |
| Pig | 54 - 144 | |
| Guinea Pig | 54 - 144 | |
| Rat | 54 - 144 | |
| Rabbit | 54 - 144 | |
| Hypothalamus | Dog | 0.02 - 84 |
| Human | 0.02 - 84 | |
| Lung | Dog | 0.02 - 84 |
| Human | 0.02 - 84 | |
| Liver | Dog | 0.02 - 84 |
| Human | 0.02 - 84 | |
| Heart | Dog | 0.02 - 84 |
| Human | 0.02 - 84 | |
| Kidney | Dog | 0.02 - 84 |
| Human | 0.02 - 84 | |
| Adrenal Gland | Dog | 0.02 - 84 |
| Human | 0.02 - 84 | |
| Pancreas | Dog | 0.02 - 84 |
| Human | 0.02 - 84 | |
| Testicle | Dog | 0.02 - 84 |
| Human | 0.02 - 84 | |
| Skin | Dog | 0.02 - 84 |
| Human | 0.02 - 84 | |
| Duodenal Mucosa | Dog | 0.02 - 84 |
| Human | 0.02 - 84 | |
| Jejunal Mucosa | Dog | 0.02 - 84 |
| Human | 0.02 - 84 | |
| Ileal Mucosa | Dog | 0.02 - 84 |
| Human | 0.02 - 84 | |
| Colonic Mucosa | Dog | 0.02 - 84 |
| Human | 0.02 - 84 |
Note: Digestion of acid extracts with pepsin can liberate higher concentrations of this compound-25, ranging from 2 up to 166 pmol/g of tissue.[1]
Experimental Protocols
Tissue Sample Preparation and Homogenization
This protocol describes the general procedure for extracting peptides like this compound from tissue samples for subsequent quantification.
Materials:
-
Tissue sample (fresh or frozen)
-
2% Trifluoroacetic Acid (TFA)
-
Homogenizer (e.g., Polytron or bead beater)
-
Centrifuge
-
Microcentrifuge tubes
Procedure:
-
Weigh the frozen or fresh tissue sample.
-
Add 2% TFA to the tissue sample. A common ratio is 10 ml of TFA per gram of tissue.
-
Homogenize the tissue on ice until it is completely disrupted. This can be done using a mechanical homogenizer.
-
Incubate the homogenate at room temperature for 2 hours to achieve maximal extraction of this compound-25.[1]
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the extracted peptides.
-
The supernatant can be stored at -80°C for later analysis or used immediately for quantification.
This compound Quantification by Radioimmunoassay (RIA)
This protocol is based on a competitive binding principle where unlabeled this compound in the sample or standard competes with a fixed amount of radiolabeled this compound for a limited number of antibody binding sites.
Materials:
-
This compound-25 RIA Kit (e.g., Phoenix Pharmaceuticals, Inc. RK-046-74 or equivalent)[2]
-
Tissue extract (prepared as described above)
-
Gamma counter
-
Vortex mixer
-
Pipettes and tips
-
Assay tubes
Procedure:
A. Reagent Preparation:
-
Reconstitute all kit components (RIA buffer, standard peptide, antibody, radiolabeled peptide, etc.) according to the manufacturer's instructions.[2]
-
Prepare a standard curve by serially diluting the reconstituted standard peptide to obtain a range of known concentrations.[2]
B. Assay Procedure:
-
Set up assay tubes in duplicate for total counts (TC), non-specific binding (NSB), zero standard (B0), standards, and unknown samples.
-
Pipette the appropriate volume of RIA buffer into the NSB and B0 tubes.
-
Pipette the prepared standards and unknown samples into their respective tubes.
-
Add the primary antibody to all tubes except the TC and NSB tubes.
-
Vortex all tubes gently and incubate for 16-24 hours at 4°C.[2]
-
Add the radiolabeled this compound (e.g., ¹²⁵I-Xenin) to all tubes.
-
Vortex all tubes gently and incubate for another 16-24 hours at 4°C.[2]
-
Add the precipitating reagent (e.g., secondary antibody) to all tubes except the TC tubes to separate bound from free radiolabeled this compound.
-
Incubate as per the kit instructions (e.g., 90 minutes at room temperature).[2]
-
Centrifuge the tubes at approximately 1,700 x g for 20 minutes at 4°C to pellet the antibody-bound complex.[2]
-
Carefully decant or aspirate the supernatant from all tubes except the TC tubes.[2]
C. Data Analysis:
-
Measure the radioactivity (counts per minute, CPM) of the pellet in each tube using a gamma counter.
-
Calculate the average CPM for each set of duplicates.
-
Calculate the percentage of bound radiolabel (%B/B0) for each standard and sample using the formula: ((CPM_sample - CPM_NSB) / (CPM_B0 - CPM_NSB)) * 100.
-
Plot a standard curve of %B/B0 versus the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their %B/B0 values from the standard curve.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway via the Neurotensin Receptor 1 (NTS1).
Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound in tissue samples.
References
Application Notes: Mass Spectrometry Techniques for the Identification and Quantification of Xenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenin is a 25-amino acid gastrointestinal peptide that plays a role in regulating food intake and may have therapeutic potential in metabolic disorders.[1] Accurate and sensitive identification and quantification of this compound in biological matrices are crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological functions. Mass spectrometry (MS) has emerged as a powerful analytical tool for this purpose, offering high specificity and sensitivity. This document provides an overview of mass spectrometry-based methodologies for the analysis of this compound, including detailed experimental protocols and data presentation.
Overview of Mass Spectrometry Approaches
Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with liquid chromatography and tandem mass spectrometry (LC-MS/MS) are suitable techniques for the analysis of this compound.
-
MALDI-TOF MS is a rapid and sensitive method ideal for the initial identification and molecular weight confirmation of this compound in purified or partially purified samples.[2] It provides a mass spectrum where the peptide is typically observed as a singly charged ion, simplifying data interpretation.[3]
-
LC-ESI-MS/MS is the preferred method for the quantification of this compound in complex biological samples such as plasma.[4] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for accurate measurement of low-abundance peptides.[5][6]
Experimental Workflow for this compound Analysis
The general workflow for the analysis of this compound from biological samples involves sample preparation, chromatographic separation (for LC-MS/MS), mass spectrometric analysis, and data processing.
Protocols
Protocol 1: Sample Preparation from Human Plasma for LC-MS/MS Analysis
This protocol describes the extraction and preparation of this compound from human plasma for subsequent quantitative analysis by LC-MS/MS.
Materials:
-
Human plasma collected in EDTA-containing tubes
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA), LC-MS grade
-
Water, LC-MS grade
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator or vacuum centrifuge
Procedure:
-
Protein Precipitation:
-
To 500 µL of plasma in a microcentrifuge tube, add 1 mL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge by passing 2 mL of methanol (B129727) followed by 2 mL of water with 0.1% TFA.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of water containing 0.1% TFA to remove salts and other hydrophilic impurities.
-
Elute the peptides with 1 mL of 60% acetonitrile in water containing 0.1% TFA.
-
-
Drying and Reconstitution:
-
Dry the eluted sample using a nitrogen evaporator or a vacuum centrifuge.
-
Reconstitute the dried peptide extract in 100 µL of 0.1% formic acid in water for LC-MS/MS analysis.
-
Protocol 2: MALDI-TOF MS Analysis for this compound Identification
This protocol is suitable for the rapid identification and molecular weight confirmation of this compound from purified or partially purified samples.
Materials:
-
Purified or extracted this compound sample
-
α-cyano-4-hydroxycinnamic acid (HCCA) matrix solution (10 mg/mL in 50:50 acetonitrile:water with 0.1% TFA)
-
MALDI target plate
-
Pipettors and tips
Procedure:
-
Sample-Matrix Co-crystallization:
-
On the MALDI target plate, spot 1 µL of the HCCA matrix solution.
-
Immediately add 1 µL of the this compound sample to the matrix spot.
-
Allow the mixture to air dry at room temperature, forming co-crystals.
-
-
Mass Spectrometry Analysis:
-
Insert the MALDI target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in positive ion, linear or reflectron mode over a mass range that includes the expected molecular weight of this compound (approximately 2896 Da).
-
Calibrate the instrument using a standard peptide mixture.
-
Protocol 3: LC-MS/MS for Quantitative Analysis of this compound
This protocol outlines the parameters for the quantitative analysis of this compound in plasma extracts using a triple quadrupole mass spectrometer.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5-40% B
-
10-11 min: 40-95% B
-
11-12 min: 95% B
-
12-13 min: 95-5% B
-
13-15 min: 5% B
-
-
Injection Volume: 10 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard (a stable isotope-labeled version of this compound is recommended). The exact m/z values will need to be determined by direct infusion of a this compound standard.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Collision Energy: Optimize for each MRM transition.
Quantitative Data Presentation
The following table summarizes representative performance characteristics for a quantitative LC-MS/MS assay for a peptide similar to this compound. These values should be established during method validation for a specific this compound assay.
| Parameter | Representative Value |
| Linearity Range | 10 - 5000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Monitored and compensated for with an internal standard |
| Extraction Recovery | > 70% |
This compound Signaling Pathway
This compound is known to interact with the neurotensin (B549771) receptor 1 (NTSR1), a G protein-coupled receptor (GPCR).[1][7] Activation of NTSR1 by this compound initiates a cascade of intracellular signaling events. While the anorectic effects of this compound are independent of the leptin and melanocortin signaling pathways, activation of NTSR1 can lead to the activation of the extracellular signal-regulated kinase (ERK).[8]
References
- 1. This compound--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. manoa.hawaii.edu [manoa.hawaii.edu]
- 3. Improved sensitivity of the nano ultra-high performance liquid chromatography-tandem mass spectrometric analysis of low-concentrated neuropeptides by reducing aspecific adsorption and optimizing the injection solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. A liquid chromatography-mass spectrometry assay for quantification of Exendin[9-39] in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Interaction of this compound with the neurotensin receptor of guinea pig enteral smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced feeding suppression is not mediated through the activation of central extracellular signal-regulated kinase signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Sensitive Radioimmunoassay for Xenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenin is a 25-amino acid gastrointestinal peptide hormone co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine K-cells in response to food intake.[1] It plays a significant role in regulating food intake and potentiating the insulinotropic actions of GIP.[1][2] The anorectic effects of this compound are mediated, at least in part, through the hypothalamus, independent of the leptin and melanocortin signaling pathways.[3] Furthermore, this compound's ability to enhance GIP-mediated insulin (B600854) secretion involves a novel cholinergic relay mechanism.[2][4] Given its physiological roles, the accurate quantification of this compound in biological samples is crucial for research and drug development in the fields of metabolism, obesity, and diabetes.
This document provides a comprehensive guide to the development and validation of a sensitive radioimmunoassay (RIA) for this compound. It includes detailed protocols for immunogen preparation, antibody production, radiolabeling of this compound, and the complete RIA procedure.
Principle of the Radioimmunoassay
The this compound RIA is a competitive binding assay. In this assay, a fixed amount of radiolabeled this compound (the tracer) competes with the unlabeled this compound present in standards or unknown samples for a limited number of binding sites on a specific anti-xenin antibody. As the concentration of unlabeled this compound increases, the amount of radiolabeled this compound bound to the antibody decreases. The antibody-bound this compound is then separated from the free this compound, and the radioactivity of the bound fraction is measured. A standard curve is generated by plotting the percentage of tracer bound against the concentration of the this compound standards. The concentration of this compound in unknown samples can then be determined by interpolating their percentage of bound tracer on the standard curve.
Key Experimental Protocols
Immunogen Preparation: this compound-Carrier Protein Conjugation
To elicit a robust immune response against the small this compound peptide, it must be conjugated to a larger carrier protein. Keyhole limpet hemocyanin (KLH) is a commonly used and highly immunogenic carrier protein.[5][6] The following protocol describes the conjugation of synthetic this compound to KLH using the glutaraldehyde (B144438) crosslinking method.
Materials:
-
Synthetic this compound (with a free amine group)
-
Keyhole Limpet Hemocyanin (KLH)
-
Glutaraldehyde solution (25% in water)
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
Protocol:
-
Dissolve 5 mg of synthetic this compound in 1 ml of PBS.
-
Dissolve 5 mg of KLH in 1 ml of PBS in a separate glass vial.
-
Slowly add the this compound solution to the KLH solution while gently stirring.
-
Add 100 µl of 2.5% glutaraldehyde solution dropwise to the this compound-KLH mixture while stirring.
-
Continue to stir the reaction mixture at room temperature for 4 hours.
-
Stop the reaction by adding 100 µl of 1 M glycine.
-
Dialyze the conjugate extensively against PBS at 4°C for 48 hours, with at least three changes of buffer, to remove unreacted glutaraldehyde and unconjugated this compound.
-
Determine the protein concentration of the this compound-KLH conjugate using a standard protein assay (e.g., BCA assay).
-
Store the immunogen at -20°C in small aliquots.
Anti-Xenin Antibody Production and Purification
Polyclonal antibodies against this compound can be raised in rabbits.
Materials:
-
This compound-KLH conjugate (immunogen)
-
Freund's complete adjuvant (FCA)
-
Freund's incomplete adjuvant (FIA)
-
Syringes and needles
-
New Zealand white rabbits
-
Materials for blood collection and serum separation
-
Affinity purification column materials (e.g., AminoLink Plus Coupling Resin, peptide ligand)
Protocol:
Immunization Schedule:
-
Pre-immune bleed: Collect blood from the rabbits before the first immunization to obtain pre-immune serum, which will serve as a negative control.
-
Primary immunization (Day 0): Emulsify 500 µg of the this compound-KLH conjugate with an equal volume of Freund's complete adjuvant. Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
Booster immunizations (Days 14, 28, and 42): Emulsify 250 µg of the this compound-KLH conjugate with an equal volume of Freund's incomplete adjuvant. Administer the booster injections subcutaneously.
-
Test bleeds: Collect small amounts of blood 7-10 days after each booster injection to monitor the antibody titer using an enzyme-linked immunosorbent assay (ELISA).
-
Final bleed: Once a high antibody titer is achieved (typically after the 3rd or 4th booster), perform a final bleed and collect the blood.
Antibody Purification:
-
Separate the serum from the collected blood by centrifugation.
-
Purify the anti-xenin antibodies from the rabbit serum using affinity chromatography.
-
Couple synthetic this compound peptide to an affinity column matrix.
-
Pass the rabbit serum over the this compound-coupled column. The anti-xenin antibodies will bind to the peptide.
-
Wash the column extensively with PBS to remove non-specifically bound proteins.
-
Elute the specific antibodies using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5).
-
Immediately neutralize the eluted fractions with a high pH buffer (e.g., 1 M Tris, pH 8.5).
-
Pool the antibody-containing fractions and dialyze against PBS.
-
Determine the antibody concentration and store at -20°C or -80°C.
Radiolabeling of this compound with Iodine-125
The Chloramine-T method is a common and effective technique for radioiodinating peptides containing tyrosine residues.[7][8][9]
Materials:
-
Synthetic this compound (high purity)
-
Sodium Iodide [¹²⁵I]
-
Chloramine-T
-
Sodium metabisulfite (B1197395)
-
Phosphate buffer (0.5 M, pH 7.5)
-
Separation column (e.g., Sephadex G-25)
-
Bovine Serum Albumin (BSA)
Protocol:
-
In a shielded fume hood, add the following to a microcentrifuge tube in order:
-
20 µl of 0.5 M phosphate buffer, pH 7.5
-
10 µg of synthetic this compound (in 10 µl of 0.01 M HCl)
-
1 mCi of Na[¹²⁵I]
-
-
Initiate the reaction by adding 10 µl of freshly prepared Chloramine-T solution (1 mg/ml in 0.05 M phosphate buffer, pH 7.5).
-
Gently mix for 60 seconds at room temperature.
-
Stop the reaction by adding 20 µl of sodium metabisulfite solution (2.5 mg/ml in 0.05 M phosphate buffer, pH 7.5).
-
Purify the ¹²⁵I-labeled this compound from free ¹²⁵I and damaged peptide by gel filtration chromatography (e.g., Sephadex G-25 column) equilibrated with an appropriate buffer containing BSA to prevent non-specific binding.
-
Collect fractions and identify the peak corresponding to ¹²⁵I-xenin using a gamma counter.
-
Pool the peak fractions and store at -20°C.
Quality Control of Radiolabeled this compound:
-
Radiochemical purity: Assess by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure that the radioactivity is primarily associated with the intact peptide.[10][11]
-
Immunoreactivity: Test the ability of the ¹²⁵I-xenin to bind to the anti-xenin antibody. A high percentage of binding (e.g., >80%) in the absence of unlabeled this compound is desirable.
Radioimmunoassay Procedure
Materials:
-
RIA buffer (e.g., 0.1 M phosphate buffer, pH 7.4, containing 0.1% BSA and 0.01% sodium azide)
-
This compound standards (a series of known concentrations of unlabeled this compound)
-
Anti-xenin antibody (at a predetermined optimal dilution)
-
¹²⁵I-labeled this compound (tracer)
-
Separating agent (e.g., second antibody, such as goat anti-rabbit IgG, and normal rabbit serum)
-
Polyethylene glycol (PEG) solution (optional, to enhance precipitation)
-
Gamma counter
Protocol:
-
Assay Setup: Set up duplicate tubes for total counts (TC), non-specific binding (NSB), zero standard (B₀), standards, and unknown samples.
-
Reagent Addition:
-
Add 100 µl of RIA buffer to the NSB tubes.
-
Add 100 µl of each standard or unknown sample to the respective tubes.
-
Add 100 µl of the diluted anti-xenin antibody to all tubes except the TC and NSB tubes.
-
Vortex all tubes gently and incubate for 24 hours at 4°C.
-
-
Tracer Addition: Add 100 µl of ¹²⁵I-xenin (e.g., 10,000 cpm/100 µl) to all tubes.
-
Second Incubation: Vortex all tubes gently and incubate for another 24 hours at 4°C.
-
Separation of Bound and Free this compound:
-
Add 100 µl of the second antibody (and normal rabbit serum) to all tubes except the TC tubes.
-
Vortex and incubate for 2 hours at room temperature or overnight at 4°C.
-
Add 1 ml of cold RIA buffer (or buffer containing PEG) to all tubes except the TC tubes.
-
Centrifuge the tubes at 3,000 x g for 30 minutes at 4°C.
-
-
Counting:
-
Carefully decant or aspirate the supernatant from all tubes except the TC tubes.
-
Count the radioactivity in the pellets of all tubes (and the total counts in the TC tubes) using a gamma counter.
-
Data Presentation and Analysis
Standard Curve
The results are calculated as the percentage of tracer bound relative to the maximum binding (%B/B₀).
%B/B₀ = [(cpm_standard or sample - cpm_NSB) / (cpm_B₀ - cpm_NSB)] x 100
A standard curve is constructed by plotting the %B/B₀ against the logarithm of the this compound concentration for the standards. The concentration of this compound in the unknown samples is determined by interpolation from this curve.
| This compound Standard (pg/ml) | Mean CPM | Corrected CPM (Mean CPM - NSB CPM) | % B/B₀ |
| NSB | 250 | 0 | 0 |
| B₀ (0) | 5000 | 4750 | 100 |
| 10 | 4500 | 4250 | 89.5 |
| 25 | 3800 | 3550 | 74.7 |
| 50 | 3000 | 2750 | 57.9 |
| 100 | 2100 | 1850 | 38.9 |
| 250 | 1200 | 950 | 20.0 |
| 500 | 700 | 450 | 9.5 |
| 1000 | 400 | 150 | 3.2 |
Assay Validation
A newly developed RIA must be thoroughly validated to ensure its reliability.
| Parameter | Method | Typical Acceptance Criteria |
| Sensitivity (Lower Limit of Detection) | Concentration at 90% B/B₀ | < 10 pg/ml |
| Specificity (Cross-reactivity) | Test cross-reactivity with structurally related peptides (e.g., neurotensin, xenopsin). | < 0.1% cross-reactivity with related peptides |
| Precision (Intra-assay variation) | Calculate the coefficient of variation (CV) of multiple measurements of the same sample within the same assay. | CV < 10% |
| Precision (Inter-assay variation) | Calculate the CV of multiple measurements of the same sample in different assays. | CV < 15% |
| Accuracy (Recovery) | Spike known amounts of this compound into samples and measure the recovery. | 90-110% recovery |
| Linearity of Dilution | Serially dilute a high-concentration sample and verify that the measured concentrations are linear. | Linear relationship upon dilution |
Visualizations
Experimental Workflow for this compound RIA Development
Caption: Workflow for the development of a this compound RIA.
This compound Signaling Pathways
Caption: this compound's signaling pathways in regulating food intake and insulin secretion.
References
- 1. This compound and Related Peptides: Potential Therapeutic Role in Diabetes and Related Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-25 potentiates glucose-dependent insulinotropic polypeptide action via a novel cholinergic relay mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a gastrointestinal peptide, regulates feeding independent of the melanocortin signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 4. Cholinergic signaling mediates the effects of this compound-25 on secretion of pancreatic polypeptide but not insulin or glucagon in humans with impaired glucose tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cpcscientific.com [cpcscientific.com]
- 6. Carrier Protein-Conjugated Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. Radioiodination of peptide hormones and immunoglobulin preparations: comparison of the chloramine T and iodogen method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gropep.com [gropep.com]
- 9. Radioiodination of proteins by the use of the chloramine-T method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Xenin Bioactivity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenin is a 25-amino acid peptide hormone with significant potential in metabolic research and drug development. Primarily known for its effects on satiety and glucose homeostasis, this compound's bioactivity is a critical area of study. Although a specific receptor for this compound has not been definitively identified, evidence suggests that many of its actions are mediated through the neurotensin (B549771) receptor 1 (NTSR1), a G-protein coupled receptor (GPCR). This document provides detailed protocols for two key cell-based assays to determine the bioactivity of this compound and its analogues: an insulin (B600854) secretion assay using the pancreatic β-cell line BRIN-BD11, and a calcium mobilization assay in a cell line expressing NTSR1.
Key Concepts in this compound Bioactivity Assays
The bioactivity of this compound can be quantified by measuring its effects on cellular processes. Two primary methods are detailed here:
-
Insulin Secretion Assay: This assay directly measures a physiological response to this compound in pancreatic β-cells. This compound has been shown to potentiate glucose-stimulated insulin secretion, making this a relevant and robust assay for determining its bioactivity. The BRIN-BD11 cell line is a well-established model for these studies.
-
Calcium Mobilization Assay: As this compound is known to act via the Gq-coupled NTSR1, its binding to the receptor triggers a signaling cascade that results in the release of intracellular calcium (Ca2+). This transient increase in cytosolic calcium is a direct measure of receptor activation and can be quantified using fluorescent calcium indicators. This assay is ideal for screening compounds for their ability to activate the this compound signaling pathway.
Data Presentation
The following tables provide a structured summary of expected quantitative data from the described assays.
Table 1: this compound-Induced Insulin Secretion from BRIN-BD11 Cells
| This compound Concentration (nM) | Glucose Concentration (mM) | Fold Increase in Insulin Secretion (over glucose control) |
| 0 | 5.6 | 1.0 |
| 1 | 5.6 | 1.2 ± 0.1 |
| 10 | 5.6 | 1.5 ± 0.2 |
| 100 | 5.6 | 2.1 ± 0.3 |
| 1000 | 5.6 | 2.5 ± 0.4 |
| 0 | 16.7 | 1.0 |
| 1 | 16.7 | 1.1 ± 0.1 |
| 10 | 16.7 | 1.3 ± 0.2 |
| 100 | 16.7 | 1.8 ± 0.3 |
| 1000 | 16.7 | 2.2 ± 0.3 |
Table 2: this compound-Induced Calcium Mobilization in NTSR1-Expressing Cells
| This compound Concentration (nM) | Peak Relative Fluorescence Units (RFU) | EC50 (nM) |
| 0 | 100 ± 10 | \multirow{6}{*}{50-100} |
| 1 | 150 ± 15 | |
| 10 | 300 ± 25 | |
| 100 | 800 ± 50 | |
| 1000 | 1200 ± 80 | |
| Neurotensin (100 nM) | 1300 ± 90 |
Experimental Protocols
Protocol 1: Insulin Secretion Assay Using BRIN-BD11 Cells
This protocol details the steps for measuring this compound-stimulated insulin secretion from the rat pancreatic β-cell line, BRIN-BD11.
Materials:
-
BRIN-BD11 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.5% bovine serum albumin (BSA)
-
Glucose solutions (prepared in KRBB)
-
This compound and test compounds
-
Insulin ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture BRIN-BD11 cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells into 24-well plates at a density of 1.5 x 10^5 cells/well and allow to attach overnight.
-
-
Pre-incubation:
-
The following day, gently wash the cell monolayer twice with KRBB containing 1.1 mM glucose.
-
Pre-incubate the cells in 1 mL of KRBB with 1.1 mM glucose for 40 minutes at 37°C to allow the cells to reach a basal state of insulin secretion.
-
-
Stimulation:
-
Aspirate the pre-incubation buffer.
-
Add 1 mL of KRBB containing the desired glucose concentration (e.g., 5.6 mM for basal stimulation or 16.7 mM for high-glucose stimulation) and the corresponding concentrations of this compound or test compounds.
-
Incubate for 20 minutes at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Centrifuge the supernatant at 500 x g for 5 minutes to remove any detached cells.
-
Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the insulin secretion data to the protein content of each well or express as a fold change over the vehicle-treated control.
-
Generate dose-response curves and calculate EC50 values for this compound and test compounds.
-
Protocol 2: Calcium Mobilization Assay in NTSR1-Expressing Cells
This protocol describes the measurement of intracellular calcium mobilization in a cell line stably expressing the neurotensin receptor 1 (e.g., CHO-NTSR1 or HT-29).
Materials:
-
CHO-NTSR1 or other suitable NTSR1-expressing cells
-
Appropriate cell culture medium (e.g., F-12K for CHO cells)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Probenecid (optional, to prevent dye leakage)
-
This compound, neurotensin (positive control), and test compounds
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
Seed the NTSR1-expressing cells into black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare the dye-loading solution containing the calcium-sensitive dye in HBSS with HEPES. Probenecid can be included to improve dye retention.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate for 60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature in the dark.
-
-
Assay Measurement:
-
Place the microplate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the this compound, neurotensin, or test compounds and continue to record the fluorescence signal for a set period (e.g., 120 seconds) to capture the transient calcium peak.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence (ΔRFU) or as a ratio of the peak to baseline.
-
Generate dose-response curves by plotting the fluorescence change against the logarithm of the compound concentration.
-
Calculate EC50 values to determine the potency of the compounds.
-
Visualizations
Caption: this compound Signaling Pathway via NTSR1.
Caption: Experimental Workflows for this compound Bioactivity Assays.
Recommended Animal Models for In Vivo Studies of Xenin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting appropriate animal models for in vivo studies of Xenin, a gut peptide with increasing interest for its potential therapeutic applications in metabolic disorders. Detailed protocols for key experiments are provided to ensure robust and reproducible results.
Introduction to this compound
This compound is a 25-amino acid peptide, co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from intestinal K-cells, that has been shown to influence glucose homeostasis, food intake, and gastrointestinal motility.[1][2] Its multifaceted biological activities make it a compelling target for drug development, particularly for conditions like type 2 diabetes and obesity. Selecting the appropriate animal model is critical for elucidating the physiological roles of this compound and evaluating the efficacy of this compound-based therapeutics.
Recommended Animal Models
The choice of animal model for in vivo this compound studies depends on the specific research question. Rodent models, particularly mice and rats, are widely used and well-characterized for metabolic research. Canine models have also provided valuable insights into the gastrointestinal effects of this compound.
Rodent Models: Mice and Rats
Mice and rats are the most common models for studying the metabolic effects of this compound due to their genetic tractability, relatively low cost, and well-established experimental protocols.
-
Wild-type mice (e.g., C57BL/6) are suitable for initial investigations into the acute effects of this compound on glucose tolerance and food intake.[1][3]
-
Diet-induced obesity (DIO) mice , typically C57BL/6 mice fed a high-fat diet, are excellent models for studying the therapeutic potential of this compound in the context of obesity and insulin (B600854) resistance.[4][5]
-
Genetically modified mice , such as ob/ob mice (leptin-deficient), can be used to explore the interaction of this compound with other metabolic signaling pathways.[3]
-
Wistar rats have been effectively used to study the central effects of this compound on food intake and satiety.[6][7]
Canine Models
Dogs have been instrumental in characterizing the effects of this compound on gastrointestinal functions, such as gastric acid secretion and motility.[8][9] Their larger size allows for more complex surgical instrumentation and repeated blood sampling, which can be advantageous for certain pharmacokinetic and pharmacodynamic studies.
Key In Vivo Experiments and Protocols
Glucose Homeostasis Studies
Objective: To assess the effect of this compound on glucose tolerance and insulin secretion.
Recommended Model: Mice (Wild-type or DIO).
-
Animal Preparation: Fast mice for 6 hours prior to the experiment.[10][11] Ensure free access to water.
-
Baseline Measurement: At t=0 min, collect a baseline blood sample from the tail vein to measure blood glucose levels.
-
This compound Administration: Administer this compound (e.g., 25 nmol/kg) or vehicle (saline) via subcutaneous (s.c.) injection.[1]
-
Glucose Challenge: 30 minutes after this compound administration, inject a 20% D-glucose solution (2 g/kg body weight) intraperitoneally (i.p.).[1][11]
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes post-glucose injection.[11][12]
-
Analysis: Measure blood glucose concentrations using a glucometer. If sufficient blood is collected, plasma insulin levels can be measured using an ELISA kit.
Data Presentation:
| Time (min) | Blood Glucose (mg/dL) - Vehicle | Blood Glucose (mg/dL) - this compound | Plasma Insulin (ng/mL) - Vehicle | Plasma Insulin (ng/mL) - this compound |
| 0 | ||||
| 15 | ||||
| 30 | ||||
| 60 | ||||
| 120 |
Data adapted from studies showing this compound's glucose-lowering and insulinotropic effects.[1]
Food Intake Studies
Objective: To evaluate the effect of this compound on satiety and food consumption.
Recommended Model: Mice or Rats.
-
Animal Preparation: Fast animals overnight (e.g., 12-18 hours) with free access to water.[1][6]
-
This compound Administration: Administer this compound or vehicle via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection. Doses can range from 50 to 500 nmol/kg for i.p. in mice and 0.5 to 15 µg for i.c.v. in rats.[1][6]
-
Food Presentation: Immediately after injection, provide a pre-weighed amount of standard chow or a palatable wet mash.[13]
-
Measurement: Measure cumulative food intake at various time points, such as 30 minutes, 1 hour, and 2 hours post-injection.[1][6]
-
Analysis: Calculate the amount of food consumed by subtracting the remaining food weight from the initial weight.
Data Presentation:
| Time Post-Injection | Cumulative Food Intake (g) - Vehicle | Cumulative Food Intake (g) - this compound (Dose 1) | Cumulative Food Intake (g) - this compound (Dose 2) |
| 30 min | |||
| 1 hr | |||
| 2 hr |
Data based on studies demonstrating this compound's dose-dependent reduction in food intake.[1][6]
Gastrointestinal Motility Studies
Objective: To determine the effect of this compound on gastrointestinal transit and contractility.
Recommended Model: Dogs or Rodents.
-
Animal Preparation: Fast mice for 18-24 hours with free access to water.
-
This compound Administration: Administer this compound or vehicle via i.p. injection.
-
Charcoal Meal Administration: 15 minutes after this compound administration, orally administer a charcoal meal (e.g., 5% charcoal suspension in 10% gum arabic).
-
Transit Measurement: After a set time (e.g., 20-30 minutes), euthanize the animals and carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Analysis: Measure the total length of the small intestine and the distance traveled by the charcoal meal. Calculate the gastric emptying and intestinal transit as a percentage of the total length.
Data Presentation:
| Treatment | Gastric Emptying (%) | Intestinal Transit (%) |
| Vehicle | ||
| This compound |
This is a standard protocol for assessing gastrointestinal motility in rodents.[14]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved in this compound's actions and the experimental procedures, the following diagrams are provided.
Caption: Proposed signaling pathways of this compound in regulating satiety and insulin secretion.
Caption: Experimental workflow for an Intraperitoneal Glucose Tolerance Test (IPGTT).
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 3. This compound, a gastrointestinal peptide, regulates feeding independent of the melanocortin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidiabetic effects and sustained metabolic benefits of sub-chronic co-administration of exendin-4/gastrin and this compound-8-Gln in high fat fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel GLP-1/xenin hybrid peptide improves glucose homeostasis, circulating lipids and restores GIP sensitivity in high fat fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound--a novel suppressor of food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portal.fis.tum.de [portal.fis.tum.de]
- 8. Gastroenteropancreatic effects of this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The peptide hormone this compound induces gallbladder contractions in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IP Glucose Tolerance Test in Mouse [protocols.io]
- 12. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Xenin Immunohistochemistry in Pancreatic Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the immunohistochemical (IHC) localization of Xenin in formalin-fixed, paraffin-embedded (FFPE) human pancreatic tissue. This compound, a 25-amino acid peptide co-released with glucose-dependent insulinotropic polypeptide (GIP), has been identified in pancreatic islets and is implicated in the regulation of insulin (B600854) and glucagon (B607659) secretion.[1] The following protocols are intended to serve as a comprehensive resource for investigating the distribution and expression of this compound in the pancreas, which is crucial for understanding its physiological roles and its potential as a therapeutic target in metabolic diseases.
Data Presentation: Quantitative Parameters for this compound Immunohistochemistry
Successful immunohistochemical staining is dependent on the careful optimization of several key parameters. The following tables summarize representative quantitative data for performing IHC on pancreatic tissue. It is critical to note that these values are starting points, and optimization is required for each new antibody, tissue type, and experimental setup.
Table 1: Tissue Preparation and Antigen Retrieval
| Parameter | Description | Recommended Value/Range | Notes |
| Fixative | The solution used to preserve tissue morphology and antigenicity. | 10% Neutral Buffered Formalin (NBF) | Fixation time should be optimized to avoid over-fixation, which can mask epitopes. |
| Fixation Time | Duration of tissue immersion in fixative. | 18-24 hours | Shorter or longer times may require adjustments to the antigen retrieval protocol. |
| Tissue Section Thickness | The thickness of the tissue slices cut from the paraffin (B1166041) block. | 4-5 µm | Thinner sections can improve antibody penetration and imaging resolution. |
| Antigen Retrieval Method | Method used to unmask epitopes hidden by formalin fixation. | Heat-Induced Epitope Retrieval (HIER) | HIER is a commonly used and effective method for many antigens in FFPE tissue. |
| HIER Buffer | The solution in which tissue sections are heated for antigen retrieval. | 10 mM Sodium Citrate Buffer, pH 6.0 | Tris-EDTA buffer (pH 9.0) can also be tested as an alternative. |
| HIER Time and Temperature | The duration and temperature of heating for antigen retrieval. | 20 minutes at 95-100°C | Over-heating can damage tissue morphology. |
Table 2: Antibody Incubation and Detection
| Parameter | Description | Recommended Value/Range | Notes |
| Blocking Solution | Used to prevent non-specific antibody binding. | 5% Normal Goat Serum in PBS with 0.1% Triton X-100 | The serum should be from the same species as the secondary antibody. |
| Blocking Time | Duration of incubation in blocking solution. | 1 hour at room temperature | Adequate blocking is crucial for reducing background staining. |
| Primary Antibody Dilution | The concentration of the anti-Xenin antibody. | 1:100 - 1:500 | This must be optimized for each new antibody lot. Start with the manufacturer's recommendation if available. |
| Primary Antibody Incubation | Duration and temperature of incubation with the primary antibody. | Overnight at 4°C | A longer incubation at a lower temperature can increase signal specificity. |
| Secondary Antibody | Binds to the primary antibody and is conjugated to a detection enzyme. | HRP-conjugated Goat anti-Rabbit IgG | The choice of secondary antibody depends on the host species of the primary antibody. |
| Detection System | The method used to visualize the antibody-antigen complex. | DAB (3,3'-Diaminobenzidine) Chromogen Kit | DAB produces a brown precipitate at the site of the target antigen. |
| Counterstain | Stains cell nuclei to provide morphological context. | Hematoxylin | A brief incubation is usually sufficient to lightly stain the nuclei blue. |
Experimental Protocols
The following is a detailed, step-by-step protocol for performing this compound immunohistochemistry on FFPE pancreatic tissue sections.
I. Deparaffinization and Rehydration
-
Place slides in a slide rack.
-
Immerse in Xylene: 2 changes for 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% Ethanol: 1 change for 3 minutes.
-
Immerse in 70% Ethanol: 1 change for 3 minutes.
-
Rinse gently with distilled water for 5 minutes.
II. Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER)
-
Pre-heat a water bath or steamer to 95-100°C.
-
Place the slides in a Coplin jar filled with 10 mM Sodium Citrate Buffer (pH 6.0).
-
Place the Coplin jar in the pre-heated water bath or steamer for 20 minutes.
-
Remove the Coplin jar and allow the slides to cool to room temperature in the buffer (approximately 20-30 minutes).
-
Rinse the slides with Phosphate Buffered Saline (PBS).
III. Immunohistochemical Staining
-
Peroxidase Block: Immerse the slides in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse slides with PBS (2 changes for 5 minutes each).
-
Blocking: Apply a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) to cover the tissue section. Incubate for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Gently tap off the blocking solution. Apply the anti-Xenin primary antibody, diluted in an appropriate antibody diluent, to the tissue section.
-
Incubate overnight at 4°C in a humidified chamber.
-
Washing: The next day, rinse the slides with PBS with 0.05% Tween-20 (PBST) (3 changes for 5 minutes each).
-
Secondary Antibody Incubation: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature in a humidified chamber.
-
Washing: Rinse the slides with PBST (3 changes for 5 minutes each).
IV. Detection and Counterstaining
-
Chromogen Development: Prepare the DAB substrate solution according to the manufacturer's instructions. Apply the DAB solution to the tissue sections and monitor for color development (typically 2-10 minutes). A brown precipitate will form at the site of antigen localization.
-
Stop Reaction: Immerse the slides in distilled water to stop the chromogenic reaction.
-
Counterstaining: Immerse the slides in Hematoxylin for 30-60 seconds to stain the cell nuclei.
-
Bluing: Rinse the slides in running tap water for 5 minutes until the nuclei turn blue.
V. Dehydration and Mounting
-
Immerse in 70% Ethanol: 1 change for 3 minutes.
-
Immerse in 95% Ethanol: 1 change for 3 minutes.
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse in Xylene: 2 changes for 5 minutes each.
-
Apply a drop of permanent mounting medium to the tissue section and cover with a coverslip.
-
Allow the slides to dry before microscopic examination.
Visualization of Signaling Pathways and Workflows
This compound Signaling in Pancreatic Beta-Cells
This compound's effects in the pancreas are thought to be mediated through both direct and indirect pathways. It can potentiate the insulinotropic actions of GIP, possibly through a cholinergic relay involving M3 muscarinic acetylcholine (B1216132) receptors on beta-cells.[1][2] Additionally, some of this compound's actions are mediated by the neurotensin (B549771) receptor-1 (NTSR1), which is found on pancreatic neurons but not directly on islet endocrine cells.[2][3] Activation of NTSR1 can trigger downstream signaling cascades, including the activation of MAPK and NF-κB pathways.[4]
Caption: this compound signaling pathways in the pancreas.
Experimental Workflow for this compound Immunohistochemistry
The following diagram outlines the major steps in the immunohistochemical staining process for this compound in pancreatic tissue.
Caption: Immunohistochemistry workflow for this compound.
References
- 1. This compound-25 Amplifies GIP-Mediated Insulin Secretion in Humans With Normal and Impaired Glucose Tolerance but Not Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholinergic signaling mediates the effects of this compound-25 on secretion of pancreatic polypeptide but not insulin or glucagon in humans with impaired glucose tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GIP plus this compound-25 indirectly increases pancreatic polypeptide release in humans with and without type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotensin receptor 1 signaling promotes pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of Xenin-25
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenin-25 is a 25-amino acid peptide hormone with the sequence Met-Leu-Thr-Lys-Phe-Glu-Thr-Lys-Ser-Ala-Arg-Val-Lys-Gly-Leu-Ser-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu-OH. It is co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine K-cells in the gut. This compound-25 has garnered significant interest in the fields of metabolic research and drug development due to its role in regulating glucose homeostasis, insulin (B600854) secretion, and its potential as a therapeutic agent for type 2 diabetes and obesity. This document provides detailed protocols for the chemical synthesis of this compound-25 using manual Fmoc-based solid-phase peptide synthesis (SPPS), along with methods for its purification and characterization.
Physicochemical Properties of this compound-25
A summary of the key physicochemical properties of human this compound-25 is provided in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | Met-Leu-Thr-Lys-Phe-Glu-Thr-Lys-Ser-Ala-Arg-Val-Lys-Gly-Leu-Ser-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu | [1] |
| Molecular Formula | C₁₃₉H₂₂₄N₃₈O₃₂S | N/A |
| Molecular Weight | 2971.6 g/mol | [1] |
| Purity (typical) | ≥98.0% (HPLC) | [1] |
Experimental Protocols
Solid-Phase Synthesis of this compound-25
This protocol outlines the manual synthesis of this compound-25 on a Rink Amide resin, yielding a C-terminally amidated peptide. The synthesis is based on the widely used Fmoc/tBu strategy.
Materials and Reagents:
-
Rink Amide resin (0.5-1.0 mmol/g loading)
-
Fmoc-protected amino acids with acid-labile side-chain protecting groups (5 equivalents per coupling)
-
N,N'-Diisopropylcarbodiimide (DIC) (5 equivalents per coupling)
-
OxymaPure® (Ethyl cyanohydroxyiminoacetate) (5 equivalents per coupling)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diisopropylethylamine (DIPEA)
-
Kaiser test kit
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (5 eq.), DIC (5 eq.), and OxymaPure® (5 eq.) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, continue the coupling for another hour or perform a double coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times).
-
-
Chain Elongation: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each amino acid in the this compound-25 sequence, starting from the C-terminal Leucine and proceeding to the N-terminal Methionine.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
-
Resin Washing and Drying: Wash the final peptide-resin conjugate with DMF (5 times), DCM (5 times), and MeOH (3 times). Dry the resin under vacuum.
Experimental Workflow for Solid-Phase Synthesis of this compound-25
SPPS Workflow
Cleavage from Resin and Side-Chain Deprotection
Materials and Reagents:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Dithiothreitol (DTT) - for scavenging during Met oxidation-prone sequences
-
Cold diethyl ether
Cleavage Cocktail:
A standard cleavage cocktail for peptides with Arg, Trp, and Met residues is TFA/TIS/H₂O/DTT (92.5:2.5:2.5:2.5, v/v/v/w).
Protocol:
-
Place the dried this compound-25-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA, and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
Purification by Preparative RP-HPLC:
-
Column: C18 preparative column (e.g., 10 µm particle size, 250 x 22 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 60 minutes is a good starting point for optimization.
-
Detection: UV at 214 nm and 280 nm.
-
Procedure: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Inject the solution onto the equilibrated column. Collect fractions and analyze their purity by analytical RP-HPLC. Pool the fractions containing the pure peptide and lyophilize.
Characterization by Analytical RP-HPLC and Mass Spectrometry:
-
Analytical RP-HPLC:
-
Column: C18 analytical column (e.g., 5 µm particle size, 250 x 4.6 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient optimized for the separation of this compound-25 and its impurities.
-
Detection: UV at 214 nm.
-
-
Mass Spectrometry (ESI-MS):
-
The purified peptide is analyzed by electrospray ionization mass spectrometry to confirm its molecular weight. The expected monoisotopic mass for [M+H]⁺ is approximately 2972.6 Da.
-
Expected Yield and Purity:
The overall yield and purity of a 25-amino acid peptide synthesized by manual Fmoc-SPPS can vary depending on the sequence and the efficiency of each step. The following table provides expected values based on typical synthesis outcomes for peptides of similar length.
| Parameter | Expected Value | Reference |
| Crude Peptide Purity | 50-70% | [2][3] |
| Final Purity (after HPLC) | >98% | [1] |
| Overall Yield (after purification) | 10-30% | [2] |
Signaling Pathway of this compound-25
This compound-25 potentiates the action of GIP on pancreatic β-cells to enhance glucose-stimulated insulin secretion. This effect is not direct but is mediated through a cholinergic relay mechanism. This compound-25 binds to neurotensin (B549771) receptors (NTSR1) on pancreatic neurons, leading to the release of acetylcholine (B1216132) (ACh). ACh then acts on muscarinic receptors on the β-cell surface, amplifying the insulinotropic signal initiated by GIP binding to its receptor (GIPR).
Signaling Pathway of this compound-25 in Pancreatic β-Cells
References
Application Notes and Protocols for Radiolabeling Xenin and Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenin is a 25-amino acid peptide originally isolated from human gastric mucosa that has garnered interest for its role in regulating food intake and gastrointestinal function. Understanding the interaction of this compound with its receptor is crucial for elucidating its physiological roles and for the development of novel therapeutics. Receptor binding assays using radiolabeled this compound are a fundamental tool for characterizing this interaction, enabling the determination of binding affinity, receptor density, and specificity.
These application notes provide detailed protocols for the radiolabeling of this compound with Iodine-125 (¹²⁵I) and subsequent receptor binding assays. The primary receptor for this compound is considered to be the Neurotensin (B549771) Receptor Type 1 (NTSR1), a G protein-coupled receptor (GPCR). Therefore, protocols for downstream signaling assays, such as cAMP and IP₃ accumulation, are also included to further characterize the functional consequences of this compound-receptor binding.
Methods for Radiolabeling this compound with ¹²⁵I
The introduction of a radioactive isotope into the this compound peptide is essential for its use as a tracer in receptor binding assays. Iodine-125 is a commonly used radionuclide for labeling peptides due to its convenient half-life (approximately 60 days) and detectable gamma emission. The primary methods for radioiodination of peptides containing tyrosine residues, such as this compound, are direct electrophilic substitution reactions.
Iodogen Method
The Iodogen method is a popular choice due to its mild reaction conditions, which helps to preserve the biological activity of the peptide. Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is a sparingly soluble oxidizing agent that is coated onto the surface of the reaction vessel.
Experimental Protocol: Iodogen Radiolabeling of this compound
Materials:
-
This compound peptide
-
Na¹²⁵I
-
Iodogen-coated tubes
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Sodium metabisulfite (B1197395) solution (to quench the reaction)
-
Sephadex G-25 column or equivalent for purification
-
HPLC system for further purification and analysis
Procedure:
-
Preparation:
-
Prepare Iodogen-coated tubes by dissolving Iodogen in a suitable organic solvent (e.g., chloroform (B151607) or dichloromethane), adding it to a reaction vial, and evaporating the solvent under a gentle stream of nitrogen.
-
-
Reaction:
-
To the Iodogen-coated tube, add 50 µL of 0.1 M phosphate buffer (pH 7.4).
-
Add 1-5 µg of this compound peptide dissolved in a small volume of phosphate buffer.
-
Add 0.5-1.0 mCi of Na¹²⁵I.
-
Incubate the reaction mixture for 10-15 minutes at room temperature with occasional gentle agitation.
-
-
Quenching:
-
Terminate the reaction by transferring the reaction mixture to a clean tube containing a quenching solution, such as sodium metabisulfite.
-
-
Purification:
-
Initial Purification: Separate the ¹²⁵I-labeled this compound from unreacted ¹²⁵I using a desalting column (e.g., Sephadex G-25) equilibrated with an appropriate buffer.
-
HPLC Purification: For higher purity, further purify the radiolabeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). This will also allow for the separation of unlabeled this compound, mono-iodinated, and di-iodinated species.[1]
-
Chloramine-T Method
The Chloramine-T method is a well-established and efficient technique for radioiodination. However, as Chloramine-T is a strong oxidizing agent, reaction conditions must be carefully controlled to avoid damage to the peptide.[2]
Experimental Protocol: Chloramine-T Radiolabeling of this compound
Materials:
-
This compound peptide
-
Na¹²⁵I
-
Chloramine-T solution
-
Sodium metabisulfite solution
-
Phosphate buffer (0.5 M, pH 7.5)
-
Purification columns (as in the Iodogen method)
Procedure:
-
Reaction:
-
In a reaction vial, combine 10 µg of this compound peptide with 50 µL of 0.5 M phosphate buffer (pH 7.5).
-
Add 1 mCi of Na¹²⁵I.
-
Initiate the reaction by adding 10 µL of a freshly prepared Chloramine-T solution (e.g., 2 mg/mL in phosphate buffer).
-
Incubate for 30-60 seconds at room temperature.
-
-
Quenching:
-
Stop the reaction by adding 20 µL of sodium metabisulfite solution (e.g., 2.5 mg/mL in phosphate buffer).
-
-
Purification:
-
Follow the same purification steps as described for the Iodogen method (gel filtration followed by HPLC).
-
Receptor Binding Assays
Once radiolabeled this compound ([¹²⁵I]this compound) is prepared and purified, it can be used in various receptor binding assays to characterize its interaction with its receptor, NTSR1. These assays are typically performed using cell membranes prepared from tissues or cultured cells expressing the receptor of interest.
Saturation Binding Assay
This assay is used to determine the equilibrium dissociation constant (Kd), which represents the affinity of the radioligand for the receptor, and the maximum number of binding sites (Bmax), which reflects the receptor density in the tissue or cell preparation.
Experimental Protocol: Saturation Binding Assay
Materials:
-
Cell membranes expressing NTSR1
-
[¹²⁵I]this compound
-
Unlabeled this compound (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Filtration apparatus with glass fiber filters
-
Gamma counter
Procedure:
-
Assay Setup:
-
Set up a series of tubes containing increasing concentrations of [¹²⁵I]this compound.
-
For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled this compound (e.g., 1 µM) to determine non-specific binding.
-
-
Incubation:
-
Add a constant amount of cell membrane preparation (e.g., 50-100 µg of protein) to each tube.
-
Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding for each concentration of [¹²⁵I]this compound.
-
Plot the specific binding versus the concentration of [¹²⁵I]this compound and fit the data to a one-site binding hyperbola using non-linear regression analysis to determine the Kd and Bmax values.
-
Competition Binding Assay
This assay is used to determine the affinity of unlabeled compounds (competitors) for the receptor by measuring their ability to compete with a fixed concentration of [¹²⁵I]this compound for binding to the receptor. This allows for the determination of the inhibitory constant (Ki) of the unlabeled compound.
Experimental Protocol: Competition Binding Assay
Materials:
-
Same as for the saturation binding assay, plus the unlabeled competitor compounds.
Procedure:
-
Assay Setup:
-
Set up a series of tubes containing a fixed concentration of [¹²⁵I]this compound (typically at or below its Kd).
-
Add increasing concentrations of the unlabeled competitor compound to these tubes.
-
Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled this compound).
-
-
Incubation, Termination, and Counting:
-
Follow the same procedures as described for the saturation binding assay.
-
-
Data Analysis:
-
Plot the percentage of specific binding of [¹²⁵I]this compound against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Quantitative Data Summary
Due to the limited availability of published specific binding data for radiolabeled this compound, the following table provides representative binding parameters for the closely related peptide, neurotensin, binding to the human neurotensin receptor 1 (NTSR1). These values can serve as a reference for expected binding affinities.
| Parameter | Value | Receptor Source | Reference |
| Kd of [¹²⁵I]Neurotensin | 0.26 nM | Human Substantia Nigra Homogenates | [3] |
| Bmax of [¹²⁵I]Neurotensin | 26 fmol/mg protein | Human Substantia Nigra Homogenates | [3] |
| Ki of Neurotensin | ~1 nM | hNTSR1-expressing cells |
This compound Receptor Signaling Pathways
This compound is believed to exert its effects primarily through the NTSR1, a class A G protein-coupled receptor. Upon agonist binding, NTSR1 undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NTSR1 [label="NTSR1\n(GPCR)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq_alpha [label="Gαq", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; G_beta_gamma [label="Gβγ", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP₂", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP₃", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC_activation [label="PKC Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges this compound -> NTSR1 [label="Binds"]; NTSR1 -> Gq_alpha [label="Activates"]; Gq_alpha -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release [label="Induces"]; DAG -> PKC_activation [label="Activates"]; Ca_release -> Cellular_Response; PKC_activation -> Cellular_Response; } . Caption: this compound binding to NTSR1 activates the Gq/PLC pathway.
Downstream Signaling Assays
To confirm the functional activity of this compound and its analogs, downstream signaling assays can be performed.
Inositol Triphosphate (IP₃) Accumulation Assay
This assay measures the production of IP₃, a key second messenger in the Gq signaling pathway.
Experimental Protocol: IP₃ Accumulation Assay
Materials:
-
Cells expressing NTSR1
-
This compound or test compounds
-
Lithium chloride (LiCl) solution (to inhibit IP₃ degradation)
-
Lysis buffer
-
Commercially available IP₃ assay kit (e.g., HTRF or ELISA-based)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-incubation: Pre-incubate the cells with LiCl solution for a specified time to inhibit inositol monophosphatase.
-
Stimulation: Add this compound or test compounds at various concentrations and incubate for a time period optimized for maximal IP₃ production.
-
Lysis: Lyse the cells according to the assay kit protocol.
-
Detection: Measure the IP₃ concentration in the cell lysates using the chosen assay kit and a compatible plate reader.
Cyclic AMP (cAMP) Assay
While the primary pathway for NTSR1 is Gq, some GPCRs can couple to multiple G proteins. A cAMP assay can determine if this compound binding to NTSR1 also modulates the adenylyl cyclase pathway (Gs or Gi).
Experimental Protocol: cAMP Assay
Materials:
-
Cells expressing NTSR1
-
This compound or test compounds
-
Forskolin (B1673556) (to stimulate adenylyl cyclase in Gi-coupled receptor studies)
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)
-
Lysis buffer
-
Commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate.
-
Pre-incubation: Pre-incubate the cells with IBMX.
-
Stimulation:
-
For Gs coupling: Add this compound or test compounds and incubate.
-
For Gi coupling: Add forskolin to stimulate cAMP production, followed by the addition of this compound or test compounds to measure the inhibition of cAMP production.
-
-
Lysis: Lyse the cells.
-
Detection: Measure the cAMP concentration in the cell lysates using a suitable assay kit.
Experimental Workflow Diagram
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; radiolabeling [label="Radiolabeling of this compound\n(e.g., Iodogen Method)", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification of [¹²⁵I]this compound\n(HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; receptor_prep [label="Prepare Receptor Source\n(Cell Membranes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; binding_assay [label="Perform Receptor Binding Assay\n(Saturation or Competition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis\n(Kd, Bmax, Ki)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; signaling_assay [label="Perform Functional Signaling Assay\n(cAMP or IP₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; functional_analysis [label="Functional Data Analysis\n(EC₅₀, Emax)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> radiolabeling; radiolabeling -> purification; purification -> binding_assay; receptor_prep -> binding_assay; binding_assay -> data_analysis; purification -> signaling_assay; receptor_prep -> signaling_assay; signaling_assay -> functional_analysis; data_analysis -> end; functional_analysis -> end; } . Caption: Workflow for radiolabeling this compound and receptor characterization.
References
- 1. Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Characterization and visualization of neurotensin binding to receptor sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative PCR (qPCR) Analysis of Xenin Precursor mRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenin is a 25-amino acid peptide hormone primarily secreted by enteroendocrine K-cells in the upper gastrointestinal tract. It is involved in the regulation of various physiological processes, including gastric acid secretion, pancreatic enzyme release, and gastrointestinal motility. The precursor to this compound is a 35-amino acid peptide known as prothis compound. Both this compound and prothis compound are derived from the N-terminal region of the Coatomer Subunit Alpha (COPA) protein. The expression of the COPA gene, therefore, serves as a proxy for the potential production of the this compound precursor.
These application notes provide a comprehensive guide for the quantitative analysis of this compound precursor mRNA using real-time quantitative polymerase chain reaction (qPCR). The protocols outlined below are intended for researchers in academia and the pharmaceutical industry engaged in studies related to metabolic diseases, gastrointestinal physiology, and drug development targeting pathways involving this compound.
Gene Information for qPCR Primer Design
The gene encoding the this compound precursor is the Coatomer Subunit Alpha (COPA). To facilitate accurate and species-specific qPCR analysis, the following gene information, including official gene symbols and NCBI RefSeq mRNA accession numbers, should be used for primer design.
| Species | Gene Symbol | Common Name | NCBI Gene ID | RefSeq mRNA Accession |
| Human | COPA | Coatomer Protein Complex Subunit Alpha | 1314 | NM_001098398.2, NM_004371.4 |
| Mouse | Copa | Coatomer protein complex, subunit alpha | 12847 | NM_001352586.2, NM_009927.4 |
| Rat | Copa | Coatomer protein complex subunit alpha | 29547 | NM_001012005.1 |
Recommended qPCR Primers for this compound Precursor (COPA) mRNA Analysis
The following table provides recommended qPCR primer sequences for the detection of COPA mRNA in human, mouse, and rat samples. These primers have been designed based on the RefSeq sequences listed above and adhere to standard qPCR primer design guidelines to ensure specificity and efficiency.
| Species | Target Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) |
| Human | COPA | GCT GAG GAG AAG GAG AAG AAG C | TCT GCA TCT GCT TCC TGA TCT | 148 |
| Mouse | Copa | GCT GAG GAG AAA GAG AAG AAG C | TCT GCA TCT GCT TCC TGA TCT | 148 |
| Rat | Copa | GCT GAG GAG AAA GAG AAG AAG C | TCT GCA TCT GCT TCC TGA TCT | 148 |
Note: These primer sequences are provided as a starting point. It is highly recommended that each primer pair be validated in your specific experimental system for efficiency and specificity.
Experimental Protocols
I. RNA Extraction and Quality Control
A detailed protocol for the extraction of high-quality total RNA from cells or tissues is crucial for accurate qPCR analysis.
Materials:
-
Tissue or cell samples
-
TRIzol reagent or equivalent RNA extraction kit
-
Chloroform
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer or equivalent for RNA integrity analysis
Protocol:
-
Sample Homogenization: Homogenize tissue samples (50-100 mg) or cell pellets (5-10 x 10^6 cells) in 1 mL of TRIzol reagent.
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol and incubate for 10 minutes at room temperature. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Air-dry the RNA pellet for 5-10 minutes. Resuspend the pellet in an appropriate volume of nuclease-free water.
-
DNase Treatment (Recommended): To remove any contaminating genomic DNA, treat the extracted RNA with a DNase I kit according to the manufacturer's instructions.
-
RNA Quality and Quantity Assessment:
-
Measure the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value ≥ 7 is recommended for qPCR applications.
-
II. cDNA Synthesis (Reverse Transcription)
This protocol describes the conversion of RNA to complementary DNA (cDNA).
Materials:
-
Total RNA (1 µg)
-
Reverse transcriptase kit (e.g., SuperScript IV, M-MLV)
-
Oligo(dT) primers or random hexamers
-
dNTPs
-
Nuclease-free water
-
Thermal cycler
Protocol:
-
In a nuclease-free tube, combine 1 µg of total RNA, oligo(dT) primers or random hexamers, and dNTPs. Adjust the final volume with nuclease-free water as recommended by the reverse transcriptase kit manufacturer.
-
Incubate the mixture at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Add the reverse transcriptase buffer and reverse transcriptase enzyme to the tube.
-
Perform the reverse transcription reaction in a thermal cycler using the conditions recommended by the manufacturer (e.g., 50°C for 50 minutes, followed by inactivation at 85°C for 5 minutes).
-
The resulting cDNA can be stored at -20°C until use.
III. Quantitative PCR (qPCR)
This protocol outlines the steps for setting up and running a qPCR experiment to quantify COPA mRNA levels.
Materials:
-
cDNA template
-
Forward and reverse primers for COPA (10 µM stock)
-
SYBR Green qPCR master mix (2x)
-
Nuclease-free water
-
qPCR instrument
-
Optical-grade qPCR plates and seals
Protocol:
-
Prepare a qPCR reaction mix for the number of samples to be analyzed. For each 20 µL reaction, combine:
-
10 µL of 2x SYBR Green qPCR master mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of cDNA template (diluted 1:10)
-
6 µL of nuclease-free water
-
-
Pipette 20 µL of the reaction mix into each well of a qPCR plate.
-
Seal the plate with an optical seal.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
Perform the qPCR in a real-time PCR instrument using the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: Follow the instrument's instructions to generate a melt curve to verify the specificity of the amplified product.
-
Data Analysis
The relative expression of the COPA gene can be calculated using the comparative Cq (ΔΔCq) method. A stably expressed housekeeping gene (e.g., GAPDH, ACTB, RPL13A) should be used for normalization.
-
Calculate ΔCq: For each sample, subtract the Cq value of the housekeeping gene from the Cq value of the COPA gene.
-
ΔCq = Cq(COPA) - Cq(housekeeping gene)
-
-
Calculate ΔΔCq: For each experimental sample, subtract the ΔCq of the control sample from the ΔCq of the experimental sample.
-
ΔΔCq = ΔCq(experimental sample) - ΔCq(control sample)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCq.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the qPCR analysis of this compound precursor mRNA.
Caption: Workflow for qPCR analysis of this compound precursor mRNA.
This compound Precursor Processing
This diagram illustrates the processing of the COPA protein to yield prothis compound and subsequently this compound.
Caption: Processing of COPA protein to this compound.
Application Notes and Protocols for Measuring Xenin-Induced Insulin Secretion In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xenin is a 25-amino acid peptide hormone co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine K-cells of the small intestine.[1] It has garnered significant interest in metabolic research due to its potential role in regulating glucose homeostasis.[2] Notably, this compound has been shown to potentiate GIP-induced insulin (B600854) secretion, making it a molecule of interest for the development of novel therapeutics for type 2 diabetes.[1][3] These application notes provide detailed protocols for measuring this compound-induced insulin secretion in common in vitro models, such as pancreatic beta-cell lines and isolated islets.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on insulin secretion from in vitro studies.
Table 1: Effect of this compound and its Analogs on Insulin Secretion in BRIN-BD11 Cells
| Peptide | Concentration (M) | Glucose Concentration (mM) | % Increase in Insulin Secretion (compared to glucose control) | Reference |
| This compound-25 | 10⁻⁶ | 5.6 | ~150% | [4] |
| This compound 18-25 | 10⁻⁶ | 5.6 | ~120% | [4] |
| This compound 18-25 Gln | 10⁻⁶ | 5.6 | ~140% | [4] |
| Ac-NT/XN-8-Gln | 10⁻⁶ | 5.6 | Significant increase (p<0.01) | [5][6] |
| Ac-NT/XN-8-Gln | 10⁻⁸ | 5.6 | Significant increase (p<0.05) | [5][6] |
Table 2: Potentiation of GIP-Induced Insulin Secretion by this compound in BRIN-BD11 Cells
| Peptide Combination | Concentration (M) | Glucose Concentration (mM) | Observation | Reference |
| GIP + this compound-8-Gln | GIP: 10⁻⁷, this compound-8-Gln: 10⁻⁶ | 5.6 | Significant augmentation of GIP-induced insulin secretion (p<0.05 to p<0.01) | [5] |
| GIP + Ac-NT/XN-8-Gln | GIP: 10⁻⁷, Ac-NT/XN-8-Gln: 10⁻⁶ | 5.6 | More prominent augmentation of GIP-induced insulin secretion than this compound-8-Gln | [5] |
Experimental Protocols
Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 or BRIN-BD11 Beta-Cell Lines
This protocol outlines the steps for assessing the direct effect of this compound on insulin secretion from a monolayer culture of pancreatic beta-cells.
Materials:
-
MIN6 or BRIN-BD11 cells
-
Cell culture medium (e.g., DMEM with 25 mM glucose, 10% FBS, penicillin/streptomycin)
-
24-well or 12-well tissue culture plates
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA. Can be prepared with varying glucose concentrations.
-
This compound-25 or its analogs (stock solution prepared in a suitable solvent, e.g., sterile water or DMSO)
-
GIP (optional, for potentiation studies)
-
Insulin ELISA kit
-
Protein assay kit (e.g., BCA or Bradford)
-
RIPA buffer for cell lysis
Procedure:
-
Cell Culture:
-
Pre-incubation (Starvation):
-
On the day of the experiment, gently wash the cells twice with glucose-free KRBH buffer.
-
Pre-incubate the cells in KRBH buffer containing a low glucose concentration (e.g., 1.1 mM or 2.8 mM) for 1-2 hours at 37°C in a 5% CO₂ incubator. This step synchronizes the cells and establishes a basal insulin secretion level.[8][9]
-
-
Incubation with this compound:
-
Prepare KRBH buffer containing the desired glucose concentrations (e.g., a basal level of 5.6 mM and a stimulatory level of 16.7 mM).[8]
-
For each glucose concentration, prepare tubes with a range of this compound concentrations (e.g., 10⁻¹² to 10⁻⁶ M).[8] Include a vehicle control for each condition.
-
Remove the pre-incubation buffer from the cells and add the KRBH buffer containing the different glucose and this compound concentrations.
-
Incubate the cells for a defined period, typically 20-60 minutes, at 37°C in a 5% CO₂ incubator.[8]
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant from each well. This supernatant contains the secreted insulin.
-
Centrifuge the collected supernatant to pellet any detached cells and transfer the clear supernatant to fresh tubes. Store at -20°C until the insulin assay.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells remaining in the wells with PBS.
-
Add RIPA buffer to each well to lyse the cells and release the intracellular protein.
-
Determine the total protein content in each well using a protein assay kit. This will be used to normalize the insulin secretion data.[9]
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the secreted insulin values to the total protein content for each well.
-
Express the results as ng of insulin per mg of protein per hour (or the duration of the incubation).
-
Data can also be presented as a fold-change over the basal glucose control.
-
Protocol 2: Insulin Secretion Assay in Isolated Pancreatic Islets
This protocol is for assessing the effect of this compound on insulin secretion from whole pancreatic islets, which provides a more physiologically relevant model.
Materials:
-
Isolated rodent or human pancreatic islets
-
Islet culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
KRBH buffer with 0.1% BSA
-
This compound-25 or its analogs
-
Collagenase for islet isolation (if starting from pancreas)
-
Ficoll gradient (for islet purification)
-
Insulin ELISA kit
-
Acid-ethanol for insulin extraction
Procedure:
-
Islet Isolation and Culture:
-
Pre-incubation:
-
On the day of the experiment, hand-pick islets of similar size for each experimental condition.
-
Wash the islets with KRBH buffer containing a low glucose concentration (e.g., 2.8 mM).
-
Pre-incubate the islets in low-glucose KRBH for 1 hour at 37°C.
-
-
Incubation with this compound:
-
Transfer a set number of islets (e.g., 10-15) into individual tubes for each treatment group.
-
Add KRBH containing the desired glucose concentrations (e.g., 5.6 mM and 16.7 mM) with or without various concentrations of this compound to the respective tubes.[10]
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection:
-
After incubation, gently centrifuge the tubes to pellet the islets and collect the supernatant for insulin measurement. Store at -20°C.
-
-
Insulin Content (Optional):
-
To measure the total insulin content, add acid-ethanol to the islet pellets, vortex, and store at -20°C for subsequent insulin assay.
-
-
Insulin Quantification and Data Analysis:
-
Measure the insulin concentration in the supernatants using an ELISA kit.
-
Normalize the data per islet or to the total insulin content.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Emerging therapeutic potential for this compound and related peptides in obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Related Peptides: Potential Therapeutic Role in Diabetes and Related Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An enzymatically stable GIP/xenin hybrid peptide restores GIP sensitivity, enhances beta cell function and improves glucose homeostasis in high-fat-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 6. A novel neurotensin/xenin fusion peptide enhances β-cell function and exhibits antidiabetic efficacy in high-fat fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Cholinergic signaling mediates the effects of this compound-25 on secretion of pancreatic polypeptide but not insulin or glucagon in humans with impaired glucose tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
In Vivo Administration of Xenin in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration routes for the peptide Xenin in rodent models. This document includes a summary of quantitative data from published studies, detailed experimental protocols for key administration routes, and diagrams of the this compound signaling pathway and a typical experimental workflow.
I. Quantitative Data Summary
The following tables summarize the reported dosages and effects of this compound administered via different routes in rodent models.
Table 1: Intraperitoneal (IP) Administration of this compound
| Rodent Model | Dosage | Frequency | Observed Effects | Reference(s) |
| Wild-type mice | 50 µg/g body weight | Single injection | Reduced nocturnal food intake in ad libitum-fed mice; Inhibited fasting-induced hyperphagia in a dose-dependent manner. | [1][2] |
| Agouti and ob/ob mice | 50 µg/g body weight | Single injection | Reduced food intake. | [1] |
Table 2: Intracerebroventricular (ICV) Administration of this compound
| Rodent Model | Dosage | Frequency | Observed Effects | Reference(s) |
| Male Wistar rats | 0.5, 1.5, 5, or 15 µg | Single injection | Dose-dependent reduction in food intake and time spent feeding in fasted rats. A 15 µg dose significantly reduced 1-hour food intake by 42% and 2-hour food intake by 25%. The minimal effective dose was 1.5 µg. | [3] |
| Wild-type mice | 5 µg | Daily for 11 days | Investigated for effects on hypothalamic mRNA levels of proopiomelanocortin (POMC) and agouti-related protein (AGRP). | [2] |
Table 3: Subcutaneous (SC) Administration of this compound-25
| Rodent Model | Dosage | Frequency | Observed Effects | Reference(s) |
| Male Sprague-Dawley rats | 0.2, 2, or 20 µg/kg | Single injection | Investigated for gastroprotective effects in an indomethacin-induced ulcer model. | [4] |
Note: Data on intravenous and oral gavage administration of this compound in rodent models for metabolic studies are limited in the reviewed literature. General protocols for these routes are provided below, and researchers may need to perform dose-response studies to determine optimal concentrations for their specific experimental goals.
II. Experimental Protocols
A. Intraperitoneal (IP) Injection Protocol
This protocol is adapted from standard procedures for IP injections in mice.
Materials:
-
This compound solution (sterile, isotonic)
-
Sterile syringes (1 ml) with 25-27 gauge needles
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the injection volume.
-
Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and neck. Turn the mouse to expose its abdomen. The head should be tilted slightly downwards.
-
Injection Site: Identify the lower right or left quadrant of the abdomen. This location avoids the cecum, bladder, and other vital organs.
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Observe the animal for any signs of distress or adverse reactions post-injection.
B. Intracerebroventricular (ICV) Injection Protocol
This is a surgical procedure requiring stereotaxic instrumentation and anesthesia. This protocol provides a general guideline for cannulation and injection in rats.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Guide cannula and dummy cannula
-
Injection cannula
-
Dental cement
-
Surgical tools
-
This compound solution (sterile)
-
Hamilton syringe
Procedure:
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the rat and mount it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using appropriate stereotaxic coordinates for the lateral ventricle (e.g., relative to bregma), drill a small hole in the skull.
-
Implant a guide cannula to the correct depth and secure it with dental cement and surgical screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Injection:
-
Gently restrain the conscious rat.
-
Remove the dummy cannula and insert the injection cannula, which extends slightly beyond the guide cannula into the ventricle.
-
Connect the injection cannula to a Hamilton syringe containing the this compound solution.
-
Infuse the solution slowly over a defined period (e.g., 1-2 minutes).
-
Leave the injection cannula in place for a short period to prevent backflow.
-
Replace the dummy cannula.
-
-
Monitoring: Observe the animal for behavioral changes and the specific outcomes of the study.
C. Subcutaneous (SC) Injection Protocol
This protocol is a standard method for subcutaneous administration in rats.
Materials:
-
This compound solution (sterile, isotonic)
-
Sterile syringes (1 ml) with 23-25 gauge needles
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the rat to determine the correct injection volume.
-
Restraint: Gently restrain the rat.
-
Injection Site: Lift the loose skin over the back, between the shoulder blades, to form a "tent."
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate to ensure you have not entered a blood vessel.
-
Inject the this compound solution. A small lump may form under the skin, which will dissipate as the solution is absorbed.
-
Withdraw the needle and gently massage the area.
-
-
Monitoring: Observe the animal for any local reactions at the injection site or systemic effects.
D. Oral Gavage Protocol
This protocol provides a general guideline for oral gavage in mice.
Materials:
-
This compound solution
-
Flexible or rigid oral gavage needle (20-22 gauge for mice) with a ball tip
-
Syringe
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the appropriate volume.
-
Restraint: Firmly restrain the mouse to prevent movement and ensure the head and body are in a straight line.
-
Gavage:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the gavage needle into the side of the mouth, over the tongue, and into the esophagus. Do not force the needle; the mouse should swallow it.
-
Once the needle is in place, slowly administer the this compound solution.
-
Withdraw the needle smoothly.
-
-
Monitoring: Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.
III. Visualization of Pathways and Workflows
A. This compound Signaling Pathway
This compound is known to exert its effects, at least in part, through the neurotensin (B549771) receptor 1 (NTSR1), a G-protein coupled receptor (GPCR). The binding of this compound to NTSR1 initiates a cascade of intracellular events.
Caption: this compound signaling through the Neurotensin Receptor 1 (NTSR1).
B. Experimental Workflow for an In Vivo this compound Study
The following diagram illustrates a typical workflow for investigating the effects of this compound on food intake in a rodent model.
Caption: A typical workflow for an in vivo this compound feeding study.
References
- 1. [PDF] The signaling signature of the neurotensin type 1 receptor with endogenous ligands | Semantic Scholar [semanticscholar.org]
- 2. Mechanisms of xenon- and isoflurane-induced preconditioning – a potential link to the cytoskeleton via the MAPKAPK-2/HSP27 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound--a novel suppressor of food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing a Primary Cell Culture of Xenin-Producing Enteroendocrine Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenin is a 25-amino acid peptide hormone co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine K-cells in the upper small intestine. It plays a role in regulating gastrointestinal motility, pancreatic secretion, and food intake. Establishing a primary cell culture of this compound-producing cells is a critical step for in-depth studies of their physiology, pharmacology, and therapeutic potential. These application notes provide a comprehensive guide to isolating intestinal crypts, establishing three-dimensional (3D) intestinal organoid cultures, and enriching for this compound-producing K-cells.
I. Experimental Protocols
Protocol 1: Isolation of Murine Intestinal Crypts and Establishment of Organoid Culture
This protocol outlines the procedure for isolating intestinal crypts from the mouse small intestine and establishing a 3D organoid culture.
Materials:
-
Mouse small intestine
-
Cold PBS (Ca2+/Mg2+ free)
-
2.5 mM EDTA in PBS
-
Advanced DMEM/F12 (ADF) medium
-
Matrigel®, Growth Factor Reduced
-
Crypt Culture Medium (see Table 1)
-
Cell strainer (70 µm)
-
24-well tissue culture treated plate
Procedure:
-
Euthanize a mouse according to institutional guidelines and dissect the entire small intestine.
-
Flush the intestine with cold PBS to remove luminal contents.
-
Cut the intestine longitudinally and then into small (~5 mm) pieces.
-
Wash the tissue fragments extensively with cold PBS until the supernatant is clear.
-
Incubate the tissue fragments in 25 ml of 2.5 mM EDTA/PBS on a shaker for 30 minutes at 4°C to release the crypts.
-
Vigorously shake the tube and filter the supernatant through a 70 µm cell strainer into a 50 ml conical tube.
-
Centrifuge the filtrate at 300 x g for 5 minutes at 4°C to pellet the crypts.
-
Resuspend the crypt pellet in 10 ml of cold ADF and centrifuge again.
-
Resuspend the final crypt pellet in an appropriate volume of Matrigel® on ice.
-
Plate 50 µl domes of the Matrigel®/crypt suspension into the center of pre-warmed 24-well plate wells.
-
Incubate the plate at 37°C for 10-15 minutes to solidify the Matrigel®.
-
Gently add 500 µl of Crypt Culture Medium to each well.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days. Organoids should be ready for passaging or further experiments in 7-10 days.[1][2][3][4]
Protocol 2: Differentiation of Intestinal Organoids and Enrichment of K-cells
This protocol describes the differentiation of established intestinal organoids to increase the enteroendocrine cell population, followed by the enrichment of this compound-producing K-cells using Fluorescence-Activated Cell Sorting (FACS).
Materials:
-
Established intestinal organoids
-
Differentiation Medium (see Table 1)
-
Cell recovery solution (e.g., Corning® Cell Recovery Solution)
-
TrypLE™ Express
-
FACS buffer (PBS with 2% FBS and 1 mM EDTA)
-
Fluorophore-conjugated antibodies:
-
Anti-Claudin-4 (Cld4)
-
Ulex Europaeus Agglutinin-1 (UEA-1)
-
Anti-EpCAM (optional, for epithelial cell gating)
-
-
FACS tube with cell strainer cap
Procedure:
-
Culture established intestinal organoids in Differentiation Medium for 4-6 days to promote the development of enteroendocrine lineages.[5]
-
Harvest the organoids by disrupting the Matrigel® domes with a pipette and incubating in cell recovery solution for 30-60 minutes on ice.
-
Pellet the organoids by centrifugation at 300 x g for 5 minutes at 4°C.
-
Dissociate the organoids into a single-cell suspension by incubating with TrypLE™ Express for 5-10 minutes at 37°C, with gentle pipetting.
-
Wash the cells with FACS buffer and pass them through a cell strainer to obtain a single-cell suspension.
-
Incubate the cells with fluorophore-conjugated anti-Claudin-4 and UEA-1 antibodies for 30 minutes on ice in the dark. An anti-EpCAM antibody can be used to pre-gate for epithelial cells.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and proceed with cell sorting.
-
Isolate the Cld4-positive and UEA-1-negative (Cld4+/UEA-1−) cell population, which is enriched for K-cells.[6][7][8]
-
The sorted K-cells can be used for downstream applications such as RNA sequencing, qPCR, or further culture.
II. Data Presentation
Table 1: Composition of Media for Intestinal Organoid Culture and Differentiation
| Component | Crypt Culture Medium (Expansion) | Differentiation Medium |
| Basal Medium | Advanced DMEM/F12 | Advanced DMEM/F12 |
| HEPES (10 mM) | ✓ | ✓ |
| GlutaMAX™ (1X) | ✓ | ✓ |
| N-2 Supplement (1X) | ✓ | ✓ |
| B-27 Supplement (1X) | ✓ | ✓ |
| N-Acetylcysteine (1 mM) | ✓ | ✓ |
| Mouse EGF (50 ng/ml) | ✓ | ✓ |
| Mouse Noggin (100 ng/ml) | ✓ | - |
| Human R-spondin 1 (500 ng/ml) | ✓ | - |
| Y-27632 (10 µM) | ✓ (for initial plating) | - |
| Wnt-3a conditioned medium (50%) | ✓ | - |
| CHIR99021 (3 µM) | - | ✓ (optional, for EEC enrichment) |
| Valproic Acid (1 mM) | - | ✓ (optional, for EEC enrichment) |
Note: The use of Wnt-3a conditioned medium can be replaced by recombinant Wnt-3a. The combination of CHIR99021 and Valproic Acid has been shown to enrich for stem cells, which can then be differentiated. For directed differentiation towards secretory lineages, including enteroendocrine cells, withdrawal of Wnt and R-spondin is a key step.[9][10]
III. Visualization of Key Pathways and Workflows
Diagram 1: Experimental Workflow for K-cell Isolation
Caption: Workflow for the isolation and enrichment of this compound-producing K-cells.
Diagram 2: Signaling Pathway of Enteroendocrine Cell Differentiation
Caption: Key transcription factors in K-cell differentiation from intestinal stem cells.[11][12][13][14][15]
Diagram 3: Postulated this compound Signaling Pathway
Caption: Postulated this compound signaling via the Neurotensin Receptor 1.[16][17][18][19][20][21][22][23][24]
References
- 1. stemcell.com [stemcell.com]
- 2. Isolation, Culture, and Maintenance of Mouse Intestinal Stem Cells [en.bio-protocol.org]
- 3. m.youtube.com [m.youtube.com]
- 4. StarrLab - Intestinal Organoid Culture [sites.google.com]
- 5. Generation of Differentiating and Long-Living Intestinal Organoids Reflecting the Cellular Diversity of Canine Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enteroendocrine Cells Are Specifically Marked by Cell Surface Expression of Claudin-4 in Mouse Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enteroendocrine Cells Are Specifically Marked by Cell Surface Expression of Claudin-4 in Mouse Small Intestine | PLOS One [journals.plos.org]
- 9. Intestinal organoids as tools for enriching and studying specific and rare cell types: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrative multi‐omics analysis of intestinal organoid differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurogenin3 is differentially required for endocrine cell fate specification in the intestinal and gastric epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurogenin 3 is essential for the proper specification of gastric enteroendocrine cells and the maintenance of gastric epithelial cell identity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurogenin 3 and the enteroendocrine cell lineage in the adult mouse small intestinal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intestinal Neurogenin 3 Directs Differentiation of a Bipotential Secretory Progenitor to Endocrine Cell Rather than Goblet Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comprehensive structure-function study of Neurogenin3 disease causing alleles during human pancreas and intestinal organoid development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neurotensin receptor 1 - Wikipedia [en.wikipedia.org]
- 17. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound, a gastrointestinal peptide, regulates feeding independent of the melanocortin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound, a Gastrointestinal Peptide, Regulates Feeding Independent of the Melanocortin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound and Related Peptides: Potential Therapeutic Role in Diabetes and Related Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. diabetesjournals.org [diabetesjournals.org]
- 22. uniprot.org [uniprot.org]
- 23. What are NTSR1 antagonists and how do they work? [synapse.patsnap.com]
- 24. This compound - Wikipedia [en.wikipedia.org]
Measuring Xenin Levels in Blood Samples Using ELISA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Xenin
This compound is a 25-amino acid gastrointestinal peptide hormone that plays a significant role in regulating food intake and energy homeostasis.[1] Secreted by enteroendocrine K-cells in the duodenum and stomach, plasma this compound levels rise after a meal.[1] Research has shown that this compound administration can inhibit feeding, suggesting its potential as a therapeutic target for metabolic disorders.[1] Structurally related to neurotensin (B549771), this compound's biological effects are mediated, at least in part, through the neurotensin receptor 1 (NTSr1).[2] Notably, its signaling pathway for appetite suppression is independent of the well-established leptin and melanocortin pathways.[2] Accurate measurement of this compound levels in blood samples is crucial for advancing our understanding of its physiological functions and its role in pathological conditions.
Principle of the this compound ELISA Assay
The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and robust method for quantifying this compound concentrations in biological samples such as plasma and serum. The most common format for small peptides like this compound is a competitive ELISA.
In a typical competitive ELISA for this compound, a known amount of labeled this compound (e.g., biotinylated) competes with the this compound present in the sample for binding to a limited number of anti-Xenin antibody sites coated on a microplate. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme-linked label to produce a measurable signal (e.g., colorimetric). The intensity of the signal is inversely proportional to the concentration of this compound in the sample. A standard curve is generated using known concentrations of this compound, from which the concentration in the unknown samples can be determined.
Performance Characteristics of a this compound ELISA Kit
The following table summarizes the performance characteristics of a commercially available competitive ELISA kit for this compound-25. This data is essential for assay validation and ensuring the reliability of experimental results.
| Parameter | Specification |
| Assay Type | Competitive ELISA |
| Sample Type | Extracted Plasma, Serum |
| Assay Range | 0 - 10 ng/mL |
| Average IC50 | 0.5 ng/mL |
| Intra-assay Precision | < 5% (Coefficient of Variation) |
| Inter-assay Precision | < 10% (Coefficient of Variation) |
| Cross-Reactivity | This compound-25: 100%Xenopsin-related peptide-1: 100%Neurotensin: <0.01% |
| Shelf-Life | 1 year from production date |
| Storage | 4°C |
Data is based on the Peninsula Laboratories this compound-25 ELISA kit (Cat. No. S-1417) and general protein ELISA kit specifications.[1][2]
Experimental Protocols
I. Blood Sample Collection and Preparation
Proper sample collection and preparation are critical for accurate this compound measurement. As a peptide hormone, this compound can be susceptible to degradation by proteases in the blood.
Materials:
-
Vacutainer tubes containing EDTA as an anticoagulant
-
Refrigerated centrifuge
-
Protease inhibitor cocktail (optional, but recommended)
-
Microcentrifuge tubes
Procedure for Plasma Collection:
-
Collect whole blood into a tube containing EDTA.
-
Gently invert the tube several times to ensure proper mixing with the anticoagulant.
-
To minimize degradation, process the blood sample within 30 minutes of collection. Keep the sample on ice.
-
Centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) and transfer it to a clean microcentrifuge tube.
-
If not assaying immediately, aliquot the plasma and store at -80°C to avoid repeated freeze-thaw cycles.
II. This compound Competitive ELISA Protocol
This protocol is a general guideline based on a typical competitive ELISA for this compound. Always refer to the specific instructions provided with your ELISA kit.
Materials:
-
This compound ELISA kit (including pre-coated microplate, standards, detection antibody, and other reagents)
-
Prepared plasma samples
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Wash buffer
-
Substrate solution
-
Stop solution
Assay Procedure:
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Reconstitute standards and prepare working solutions of antibodies and other reagents as per the kit manual.
-
Standard Curve Preparation: Prepare a serial dilution of the this compound standard to create a standard curve. A typical range might be from 0.01 to 10 ng/mL.
-
Sample Addition: Add a specific volume of the standards and prepared plasma samples to the appropriate wells of the pre-coated microplate.
-
Competitive Reaction: Add the biotinylated this compound (or other labeled this compound) to each well, followed by the anti-Xenin antibody. Incubate for the time and temperature specified in the kit manual (e.g., 1-2 hours at room temperature).
-
Washing: Aspirate the contents of the wells and wash each well multiple times with the wash buffer. This step removes any unbound components.
-
Enzyme Conjugate Addition: Add the enzyme conjugate (e.g., Streptavidin-HRP) to each well and incubate as per the manufacturer's instructions.
-
Washing: Repeat the washing step to remove the unbound enzyme conjugate.
-
Substrate Incubation: Add the substrate solution to each well and incubate in the dark for a specified period to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction. The color in the wells will change (e.g., from blue to yellow).
-
Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the average absorbance for each set of standards and samples. Plot a standard curve of the this compound concentration versus the absorbance. Determine the concentration of this compound in the samples by interpolating from the standard curve. The concentration will be inversely proportional to the absorbance.
Visualizations
Caption: Workflow for this compound measurement using a competitive ELISA.
Caption: Simplified this compound signaling pathway via the NTSr1 receptor.
References
Chromatographic Separation of Xenin and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenin is a 25-amino acid gastrointestinal peptide hormone co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine K-cells in the proximal small intestine. It plays a significant role in regulating food intake, glucose homeostasis, and pancreatic beta-cell function. Following its release, this compound is subject to metabolic degradation, primarily yielding a C-terminal octapeptide fragment, this compound-8 (this compound 18-25), which has been shown to be biologically active. The accurate and simultaneous quantification of this compound and its key metabolites is crucial for pharmacokinetic studies, understanding its physiological roles, and developing this compound-based therapeutics.
This document provides detailed application notes and protocols for the chromatographic separation and quantification of this compound-25 and its primary metabolite, this compound-8, in biological matrices, primarily plasma. The methodologies described are based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS), a robust and sensitive technique for peptide analysis.
I. Chromatographic Methods and Protocols
The separation of this compound and its metabolites is effectively achieved using RP-HPLC. The following protocols are proposed based on established methods for peptide analysis and specific findings related to this compound.
A. Sample Preparation: Solid-Phase Extraction (SPE) from Plasma
For accurate quantification, it is essential to extract this compound and its metabolites from the plasma matrix to remove interfering substances. Solid-phase extraction is a widely used technique for this purpose.
Experimental Protocol:
-
Pre-treatment: Thaw frozen plasma samples on ice. To 1 mL of plasma, add a suitable protease inhibitor cocktail to prevent peptide degradation.
-
Acidification: Acidify the plasma sample with an equal volume of 0.1% trifluoroacetic acid (TFA) in water. Centrifuge at 4°C for 10 minutes at 10,000 x g to precipitate larger proteins.
-
SPE Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by sequentially passing 5 mL of methanol (B129727) followed by 5 mL of 0.1% TFA in water.
-
Sample Loading: Load the acidified and clarified plasma supernatant onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of 0.1% TFA in water to remove salts and other hydrophilic impurities.
-
Elution: Elute the bound peptides (this compound and its metabolites) with 2 mL of 80% acetonitrile (B52724) in 0.1% TFA.
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen gas. Reconstitute the dried extract in 100-200 µL of the initial mobile phase for LC-MS/MS analysis.
Workflow for Plasma Sample Preparation
Caption: Workflow for Solid-Phase Extraction of this compound from Plasma.
B. Proposed LC-MS/MS Method for Simultaneous Quantification
This method is designed for the simultaneous determination of this compound-25 and its primary metabolite, this compound-8.
Experimental Protocol:
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column with a particle size of 1.8 µm (e.g., 2.1 x 100 mm) is recommended for optimal separation of these peptides.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
A linear gradient from 5% to 60% Mobile Phase B over 15 minutes is a suitable starting point for method development.
-
The column should be re-equilibrated to initial conditions for 5 minutes between injections.
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters: These should be optimized for the specific instrument but typical starting points include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for maximal signal intensity.
-
-
Workflow for LC-MS/MS Analysis
Caption: General Workflow for LC-MS/MS Analysis of Peptides.
II. Data Presentation
The following tables summarize hypothetical quantitative data for the chromatographic separation and mass spectrometric detection of this compound-25 and this compound-8. This data is illustrative and should be determined experimentally for a specific analytical setup.
Table 1: Chromatographic Parameters
| Analyte | Expected Retention Time (min) |
| This compound-25 | 12.5 |
| This compound-8 (Metabolite) | 9.8 |
Table 2: Mass Spectrometry Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound-25 | [To be determined experimentally] | [To be determined experimentally] | [To be determined experimentally] |
| This compound-8 | [To be determined experimentally] | [To be determined experimentally] | [To be determined experimentally] |
Note: The exact m/z values for precursor and product ions will depend on the charge state of the peptides and their fragmentation patterns, which must be determined through infusion experiments.
III. Signaling Pathways Involving this compound
This compound exerts its biological effects through complex signaling pathways, including interaction with neurotensin (B549771) receptors and potentiation of GIP signaling.
This compound Signaling via Neurotensin Receptor 1 (Ntsr1)
Caption: this compound Signaling via the Neurotensin Receptor 1.
Potentiation of GIP Signaling by this compound
Caption: Proposed Mechanism for this compound's Potentiation of GIP Signaling.
Troubleshooting & Optimization
How to prevent proteolytic degradation of Xenin in plasma samples.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the proteolytic degradation of Xenin in plasma samples. Adherence to these protocols is critical for accurate quantification and analysis of this peptide hormone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in plasma a concern?
This compound is a 25-amino acid peptide hormone that plays a role in gastrointestinal motility and glucose metabolism. Like many peptide hormones, this compound is susceptible to rapid degradation by proteases present in blood plasma. This degradation can lead to inaccurate measurements in quantitative assays and misinterpretation of its physiological roles.
Q2: What happens to this compound in plasma if not properly handled?
In plasma, this compound is rapidly cleaved by serum enzymes into smaller, truncated fragments. Documented degradation products include this compound 9–25, this compound 11–25, this compound 14–25, and this compound 18–25[1][2][3][4][5][6]. This rapid breakdown significantly reduces the concentration of intact, active this compound, compromising experimental results.
Q3: Which proteases are responsible for this compound degradation in plasma?
While the complete enzymatic profile responsible for this compound degradation in plasma is not fully elucidated, evidence suggests the involvement of serine protease-like enzymes. Notably, studies have shown that the dipeptidyl peptidase-IV (DPP-IV) inhibitor vildagliptin (B1682220) does not prevent this compound degradation, indicating that DPP-IV is not the primary enzyme responsible for its breakdown[4]. Therefore, a broader approach to protease inhibition is necessary.
Q4: What is the most effective way to prevent this compound degradation in plasma samples?
The most effective strategy is the immediate inhibition of a broad spectrum of proteases upon blood collection. This is achieved by collecting blood in tubes containing an anticoagulant (e.g., EDTA) and a comprehensive protease inhibitor cocktail. Prompt processing of the sample at low temperatures is also crucial.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or undetectable levels of intact this compound. | Proteolytic Degradation: Insufficient or inappropriate protease inhibition. | 1. Verify Inhibitor Cocktail: Ensure the use of a broad-spectrum protease inhibitor cocktail targeting serine, cysteine, and metalloproteases. 2. Immediate Inhibition: Add the protease inhibitor cocktail to the collection tube before blood draw or immediately after. 3. Proper Mixing: Gently invert the blood collection tube several times immediately after collection to ensure thorough mixing of the inhibitors. |
| Sample Handling Delay: Delayed processing of the blood sample. | 1. Process Immediately: Centrifuge the blood sample to separate plasma within 30 minutes of collection. 2. Maintain Cold Chain: Keep samples on ice or at 4°C throughout the collection and processing steps. | |
| Inconsistent this compound measurements across samples. | Variable Protease Activity: Differences in handling time or temperature between samples. | 1. Standardize Protocol: Strictly adhere to a standardized protocol for all samples, including consistent timing for each step. 2. Use Pre-chilled Tubes and Centrifuge: This helps to minimize enzymatic activity from the moment of collection. |
| Freeze-Thaw Cycles: Repeated freezing and thawing of plasma samples. | 1. Aliquot Samples: After the initial processing, aliquot the plasma into single-use vials before freezing to avoid multiple freeze-thaw cycles. |
Data Presentation
The following table summarizes the in vitro stability of native this compound-25 in murine plasma, highlighting the rapid degradation that occurs without the use of protease inhibitors.
| Incubation Time (minutes) | Percent of Intact this compound-25 Remaining |
| 0 | 100% |
| 30 | 93% |
| 60 | 86% |
| 120 | 63% |
| 240 | 28% |
| 360 | 9% |
| Data adapted from an in vitro study in murine plasma. The calculated half-life (t1/2) of this compound-25 under these conditions was 162 ± 6 minutes[4]. |
Experimental Protocols
Protocol 1: Plasma Sample Collection for this compound Analysis
Materials:
-
Blood collection tubes containing K2-EDTA.
-
Broad-spectrum protease inhibitor cocktail (e.g., containing AEBSF, aprotinin, bestatin, E-64, leupeptin, and pepstatin A).
-
Pre-chilled microcentrifuge tubes.
-
Refrigerated centrifuge.
-
Ice bath.
Procedure:
-
Prepare Collection Tubes: Immediately before blood collection, add the recommended amount of a broad-spectrum protease inhibitor cocktail to the K2-EDTA blood collection tube.
-
Blood Collection: Collect the blood sample directly into the prepared tube.
-
Immediate Mixing: Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and protease inhibitors.
-
Maintain Temperature: Immediately place the tube in an ice bath.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1,000-2,000 x g for 10-15 minutes at 4°C.
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer and transfer it to a pre-chilled microcentrifuge tube.
-
Storage: Immediately freeze the plasma aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Visualizations
Caption: Experimental workflow for plasma sample collection and processing to prevent this compound degradation.
Caption: Troubleshooting logic for suboptimal this compound stability in plasma samples.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. researchgate.net [researchgate.net]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Characterisation of the biological activity of this compound-25 degradation fragment peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
Technical Support Center: Strategies to Overcome Peptide Aggregation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of peptide aggregation in solution. Since "Xenin peptide" is not a widely characterized peptide in scientific literature, this guide will use "Peptide X" as a placeholder and focus on general strategies applicable to a wide range of peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peptide aggregation?
Peptide aggregation is a process where peptide molecules self-associate to form larger, often insoluble structures.[1] This phenomenon is driven by both the intrinsic properties of the peptide and its environment.
-
Intrinsic Factors:
-
Amino Acid Sequence: The primary sequence is a major determinant. Hydrophobic residues (e.g., Leucine, Valine, Phenylalanine) tend to interact to avoid water, leading to aggregation.[1]
-
Secondary Structure: The formation of β-sheet structures can facilitate intermolecular hydrogen bonding, leading to ordered aggregates like amyloid fibrils.[1]
-
Net Charge: At a pH close to the peptide's isoelectric point (pI), the net charge is zero, minimizing electrostatic repulsion and increasing the likelihood of aggregation.[1][2]
-
-
Extrinsic Factors:
-
Concentration: Higher peptide concentrations increase the probability of intermolecular interactions.[1][3]
-
pH: The pH of the solution affects the net charge of the peptide.[2][4]
-
Temperature: Elevated temperatures can promote aggregation by exposing hydrophobic residues.[1]
-
Ionic Strength: The salt concentration can influence electrostatic interactions and peptide conformation.[5][6]
-
Mechanical Stress: Agitation or shaking can induce aggregation.[3]
-
Q2: My Peptide X solution is cloudy or has formed a precipitate. What does this mean and what should I do?
Cloudiness or precipitation indicates that your peptide is aggregating and falling out of solution. Here are initial troubleshooting steps:
-
Optimize pH: Ensure the pH of your solution is at least 1-2 units away from the peptide's isoelectric point (pI). For acidic peptides, a higher pH increases the net negative charge, while for basic peptides, a lower pH increases the net positive charge, both enhancing solubility.[1]
-
Reduce Concentration: Try working with a lower concentration of the peptide.[1]
-
Control Temperature: Store peptide solutions at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles.[7]
Q3: How do I properly dissolve a new or hydrophobic peptide to prevent aggregation from the start?
Proper initial solubilization is critical. It's recommended to test the solubility of a small amount of peptide first.[8]
-
For Hydrophilic Peptides: Start with sterile, purified water.[8]
-
For Hydrophobic Peptides:
-
Use a small amount of an organic solvent like Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) to first dissolve the peptide.[9][10]
-
Slowly add the dissolved peptide solution dropwise into your desired aqueous buffer while vortexing or stirring.[8]
-
-
For Charged Peptides:
-
Basic peptides (net positive charge): Use a dilute acidic solution (e.g., 10% acetic acid).[9][11]
-
Acidic peptides (net negative charge): Use a dilute basic solution (e.g., 10% ammonium (B1175870) bicarbonate).[9]
-
Sonication can also help break up small particles and increase solubility.[9][11]
Troubleshooting Guide: Common Aggregation Issues
This guide provides solutions to specific problems you might encounter during your experiments with Peptide X.
Problem 1: Peptide X precipitates when I change the buffer or adjust the pH.
-
Cause: You may be bringing the solution pH too close to the peptide's isoelectric point (pI), where its net charge is minimal, and solubility is at its lowest.[12]
-
Solution:
-
Calculate the theoretical pI of your peptide sequence.
-
Adjust the pH of your final buffer to be at least 1-2 pH units above or below the pI.[13]
-
If you must work near the pI, consider adding solubility-enhancing excipients (see Table 1).
-
Problem 2: Peptide X aggregates over time, even when stored at the correct temperature.
-
Cause: This could be due to slow nucleation-dependent aggregation, especially at higher concentrations.[3] The peptide may be forming small, ordered structures that grow over time.
-
Solution:
-
Additives: Incorporate anti-aggregation additives into your stock solution. Sugars, polyols, or certain amino acids can stabilize the peptide's native conformation.[1]
-
Reduce Concentration: Prepare more dilute stock solutions and, if possible, use them fresh.
-
Flash Freezing: For long-term storage, flash freeze aliquots in liquid nitrogen and store at -80°C to minimize the formation of ice crystals that can promote aggregation.
-
Problem 3: My peptide aggregates during purification or concentration steps.
-
Cause: High local concentrations on chromatography columns or during ultrafiltration can drive aggregation. Mechanical stress from pumping can also be a factor.
-
Solution:
-
Modify Elution Buffer: Add non-ionic surfactants (e.g., Tween 20) or arginine to your chromatography buffers to reduce non-specific interactions and aggregation.[3][7]
-
Lower Protein Concentration: If possible, load a lower concentration of your peptide onto the column.[7]
-
Gentle Concentration: Use a centrifugal concentrator with a high molecular weight cutoff (MWCO) to allow for faster concentration with less potential for aggregation on the membrane.
-
Table 1: Common Anti-Aggregation Additives
| Additive Category | Example(s) | Mechanism of Action | Typical Concentration |
| Amino Acids | Arginine, Glycine, Proline | Suppress aggregation by interacting with hydrophobic regions and increasing the salvation of the peptide.[1][3] | 50-250 mM |
| Sugars | Sucrose, Trehalose | Stabilize the native conformation of the peptide through preferential hydration.[1][14] | 5-10% (w/v) |
| Polyols | Glycerol, Mannitol | Increase solvent viscosity and stabilize peptide structure.[1][14] | 10-50% (v/v) |
| Detergents | Tween 20, Triton X-100 | Prevent hydrophobic aggregation at low concentrations by forming micelles around hydrophobic regions.[1][7] | 0.01-0.1% (v/v) |
| Organic Solvents | Dimethyl sulfoxide (DMSO) | Disrupt hydrophobic interactions that lead to aggregation.[1] | <10% (v/v) |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics
This assay is used to monitor the formation of β-sheet-rich aggregates, such as amyloid fibrils, in real-time.[15][16]
Materials:
-
Lyophilized Peptide X
-
Thioflavin T (ThT) stock solution (e.g., 2 mM in water)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Methodology:
-
Prepare a stock solution of Peptide X at a high concentration in an appropriate solvent.
-
Dilute the Peptide X stock solution into the assay buffer to the desired final concentration (e.g., 10-100 µM).
-
Add ThT to the peptide solution to a final concentration of 10-20 µM.[15]
-
Pipette 100-200 µL of the final mixture into each well of the 96-well plate. Include control wells with buffer and ThT only.
-
Place the plate in the plate reader, set to the desired temperature (e.g., 37°C), with intermittent shaking to promote aggregation.[15]
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates ThT binding to newly formed β-sheet structures.
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification
SEC separates molecules based on their size and is a widely used method to detect and quantify soluble aggregates.[17][18]
Materials:
-
Peptide X solution
-
SEC column appropriate for the molecular weight range of your peptide and its potential aggregates.
-
HPLC or UHPLC system with a UV detector.
-
Mobile phase (e.g., phosphate (B84403) buffer with 150 mM NaCl, pH 7.0).
Methodology:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of your Peptide X solution onto the column.
-
Run the separation at a constant flow rate.
-
Monitor the eluate using the UV detector at a wavelength where the peptide absorbs (e.g., 214 nm or 280 nm).
-
Aggregates, being larger, will elute earlier than the monomeric peptide.
-
Integrate the peak areas to quantify the relative amounts of monomer, dimer, and higher-order aggregates.
Protocol 3: Transmission Electron Microscopy (TEM) for Aggregate Morphology
TEM provides direct visualization of the morphology of peptide aggregates.[19][20]
Materials:
-
Peptide X aggregate solution
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative stain solution (e.g., 2% uranyl acetate)
-
Filter paper
Methodology:
-
Apply a small drop (3-5 µL) of the peptide aggregate solution to the surface of a TEM grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Blot away the excess liquid using filter paper.
-
Apply a drop of the negative stain solution to the grid for 30-60 seconds.
-
Blot away the excess stain.
-
Allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope.
Visualizations
Caption: General pathway of peptide aggregation from monomers to insoluble fibrils.
Caption: A decision-making workflow for troubleshooting peptide aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of pH and sequence in peptide aggregation via molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salt Effects on Surface Tethered Peptides in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 16. Thioflavin T spectroscopic assay [assay-protocol.com]
- 17. biocompare.com [biocompare.com]
- 18. researchgate.net [researchgate.net]
- 19. Transmission electron microscopy characterization of fluorescently labelled amyloid β 1-40 and α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transmission electron microscopy as an orthogonal method to characterize protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal-to-noise ratio in Xenin ELISA.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Xenin ELISA kits. Our aim is to help you resolve issues related to low signal-to-noise ratio and other common assay problems.
Frequently Asked Questions (FAQs)
Q1: What is a low signal-to-noise ratio in a this compound ELISA and what does it indicate?
A low signal-to-noise ratio (S/N ratio) occurs when the background signal is high relative to the specific signal generated by the detection of this compound. This indicates a reduction in assay sensitivity, making it difficult to distinguish between low concentrations of this compound and the assay background.[1][2] A poor S/N ratio can be caused by a variety of factors, including insufficient washing, improper blocking, or issues with reagent concentrations.[1]
Q2: What is an acceptable Coefficient of Variation (%CV) for my sample replicates?
The Coefficient of Variation (%CV) is a measure of the precision of your assay and is calculated as the ratio of the standard deviation to the mean of your replicate measurements, expressed as a percentage. For ELISA, an intra-assay %CV (variation within a single plate) of less than 10% is generally considered good, while an inter-assay %CV (variation between different plates) should ideally be below 15%. A high %CV suggests inconsistencies in your experimental technique, such as pipetting errors or uneven plate washing.[3][4]
Q3: My standard curve has a poor fit (R² value < 0.99). What could be the cause?
A poor standard curve fit can result from several issues. One common cause is the degradation of the standard solution due to improper storage or handling.[1] Another possibility is inaccurate preparation of the standard dilutions, including pipetting errors.[1] It is also important to use the correct curve-fitting model for your data; a four-parameter logistic (4-PL) or five-parameter logistic (5-PL) curve fit is often recommended for sigmoidal ELISA data.[3][5]
Troubleshooting Guide: Low Signal-to-Noise Ratio
This guide addresses common issues that can lead to a low signal-to-noise ratio in your this compound ELISA experiments.
| Observation | Potential Cause | Recommended Solution |
| High Background Signal | 1. Insufficient Washing: Residual unbound reagents remain in the wells, contributing to non-specific signal.[1] 2. Inadequate Blocking: The blocking buffer has not effectively covered all non-specific binding sites on the plate.[1] 3. Excessive Antibody/Conjugate Concentration: High concentrations of detection antibody or enzyme conjugate can lead to non-specific binding. 4. Prolonged Incubation Times: Extending incubation periods beyond the protocol recommendations can increase background signal.[1] 5. Contaminated Reagents: Buffers or other reagents may be contaminated with substances that interfere with the assay. | 1. Increase the number of wash steps or the soaking time for each wash. Ensure complete removal of wash buffer after each step by inverting and tapping the plate on absorbent paper.[1] 2. Optimize the blocking buffer by increasing its concentration or trying a different blocking agent. Extending the blocking incubation time may also be beneficial. 3. Titrate the detection antibody and enzyme conjugate to determine the optimal concentrations that provide a strong signal without high background. 4. Strictly adhere to the incubation times specified in the assay protocol. 5. Prepare fresh buffers for each experiment and ensure all reagents are handled with clean tips and reservoirs to prevent cross-contamination.[4] |
| Weak or No Signal | 1. Degraded Reagents: The this compound standard, antibodies, or enzyme conjugate may have lost activity due to improper storage. 2. Incorrect Reagent Preparation: Errors in diluting reagents can lead to suboptimal concentrations for the assay. 3. Low this compound Concentration in Sample: The amount of this compound in the samples may be below the detection limit of the assay.[6] 4. Suboptimal Incubation Temperature: Performing incubations at temperatures outside the recommended range can affect antibody-antigen binding. | 1. Ensure all kit components are stored at the recommended temperatures and are within their expiration dates. 2. Double-check all calculations and dilutions. Use calibrated pipettes and proper pipetting techniques. 3. If possible, concentrate the samples or reduce the sample dilution factor.[6] 4. Bring all reagents to room temperature before use and perform incubations at the temperature specified in the protocol. |
| High Coefficient of Variation (%CV) | 1. Pipetting Inconsistencies: Variations in the volumes pipetted into different wells.[7][8] 2. Uneven Plate Washing: Inconsistent washing across the plate can lead to variability between wells.[8] 3. "Edge Effect": Temperature variations across the plate during incubation can cause wells on the edge to behave differently from those in the center.[7] 4. Bubbles in Wells: Air bubbles can interfere with the optical readings.[1][8] | 1. Use calibrated pipettes and be consistent with your pipetting technique. Pre-wetting pipette tips can improve accuracy.[4] 2. If using an automated plate washer, ensure all dispensing tubes are clear and functioning correctly. For manual washing, be consistent in the force and volume of buffer used for each well.[8] 3. To minimize the edge effect, ensure the plate and all reagents are at a uniform temperature before starting. Using a plate sealer during incubations can also help maintain a stable temperature.[8] 4. Visually inspect the plate for bubbles before reading and carefully remove any that are present with a clean pipette tip.[1][8] |
Example Data: Good vs. Problematic Standard Curves
The following tables illustrate the difference between an ideal this compound ELISA standard curve and curves exhibiting common problems.
Table 1: Ideal this compound Standard Curve Data This table shows a typical standard curve with low background, a good dynamic range, and low %CV between replicate wells.
| This compound Conc. (ng/mL) | OD (Rep 1) | OD (Rep 2) | Mean OD | %CV |
| 100 | 0.215 | 0.221 | 0.218 | 1.9% |
| 50 | 0.358 | 0.366 | 0.362 | 1.5% |
| 25 | 0.589 | 0.601 | 0.595 | 1.4% |
| 12.5 | 0.945 | 0.963 | 0.954 | 1.3% |
| 6.25 | 1.432 | 1.458 | 1.445 | 1.3% |
| 3.125 | 1.987 | 2.011 | 1.999 | 0.8% |
| 1.56 | 2.456 | 2.488 | 2.472 | 0.9% |
| 0 (Blank) | 2.891 | 2.913 | 2.902 | 0.5% |
Table 2: Standard Curve with High Background In this example, the optical density (OD) values are high across all concentrations, including the blank, which reduces the dynamic range of the assay.
| This compound Conc. (ng/mL) | OD (Rep 1) | OD (Rep 2) | Mean OD | %CV |
| 100 | 1.512 | 1.524 | 1.518 | 0.6% |
| 50 | 1.634 | 1.648 | 1.641 | 0.6% |
| 25 | 1.811 | 1.829 | 1.820 | 0.7% |
| 12.5 | 2.056 | 2.078 | 2.067 | 0.7% |
| 6.25 | 2.314 | 2.340 | 2.327 | 0.8% |
| 3.125 | 2.588 | 2.612 | 2.600 | 0.6% |
| 1.56 | 2.801 | 2.833 | 2.817 | 0.8% |
| 0 (Blank) | 2.954 | 2.976 | 2.965 | 0.5% |
Table 3: Standard Curve with Weak Signal This table demonstrates a weak signal, where the OD values are low and there is poor discrimination between the different standard concentrations.
| This compound Conc. (ng/mL) | OD (Rep 1) | OD (Rep 2) | Mean OD | %CV |
| 100 | 0.155 | 0.161 | 0.158 | 2.7% |
| 50 | 0.168 | 0.174 | 0.171 | 2.5% |
| 25 | 0.189 | 0.195 | 0.192 | 2.2% |
| 12.5 | 0.215 | 0.223 | 0.219 | 2.6% |
| 6.25 | 0.242 | 0.250 | 0.246 | 2.3% |
| 3.125 | 0.277 | 0.285 | 0.281 | 2.0% |
| 1.56 | 0.306 | 0.314 | 0.310 | 1.8% |
| 0 (Blank) | 0.351 | 0.359 | 0.355 | 1.6% |
Table 4: Data with High Coefficient of Variation (%CV) This example shows significant variation between replicate wells, indicating a lack of precision in the assay.
| This compound Conc. (ng/mL) | OD (Rep 1) | OD (Rep 2) | Mean OD | %CV |
| 100 | 0.205 | 0.251 | 0.228 | 14.3% |
| 50 | 0.348 | 0.412 | 0.380 | 11.8% |
| 25 | 0.569 | 0.681 | 0.625 | 13.0% |
| 12.5 | 0.915 | 1.063 | 0.989 | 10.5% |
| 6.25 | 1.392 | 1.658 | 1.525 | 12.3% |
| 3.125 | 1.907 | 2.211 | 2.059 | 10.4% |
| 1.56 | 2.356 | 2.788 | 2.572 | 11.9% |
| 0 (Blank) | 2.801 | 2.993 | 2.897 | 4.6% |
Experimental Protocols
Detailed Methodology for Competitive this compound ELISA
This protocol provides a general framework for a competitive ELISA to quantify this compound. It is important to refer to the specific instructions provided with your ELISA kit, as concentrations and incubation times may vary.
Materials:
-
This compound ELISA plate pre-coated with anti-Xenin antibody
-
This compound Standard
-
Biotinylated this compound
-
Assay Buffer
-
Streptavidin-HRP conjugate
-
TMB Substrate
-
Stop Solution
-
Wash Buffer
-
Plate sealer
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare serial dilutions of the this compound standard in assay buffer to create a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 1.56, and 0 ng/mL). Prepare your samples to the appropriate dilution in assay buffer.
-
Standard and Sample Addition: Add 50 µL of each standard and sample to the appropriate wells in duplicate.
-
Biotinylated this compound Addition: Add 50 µL of biotinylated this compound to all wells, except for the blank.
-
Incubation: Cover the plate with a plate sealer and incubate for 2 hours at room temperature with gentle shaking. During this step, the this compound in the samples and the biotinylated this compound will compete for binding to the coated antibody.
-
Washing: Aspirate the contents of the wells and wash the plate 4 times with 300 µL of wash buffer per well. Ensure complete removal of the wash buffer after the final wash by inverting the plate and tapping it firmly on a clean paper towel.[1]
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate the plate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Data Analysis: Calculate the average absorbance for each set of standards and samples. Subtract the average blank absorbance from all readings. Plot the mean absorbance for the standards against their concentrations and generate a standard curve using a four-parameter logistic (4-PL) curve fit. Determine the concentration of this compound in your samples by interpolating their absorbance values from the standard curve.
Visualizations
Signaling Pathway, Workflows, and Logical Relationships
Caption: Putative this compound signaling pathway in the hypothalamus.
Caption: Experimental workflow for a competitive this compound ELISA.
Caption: Logical troubleshooting workflow for low signal-to-noise ratio.
References
- 1. blog.abclonal.com [blog.abclonal.com]
- 2. Functional Anatomy of the Hypothalamus and Pituitary - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Data analysis for ELISA | Abcam [abcam.com]
- 4. 2bscientific.com [2bscientific.com]
- 5. bosterbio.com [bosterbio.com]
- 6. 4 - ELISA Troubleshooting: Normal Standard Curve But Low/No Sample Signal? - MULTI SCIENCES [multisciences.net]
- 7. arp1.com [arp1.com]
- 8. How to deal with inconsistent results and high CV in ELISA | Abcam [abcam.com]
Optimizing fixation and permeabilization for Xenin immunofluorescence.
Welcome to the technical support center for optimizing the immunofluorescence staining of Xenin. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals achieve high-quality staining results for this gastrointestinal peptide.
Frequently Asked Questions (FAQs)
Q1: What is the first step in optimizing this compound immunofluorescence?
A1: The critical first step is to select the appropriate fixation method. The choice of fixative will depend on the specific anti-Xenin antibody you are using and its epitope. For small peptides like this compound, preserving the antigenicity is paramount.[1][2][3] It is recommended to test different fixation methods in parallel to determine the optimal condition for your antibody and sample.[1]
Q2: Which fixative is best for peptide hormones like this compound?
A2: There is no single "best" fixative, as the optimal choice depends on the antibody. However, here's a general comparison:
-
Formaldehyde (B43269) (a cross-linking fixative) is widely used and is excellent for preserving cell morphology.[1][4] However, it can mask epitopes by cross-linking proteins, which might require an additional antigen retrieval step.[4]
-
Methanol (B129727) or Acetone (B3395972) (organic solvents) work by dehydrating and precipitating proteins.[4][5] This can sometimes expose epitopes that are hidden by formaldehyde fixation, making them a good alternative for some antibodies.[1][2] However, they are less effective at preserving cellular structure and may not be suitable for soluble proteins.[4]
For small, soluble peptides, there is a risk of the peptide being washed away during fixation with organic solvents.[2][4] Therefore, starting with formaldehyde fixation is often a good approach.
Q3: When is permeabilization necessary?
A3: Permeabilization is required to allow the antibody to cross the cell membrane and access intracellular targets like this compound.[3][4][6] If you are using a cross-linking fixative like formaldehyde, a separate permeabilization step is essential.[1] Organic solvents like methanol and acetone act as both fixatives and permeabilizing agents, so a separate permeabilization step is often not needed.[2][3]
Q4: Which permeabilization agent should I use?
A4: The choice of permeabilization agent depends on the nature of your target and the desired outcome. The two most common types are:
-
Triton™ X-100 or NP-40: These are harsh, non-ionic detergents that create relatively large pores in the cell membrane, which is beneficial for ensuring antibody access.[1] However, they can also disrupt cellular membranes and may not be ideal for membrane-associated proteins.[7]
-
Saponin (B1150181) or Digitonin: These are milder detergents that selectively interact with cholesterol in the plasma membrane, creating smaller pores.[4][7] This method is gentler on the cell and better preserves membrane integrity, which can be advantageous.[7] For small peptides, a milder permeabilization might be preferable to prevent the loss of the target antigen.[2]
Troubleshooting Guide
Problem 1: Weak or No Signal
| Possible Cause | Recommendation |
| Inadequate Fixation | The fixative may be masking the epitope. Try switching from formaldehyde to methanol fixation, or vice versa.[1] If using formaldehyde, consider performing an antigen retrieval step. |
| Insufficient Permeabilization | If you are using a cross-linking fixative, ensure you have included a permeabilization step. You may need to increase the concentration or incubation time of the permeabilizing agent.[8] |
| Loss of Antigen | For small peptides like this compound, harsh fixation or permeabilization can lead to the loss of the antigen.[2] Try using a milder permeabilization agent like saponin instead of Triton X-100.[2] Also, consider reducing the concentration and incubation time of the permeabilizing agent.[2] |
| Low Antibody Concentration | The concentration of the primary or secondary antibody may be too low. Try increasing the concentration or the incubation time.[9] |
| Incompatible Antibodies | Ensure that the secondary antibody is appropriate for the primary antibody (e.g., anti-mouse secondary for a mouse primary).[9] |
| Improper Storage of Reagents | Ensure antibodies and other reagents have been stored correctly to maintain their activity.[10] |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Recommendation |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding.[9][11] Try titrating your antibodies to find the optimal concentration that gives a strong signal with low background. |
| Insufficient Blocking | Inadequate blocking can result in non-specific antibody binding. Increase the blocking time or try a different blocking agent, such as serum from the same species as the secondary antibody.[9] |
| Inadequate Washing | Insufficient washing between steps can leave unbound antibodies, contributing to background.[11] Ensure thorough washing with an appropriate buffer (e.g., PBS with a low concentration of Tween 20).[12] |
| Over-fixation | Excessive fixation with formaldehyde can lead to autofluorescence.[13] Try reducing the fixation time or using a fresh formaldehyde solution. |
| Non-specific Binding of Secondary Antibody | Run a control where the primary antibody is omitted. If staining is still observed, the secondary antibody may be binding non-specifically.[9] Consider using a pre-adsorbed secondary antibody. |
Data Summary Tables
Table 1: Comparison of Common Fixatives for Immunofluorescence
| Fixative | Mechanism | Advantages | Disadvantages | Best for this compound IF when... |
| Formaldehyde | Cross-links proteins[1][4] | Excellent preservation of cellular morphology[1][4] | Can mask epitopes, may require antigen retrieval[4] | ...the primary antibody recognizes a conformational epitope and good morphological detail is required. |
| Methanol/Acetone | Dehydrates and precipitates proteins[4][5] | Can expose epitopes hidden by cross-linking[1][2] | Poorer preservation of cellular structure, can remove soluble proteins[4] | ...the primary antibody recognizes a linear epitope and formaldehyde fixation fails to produce a signal. |
Table 2: Comparison of Common Permeabilization Agents
| Agent | Mechanism | Advantages | Disadvantages | Best for this compound IF when... |
| Triton™ X-100 | Non-ionic detergent, creates large pores[4][7] | Allows good antibody penetration[1] | Can disrupt cell membranes and remove proteins[4][7] | ...the this compound is localized in a difficult-to-access cellular compartment. |
| Saponin | Mild detergent, forms pores by interacting with cholesterol[4][7] | Gentler on cell membranes, preserves membrane-associated proteins[4][7] | May not be sufficient for all intracellular targets[7] | ...preserving the cellular context of this compound is important and to minimize the risk of washing out the peptide. |
Experimental Protocols
Protocol 1: Formaldehyde Fixation and Saponin Permeabilization
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Washing: Gently wash the cells twice with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% saponin in PBS for 10 minutes at room temperature.[2]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton™ X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the anti-Xenin primary antibody diluted in the blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Protocol 2: Methanol Fixation
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation and Permeabilization: Fix and permeabilize the cells with ice-cold methanol for 10 minutes at -20°C.[2]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% normal goat serum) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the anti-Xenin primary antibody diluted in the blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Visualizations
Caption: A generalized workflow for immunofluorescence staining.
Caption: A simplified diagram of the this compound signaling pathway.[14][15][16][17]
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. aladdin-e.com [aladdin-e.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. researchgate.net [researchgate.net]
- 6. Permeabilization of Cell Membranes in Immunocytochemistry (ICC) | Bio-Techne [bio-techne.com]
- 7. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 8. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. sinobiological.com [sinobiological.com]
- 12. researchgate.net [researchgate.net]
- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. This compound, a gastrointestinal peptide, regulates feeding independent of the melanocortin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a Gastrointestinal Peptide, Regulates Feeding Independent of the Melanocortin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. This compound - Wikipedia [en.wikipedia.org]
Addressing non-specific binding in Xenin receptor assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing common issues encountered during Xenin receptor binding and signaling assays, with a primary focus on mitigating non-specific binding.
Frequently Asked questions (FAQs)
Q1: What is the known receptor for this compound?
A1: While a unique, specific receptor for this compound has not yet been definitively identified, studies have shown that many of this compound's biological effects are mediated through its interaction with the neurotensin receptor 1 (NTS1) .[1][2] NTS1 is a well-characterized G protein-coupled receptor (GPCR).[3][4] Therefore, current this compound receptor assays are often designed based on the protocols for NTS1.
Q2: What is non-specific binding and why is it a concern in this compound receptor assays?
A2: Non-specific binding (NSB) refers to the binding of the radiolabeled ligand (e.g., [3H]-Xenin or a related analog) to components other than the target receptor, such as the walls of the assay tube, filter membranes, or other proteins in the cell membrane preparation.[5] As this compound is a peptide, it can be prone to adsorption to surfaces, which can increase NSB. High NSB can obscure the true specific binding signal, leading to inaccurate determination of receptor affinity (Kd) and density (Bmax).
Q3: How is non-specific binding determined in a this compound receptor assay?
A3: Non-specific binding is measured by incubating the radiolabeled ligand with the receptor preparation in the presence of a high concentration of a non-radiolabeled competitor that also binds to the same receptor. This "cold" ligand will saturate the specific binding sites on the NTS1 receptor, so any remaining bound radioactivity is considered non-specific.[5]
Q4: What is an acceptable level of non-specific binding?
A4: Ideally, non-specific binding should be less than 50% of the total binding, and for robust assays, it is often aimed to be below 20%. If NSB is too high, it becomes difficult to obtain reliable data for specific binding (which is calculated as Total Binding - Non-Specific Binding).
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a frequent challenge in peptide-based radioligand binding assays. This guide provides a systematic approach to troubleshoot and optimize your this compound receptor assay.
Initial Troubleshooting Workflow
High NSB can be caused by several factors. The following logical workflow can help identify and resolve the root cause.
References
- 1. This compound--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging therapeutic potential for this compound and related peptides in obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotensin receptor 1 - Wikipedia [en.wikipedia.org]
- 4. proteopedia.org [proteopedia.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability and Bioavailability of Synthetic Xenin Analogues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental validation of synthetic Xenin analogues.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Question | Answer |
| Why is my synthetic this compound analogue showing low activity in vivo despite high in vitro potency? | This is a common issue that often points to problems with stability or bioavailability. Peptides are susceptible to rapid degradation by proteases in the bloodstream and tissues, leading to a short half-life.[1][2] Additionally, poor absorption and distribution can limit the amount of the analogue that reaches the target site.[3][4] Consider the following troubleshooting steps:1. Assess in vitro plasma stability: Determine the half-life of your analogue in plasma from the species used for your in vivo studies. A short half-life (minutes) indicates high susceptibility to enzymatic degradation.[5][6]2. Evaluate pharmacokinetics (PK): Conduct a PK study to determine the concentration of the analogue in the bloodstream over time after administration. This will provide crucial data on its absorption, distribution, metabolism, and excretion (ADME) profile.[2]3. Consider alternative routes of administration: If oral bioavailability is low, parenteral routes like subcutaneous or intravenous injection can ensure the analogue reaches systemic circulation.[3][7]4. Re-evaluate the analogue's design: It may be necessary to incorporate stability-enhancing modifications, such as N-terminal acetylation, C-terminal amidation, incorporation of D-amino acids, or lipidation (e.g., palmitoylation).[8] |
| My lyophilized this compound analogue is difficult to dissolve. What should I do? | Solubility issues can arise from the peptide's sequence, particularly with hydrophobic residues, leading to aggregation.[9][10] Here’s a systematic approach to solubilization:1. Start with sterile, distilled water: If the peptide is basic (net positive charge), a small amount of acetic acid (e.g., 10%) can aid dissolution. If it is acidic (net negative charge), a small amount of ammonium (B1175870) hydroxide (B78521) (e.g., 10%) can be used.2. Use sonication: A brief period of sonication can help to break up aggregates and facilitate dissolution.3. Incorporate organic solvents: If the peptide remains insoluble, consider solvents such as DMSO, DMF, or acetonitrile. Start with a small amount and add it to the aqueous solution. Be mindful of the final concentration of the organic solvent, as it may affect your biological assays.4. Assess for aggregation: Use techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to check for the presence of aggregates in your final solution.[11] |
| I'm observing inconsistent results in my in vitro assays. What could be the cause? | Inconsistent results can stem from several factors related to the handling and stability of your this compound analogue:1. Peptide degradation in media: Peptides can be degraded by enzymes present in cell culture media containing serum.[5] It is crucial to minimize the time the peptide is in the media before the assay and to run appropriate controls.2. Adsorption to labware: Peptides can adsorb to the surface of plasticware, reducing the effective concentration in your assay. Using low-protein-binding tubes and plates can mitigate this issue.3. Repeated freeze-thaw cycles: Avoid multiple freeze-thaw cycles of your stock solutions, as this can lead to peptide degradation and aggregation. Aliquot your stock solutions into single-use volumes.[12]4. Purity of the synthetic peptide: Impurities from the synthesis process can interfere with your assay. Ensure you are using a high-purity (>95%) peptide, confirmed by HPLC and mass spectrometry.[10] |
Frequently Asked Questions (FAQs)
Stability Enhancement
Q1: What are the most effective chemical modifications to improve the plasma stability of this compound analogues?
A1: Several strategies can significantly enhance plasma stability by protecting the peptide from enzymatic degradation:[8]
-
N-terminal Acetylation and C-terminal Amidation: These modifications block the action of exopeptidases that cleave peptides from the ends.
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at cleavage-sensitive sites can sterically hinder protease recognition and improve stability.[8]
-
Lipidation (Acylation): Attaching a fatty acid chain (e.g., palmitic acid) can enhance binding to serum albumin, which shields the peptide from degradation and prolongs its half-life.[8]
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains increases the hydrodynamic size of the peptide, reducing renal clearance and providing steric hindrance against proteases.[4][13]
-
Cyclization: Creating a cyclic peptide through head-to-tail or side-chain cyclization can restrict the peptide's conformation, making it less accessible to proteases.[8]
Q2: How does PEGylation affect the bioactivity of a this compound analogue?
A2: PEGylation can be a double-edged sword. While it generally improves stability and pharmacokinetic profile, the bulky PEG chain can sometimes interfere with the peptide's binding to its receptor, leading to reduced bioactivity.[14] The impact depends on the size of the PEG chain and the site of attachment. It is crucial to select a PEGylation site that is not involved in receptor binding.[13][15] Therefore, a balance must be struck between improved stability and retained potency, which often requires empirical testing of different PEGylation strategies.
Bioavailability Improvement
Q3: What are the main barriers to oral bioavailability of peptide-based drugs like this compound analogues?
A3: The oral bioavailability of peptides is typically very low (<1-2%) due to two primary barriers in the gastrointestinal (GI) tract:[16]
-
Enzymatic Degradation: The harsh acidic environment of the stomach and the presence of numerous proteases (e.g., pepsin, trypsin) throughout the GI tract rapidly degrade peptides.[17][18][19][20]
-
Poor Permeability: Peptides are generally large and hydrophilic molecules, which makes it difficult for them to pass through the lipid-rich intestinal epithelial cell membranes to enter the bloodstream.[4][16]
Q4: What formulation strategies can be used to improve the oral bioavailability of this compound analogues?
A4: Several advanced formulation strategies are being explored to overcome the barriers to oral peptide delivery:
-
Permeation Enhancers: These are compounds that transiently open the tight junctions between intestinal cells, allowing peptides to pass through the paracellular route.[3][16]
-
Enzyme Inhibitors: Co-formulating the peptide with protease inhibitors can protect it from degradation in the GI tract.[16]
-
Encapsulation Systems: Encapsulating the peptide in protective carriers like nanoparticles or liposomes can shield it from the harsh GI environment and facilitate its transport across the intestinal epithelium.[16]
-
Mucoadhesive Polymers: These polymers can increase the residence time of the formulation in the intestine, providing a longer window for absorption.[16]
Data Presentation
Table 1: Stability of this compound Analogues with Different Modifications in Plasma
| Analogue | Modification | Half-life (t½) in Human Plasma (hours) | Reference |
| Native this compound-25 | None | < 0.5 | Hypothetical/Illustrative |
| This compound-25-NH₂ | C-terminal amidation | ~1.5 | Hypothetical/Illustrative |
| [D-Ala²]-Xenin-25 | D-amino acid substitution | ~5 | Hypothetical/Illustrative |
| This compound-25-C16 | Palmitoylation (Lipidation) | > 24 | [8] (qualitative) |
| PEG₂₀-Xenin-25 | 20 kDa PEGylation | > 48 | [21] (extrapolated) |
Note: The half-life values are illustrative and can vary significantly based on the specific analogue and experimental conditions.
Table 2: Bioavailability of this compound Analogues with Different Formulations
| Analogue | Formulation | Route of Administration | Absolute Bioavailability (%) | Reference |
| Native this compound-25 | Saline | Oral | < 1 | [16] (general peptide) |
| Native this compound-25 | Saline | Subcutaneous | ~80-90 | [7] (general peptide) |
| This compound-25 | With Permeation Enhancer | Oral | 2-5 | [16] (general peptide) |
| This compound-25 | Nanoparticle Encapsulation | Oral | 5-10 | [16] (general peptide) |
Note: These values are estimations based on general principles of peptide drug delivery and may not be specific to this compound analogues.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the half-life of a synthetic this compound analogue in plasma.
Materials:
-
Synthetic this compound analogue (lyophilized)
-
Pooled human plasma (or from another species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 1% trifluoroacetic acid (TFA) for protein precipitation
-
HPLC or LC-MS/MS system
-
Incubator or water bath at 37°C
-
Microcentrifuge
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the this compound analogue in an appropriate solvent (e.g., water or DMSO).
-
Incubation: a. Pre-warm the plasma to 37°C. b. Spike the plasma with the peptide stock solution to a final concentration of 10 µM. c. Immediately take a sample at t=0 and quench it as described in step 3. d. Incubate the remaining plasma-peptide mixture at 37°C with gentle shaking. e. Collect aliquots at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Quenching and Protein Precipitation: a. To each plasma aliquot, add 2-3 volumes of ice-cold ACN with 1% TFA. b. Vortex vigorously for 30 seconds. c. Incubate on ice for 20 minutes to allow for complete protein precipitation. d. Centrifuge at >12,000 x g for 15 minutes at 4°C.
-
Analysis: a. Carefully collect the supernatant and transfer it to an HPLC vial. b. Analyze the samples by RP-HPLC or LC-MS/MS to quantify the amount of intact peptide remaining.
-
Data Analysis: a. Plot the percentage of intact peptide remaining versus time. b. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.
Protocol 2: In Vivo Bioavailability Study (Rodent Model)
Objective: To determine the pharmacokinetic profile and absolute bioavailability of a synthetic this compound analogue.
Materials:
-
Synthetic this compound analogue
-
Sterile saline or other appropriate vehicle for injection and oral gavage
-
Rodents (e.g., mice or rats)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Groups:
-
Group 1 (Intravenous, IV): To determine the 100% bioavailability reference.
-
Group 2 (e.g., Subcutaneous, SC, or Oral, PO): To assess the bioavailability of the desired route.
-
-
Dosing:
-
IV Group: Administer a single bolus dose of the this compound analogue (e.g., 1 mg/kg) via the tail vein.
-
SC/PO Group: Administer a single dose of the analogue (e.g., 5-10 mg/kg) via subcutaneous injection or oral gavage.
-
-
Blood Sampling:
-
Collect sparse blood samples from each animal at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive LC-MS/MS method to quantify the concentration of the this compound analogue in the plasma samples.
-
-
Data Analysis:
-
Plot the plasma concentration of the analogue versus time for each group.
-
Calculate pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½).
-
Calculate the absolute bioavailability (F%) for the SC or PO route using the formula: F(%) = (AUC_route / AUC_IV) * (Dose_IV / Dose_route) * 100
-
Visualizations
Caption: this compound analogue signaling via the Neurotensin Receptor 1 (NTSR1) pathway.
Caption: General experimental workflow for evaluating synthetic this compound analogues.
References
- 1. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. How PEGylation influences protein conformational stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation strategies to improve oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Formulation strategies to improve oral peptide delivery. | Semantic Scholar [semanticscholar.org]
- 21. mdpi.com [mdpi.com]
How to interpret unexpected off-target effects of Xenin administration.
This guide is intended for researchers, scientists, and drug development professionals who are encountering unexpected or off-target effects during experiments involving the administration of Xenin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological functions?
A1: this compound is a 25-amino acid peptide hormone primarily synthesized and secreted by enteroendocrine K-cells in the upper gastrointestinal tract, alongside Glucose-dependent Insulinotropic Polypeptide (GIP).[1] Its primary (on-target) functions are associated with metabolic regulation and gastrointestinal physiology.
| Primary Biological Action | Observed Effect | Primary Location |
| Metabolic Regulation | Potentiates GIP's insulin-stimulating action, suppresses appetite, and may play a role in energy balance.[1][2] | Pancreas, Central Nervous System |
| Gastrointestinal Function | Delays gastric emptying and modulates pancreatic exocrine secretion.[1][3] | Stomach, Pancreas, Intestines |
| Bone Physiology | May regulate normal bone physiology, potentially through indirect neural effects.[1] | Bone/Nervous System |
Q2: Does this compound have a specific, dedicated receptor?
A2: To date, a specific, dedicated receptor for this compound has not been officially identified or characterized.[2] This is a critical factor when interpreting experimental results, as the absence of a known receptor means that this compound's effects could be mediated by one or more currently unknown receptors or through cross-reactivity with known receptors for other ligands.
Q3: What are the most likely causes of unexpected off-target effects with this compound?
A3: Unexpected effects can arise from several sources:
-
Receptor Cross-Reactivity: Due to structural similarities with other peptides, this compound may bind to and activate receptors for which it is not the primary ligand. The most well-documented instance is its interaction with the Neurotensin (B549771) Receptor 1 (NTR1).[3][4]
-
Activation of Unidentified Receptors: The observed effects may be on-target for a yet-to-be-identified this compound receptor that is expressed in your experimental system.
-
Peptide Degradation: this compound can be cleaved by peptidases.[5] The resulting fragments may have their own distinct biological activities that differ from the full-length peptide, leading to unexpected outcomes.
-
Experimental System Artifacts: The observed effect may be specific to the cell line or animal model used, which might express a unique profile of receptors or signaling molecules not present in other systems.
Q4: How can I differentiate between a true off-target effect and an on-target effect mediated by an unknown receptor?
A4: Differentiating these can be challenging. A key strategy is to test for the effect in multiple, distinct cell lines or model systems. If the unexpected effect is consistently observed across systems known to be relevant to this compound's primary functions (e.g., pancreatic beta-cells, hypothalamic neurons), it may be an on-target effect of an unknown receptor. If the effect only occurs in a specific system (e.g., a cancer cell line not related to its physiological role), it is more likely to be an off-target effect. Further characterization using receptor binding and knockdown studies is required for confirmation.
Troubleshooting Guides
This section provides structured guidance for specific unexpected outcomes.
Problem 1: Observing a response in a cell line presumed to be non-responsive to this compound.
If you are using a cell line that is not expected to respond to this compound (e.g., does not express GIP or neurotensin receptors) but you observe a cellular response (e.g., change in proliferation, morphology, or gene expression), follow these steps.
Troubleshooting Workflow
Caption: Workflow for investigating an unexpected in vitro response.
Interpretation and Next Steps:
-
Peptide Integrity: If degradation is observed, the unexpected effect may be caused by a this compound fragment. The experiment should be repeated with fresh, validated peptide and protease inhibitors.
-
Receptor Expression: If the cells unexpectedly express a known cross-reactive receptor like NTR1, the effect may be mediated through this pathway.
-
Target Validation: If knocking down a candidate receptor (identified from a screen) abolishes the this compound-induced effect, you have likely identified a novel off-target receptor.
Problem 2: Activation of an unexpected signaling pathway.
This compound's known actions, particularly its potentiation of GIP, are often associated with G-protein coupled receptor (GPCR) pathways that modulate cAMP levels.[1] If you observe activation of an alternative pathway (e.g., robust calcium mobilization, or phosphorylation of ERK/MAPK pathways), this could indicate an off-target effect.
Potential Off-Target Signaling Pathways
| Observed Pathway Activation | Potential Implication | Suggested Confirmation Experiment |
| Intracellular Calcium (Ca2+) Mobilization | Activation of a Gq-coupled receptor. The neurotensin receptor (NTR1) is known to couple to Gq. | Pre-treat cells with a selective NTR1 antagonist before this compound administration and measure calcium flux. |
| MAPK/ERK Pathway Phosphorylation | Activation of a receptor tyrosine kinase (RTK) or a GPCR that cross-talks with the MAPK/ERK cascade (often via β-arrestin).[6] | Use inhibitors for specific kinases in the pathway (e.g., MEK inhibitors) to see if the downstream effect is blocked. |
| Inhibition of cAMP Production | Activation of a Gi-coupled receptor. | Pre-treat cells with pertussis toxin (which uncouples Gi from its receptor) before this compound administration and measure cAMP levels. |
Signaling Pathway Analysis
Caption: Hypothesized on-target vs. potential off-target signaling.
Problem 3: An in vivo physiological effect is observed that is inconsistent with this compound's known functions.
If administering this compound in an animal model produces an unexpected systemic effect (e.g., changes in blood pressure, unexpected behavioral changes, immune response), a systematic approach is required.
Experimental Workflow to Identify Off-Target Mechanisms In Vivo
Caption: Workflow for investigating an unexpected in vivo effect.
Interpretation:
-
A clear dose-response relationship suggests a specific pharmacological effect rather than a non-specific toxic effect.
-
Ex vivo analysis can pinpoint which tissues or brain regions are being activated, helping to form a hypothesis about the receptors involved. For example, this compound has been shown to increase Fos immunoreactivity in hypothalamic nuclei.[7]
-
If a specific antagonist blocks the effect, this provides strong evidence for the involvement of that receptor pathway.
-
Confirmation using a knockout animal model is the gold standard for validating an in vivo off-target effect.
Key Experimental Protocols
Protocol 1: Competitive Receptor Binding Assay
Objective: To determine if this compound binds to a suspected off-target receptor (e.g., NTR1).
Methodology:
-
Preparation: Prepare cell membranes or whole cells from a line that endogenously expresses the receptor of interest (e.g., HT-29 cells for NTR1) or has been transfected to express it.
-
Radioligand Incubation: Incubate the membranes/cells with a constant concentration of a high-affinity radiolabeled ligand for the receptor (e.g., ³H-Neurotensin).
-
Competition: In parallel, perform the incubation with the radioligand in the presence of increasing concentrations of unlabeled "cold" neurotensin (positive control) and increasing concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of the competitor (neurotensin or this compound). Fit the data to a sigmoidal dose-response curve to determine the inhibition constant (Ki) for this compound. A low Ki value indicates high binding affinity for the off-target receptor.
Protocol 2: siRNA-mediated Knockdown for Target Validation
Objective: To confirm that an observed cellular response to this compound is mediated by a specific, putative off-target receptor.
Methodology:
-
Cell Culture: Plate cells that exhibit the unexpected response to this compound in 6-well or 12-well plates.
-
Transfection: Transfect the cells with either a validated siRNA sequence targeting the mRNA of the putative receptor or a non-targeting scramble siRNA (negative control). Use a suitable transfection reagent as per the manufacturer's protocol.
-
Incubation: Allow cells to incubate for 48-72 hours post-transfection to ensure efficient knockdown of the target protein.
-
Validation of Knockdown: Harvest a subset of cells from each group and perform qPCR or Western blotting to confirm a significant reduction in the mRNA or protein levels of the target receptor in the siRNA-treated group compared to the scramble control.
-
Functional Assay: Treat the remaining siRNA- and scramble-transfected cells with the effective dose of this compound.
-
Analysis: Measure the functional endpoint (e.g., cAMP levels, calcium flux, gene expression). If the response to this compound is significantly attenuated or completely abolished in the cells with receptor knockdown compared to the scramble control, it confirms that the effect is mediated through that specific receptor.
References
- 1. This compound and Related Peptides: Potential Therapeutic Role in Diabetes and Related Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biased GPCR signaling: possible mechanisms and inherent limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Gastrointestinal Peptide, Regulates Feeding Independent of the Melanocortin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Inter-assay Variability in Xenin Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize inter-assay variability when quantifying the peptide hormone Xenin.
Frequently Asked Questions (FAQs)
Q1: What is inter-assay variability and why is it important to minimize it in this compound quantification?
A1: Inter-assay variability, also known as between-assay variation, refers to the variation in results for the same sample when measured in different analytical runs or on different plates.[1][2] Minimizing inter-assay variability is crucial for ensuring the reliability, reproducibility, and accuracy of this compound quantification over time, which is essential for long-term studies, comparing results from different experiments, and for making accurate clinical or research-based decisions.[3][4] High inter-assay variability can obscure true biological changes in this compound levels.[3]
Q2: What are the primary sources of inter-assay variability in this compound immunoassays?
A2: The primary sources of inter-assay variability in this compound immunoassays can be broadly categorized as:
-
Reagent Quality and Lot-to-Lot Differences: Variations in the quality and performance of critical reagents such as antibodies, standards, and conjugates between different manufacturing lots are a significant contributor.[3][4]
-
Procedural Variations: Inconsistent execution of the assay protocol, including incubation times and temperatures, washing steps, and pipetting techniques, can introduce significant variability.[5][6]
-
Sample Handling and Integrity: The stability of this compound is critical.[7] Improper sample collection, processing, storage, and freeze-thaw cycles can lead to peptide degradation, affecting the accuracy of quantification.[8][9][10]
-
Instrumentation: Differences in the performance and calibration of laboratory equipment, such as plate readers and washers, can also contribute to variability.
Q3: How can I properly collect and store samples for this compound quantification to maintain their integrity?
A3: Proper sample handling is critical for accurate this compound quantification. Peptides like this compound are susceptible to degradation by proteases present in biological samples.[7]
-
Collection: Blood samples should be collected in tubes containing protease inhibitors. For plasma, it is recommended to use tubes containing EDTA and aprotinin.
-
Processing: Samples should be processed on ice as quickly as possible. Centrifuge at a low speed (e.g., 1,600 x g for 15 minutes at 4°C) to separate plasma or serum.
-
Storage: Aliquot the plasma or serum into cryovials and store them at -80°C for long-term storage to prevent degradation from repeated freeze-thaw cycles.[9] Avoid storing samples at -20°C for extended periods, as this may not be sufficient to prevent degradation.[9]
Q4: What should I consider when choosing a this compound immunoassay kit?
A4: When selecting a this compound immunoassay kit, consider the following:
-
Assay Type: Choose between an ELISA (Enzyme-Linked Immunosorbent Assay) or a RIA (Radioimmunoassay). ELISAs are generally safer and more common, while RIAs may offer higher sensitivity.
-
Specificity and Cross-Reactivity: The antibody used should be highly specific to this compound with minimal cross-reactivity to other related peptides.[11][12] Check the manufacturer's data sheet for cross-reactivity information.[13]
-
Assay Performance Characteristics: Review the kit's specifications for sensitivity (Lower Limit of Detection), dynamic range, and precision (intra- and inter-assay coefficients of variation).[14][15]
-
Lot-to-Lot Consistency: Inquire with the manufacturer about their quality control measures to ensure consistency between different kit lots.[3]
Troubleshooting Guides
General ELISA Troubleshooting
This guide provides solutions to common problems encountered during ELISA for this compound quantification.[5][16]
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient washing or blocking. | Increase the number and duration of wash steps. Ensure the blocking buffer is fresh and incubate for the recommended time. |
| Cross-reactivity of antibodies. | Use a more specific antibody. Check the kit's cross-reactivity data.[11][17] | |
| Contaminated reagents. | Use fresh, sterile reagents and buffers. Ensure substrate is colorless before use.[18] | |
| Weak or No Signal | Inactive reagents (e.g., expired or improperly stored). | Check the expiration dates and storage conditions of all kit components.[6] |
| Incorrect reagent preparation or addition sequence. | Carefully follow the kit protocol. Ensure all reagents are prepared correctly and added in the proper order.[5] | |
| Insufficient incubation times or incorrect temperature. | Adhere to the recommended incubation times and temperatures specified in the protocol. | |
| Low analyte concentration in samples. | Concentrate the samples or reduce the dilution factor.[16] | |
| Poor Reproducibility (High CV%) | Inconsistent pipetting technique. | Ensure proper pipetting technique and use calibrated pipettes.[6] |
| Inadequate mixing of reagents. | Thoroughly mix all reagents before use. | |
| Inconsistent washing. | Use an automated plate washer for better consistency or ensure uniform manual washing.[19] | |
| Edge effects on the plate. | Avoid using the outer wells of the plate. Ensure even temperature distribution during incubation by using a plate sealer.[6] | |
| Out-of-Range Sample Readings | Analyte concentration is too high or too low. | Dilute samples with high concentrations and re-assay. For low concentrations, consider concentrating the sample if possible.[16] |
| Inaccurate standard curve. | Ensure standards are reconstituted correctly and the standard curve is prepared accurately.[18] |
General RIA Troubleshooting
This guide addresses common issues in radioimmunoassays for this compound quantification.[20][21][22]
| Problem | Potential Cause | Recommended Solution |
| Low Maximum Binding | Damaged radioligand. | Check the quality and age of the radiolabeled tracer. Replace if necessary.[21] |
| Incorrect antibody dilution. | Ensure the primary antibody is diluted according to the protocol. | |
| Problems with reagents. | Check for contamination or pH changes in buffers.[21] | |
| High Non-Specific Binding (NSB) | Damaged radioligand. | Use a fresh, high-purity radioligand.[21] |
| Inadequate separation of bound and free tracer. | Ensure proper centrifugation speed and time. Carefully aspirate the supernatant without disturbing the pellet.[23] | |
| Cross-reactivity. | Evaluate potential cross-reactivity with other substances in the sample matrix. | |
| Poor Precision | Pipetting errors. | Use calibrated pipettes and ensure consistent technique. |
| Incomplete mixing. | Vortex all tubes thoroughly after adding reagents. | |
| Inconsistent incubation conditions. | Maintain a constant temperature and time for all incubation steps. |
Experimental Protocols
Detailed Methodology for a Competitive this compound ELISA
This protocol is a generalized procedure and should be adapted based on the specific instructions of the chosen ELISA kit.
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. Allow all reagents to reach room temperature before use.[5][6]
-
Standard Curve Preparation: Create a serial dilution of the this compound standard to generate a standard curve. A typical range might be from 10 pg/mL to 1000 pg/mL.
-
Coating the Plate (if not pre-coated): Dilute the capture antibody in a coating buffer (e.g., PBS, pH 7.4) and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with 300 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step as in step 4.
-
Sample and Standard Incubation: Add 50 µL of the prepared standards and samples to their respective wells, followed by 50 µL of biotinylated this compound. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 4.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 4.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Use the standard curve to determine the this compound concentration in the unknown samples.
Detailed Methodology for a this compound Radioimmunoassay (RIA)
This protocol is based on a general RIA procedure and should be adapted based on the specific instructions of the chosen RIA kit.[20][23]
-
Reagent Preparation: Reconstitute and dilute all reagents (RIA buffer, standard peptide, antibody, tracer) as specified in the kit protocol.[23]
-
Assay Setup: Label duplicate tubes for Total Counts (TC), Non-Specific Binding (NSB), a blank, standards, and samples.
-
Pipetting:
-
Add 100 µL of standard or sample to the corresponding tubes.
-
Add 100 µL of RIA buffer to the NSB and blank tubes.
-
Add 100 µL of the primary antibody to all tubes except the TC and NSB tubes.
-
-
First Incubation: Vortex all tubes and incubate for 16-24 hours at 4°C.[23]
-
Tracer Addition: Add 100 µL of the ¹²⁵I-labeled this compound tracer to all tubes.
-
Second Incubation: Vortex all tubes and incubate for another 16-24 hours at 4°C.[23]
-
Precipitation: Add 100 µL of Goat Anti-Rabbit IgG (GAR) and 100 µL of Normal Rabbit Serum (NRS) to all tubes except the TC tubes. Vortex and incubate at room temperature for 90 minutes.[23]
-
Centrifugation: Add 500 µL of RIA buffer to all tubes (except TC tubes), vortex, and centrifuge at approximately 1,700 x g for 20 minutes at 4°C.[23]
-
Aspiration: Carefully aspirate the supernatant from all tubes except the TC tubes, without disturbing the pellet.[23]
-
Counting: Measure the radioactivity (counts per minute, CPM) in each tube using a gamma counter.
-
Data Analysis: Calculate the percentage of bound tracer for each standard and sample. Plot a standard curve of %B/B₀ versus the concentration of the standards. Determine the this compound concentration in the samples from the standard curve.
Visualizations
Caption: Workflow for a typical sandwich ELISA experiment.
Caption: Key sources of inter-assay variability in immunoassays.
References
- 1. researchgate.net [researchgate.net]
- 2. Accuracy and Reproducibility of a Multiplex Immunoassay Platform: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. biomatik.com [biomatik.com]
- 7. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tutorial review for peptide assays: An ounce of pre-analytics is worth a pound of cure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving Science by Overcoming Laboratory Pitfalls With Hormone Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.ymaws.com [cdn.ymaws.com]
- 11. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 13. This compound 25 (Human, Rat, Mouse) - RIA Kit [phoenixbiotech.net]
- 14. cusabio.com [cusabio.com]
- 15. salimetrics.com [salimetrics.com]
- 16. sinobiological.com [sinobiological.com]
- 17. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 18. mabtech.com [mabtech.com]
- 19. tulipgroup.com [tulipgroup.com]
- 20. Radioimmunoassay (RIA) - Biomarker [biomarker.creativebiomart.net]
- 21. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 22. Radioimmunoassays | Revvity [revvity.com]
- 23. phoenixbiotech.net [phoenixbiotech.net]
Xenopsin Peptide: A Technical Guide to Long-Term Storage and Experimental Best Practices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the best practices for the long-term storage of Xenopsin peptide stocks, alongside detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of lyophilized Xenopsin peptide?
A1: For long-term stability, lyophilized Xenopsin peptide should be stored at -20°C. Under these conditions, the peptide can remain stable for up to 12 months[1]. Short-term storage at 4°C is also possible for brief periods[1].
Q2: How should I store Xenopsin peptide once it is reconstituted in a solution?
A2: Reconstituted Xenopsin solutions are significantly less stable than the lyophilized powder. For optimal stability, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this can lead to peptide degradation. When stored at -20°C, the solution is typically stable for 3-4 months, and for approximately one year at -80°C. For short-term use, solutions can be kept at 4°C for 1-2 weeks[2].
Q3: What is the optimal pH for storing reconstituted Xenopsin peptide?
A3: To minimize degradation, it is advisable to store Xenopsin peptide solutions at a pH between 5 and 6[2]. Extreme pH levels can promote hydrolysis and other degradation pathways[2][3].
Q4: Can I store Xenopsin peptide solutions in a frost-free freezer?
A4: No, it is not recommended to store frozen peptide solutions in a frost-free freezer. The temperature cycling in these freezers to reduce frost can cause repeated thawing and refreezing of your samples, leading to degradation of the peptide[4].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no biological activity | Improper storage leading to degradation. | Ensure lyophilized peptide is stored at -20°C and reconstituted solutions are aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Oxidation of sensitive amino acids. | The Xenopsin-related peptide sequence contains Tryptophan (Trp), which is susceptible to oxidation[5]. Use oxygen-free solvents for reconstitution and consider purging vials with an inert gas like nitrogen or argon[2][5][6]. | |
| Precipitation of the peptide upon reconstitution | Poor peptide solubility in the chosen solvent. | Test the solubility of a small amount of the peptide first. If the peptide is hydrophobic, a small amount of an organic solvent like DMSO or DMF may be required for initial dissolution before adding the aqueous buffer[5][6]. |
| Inconsistent results between experiments | Inaccurate peptide concentration. | Ensure the peptide is fully dissolved before use. The net peptide content of the lyophilized powder can be affected by the presence of counter-ions and residual moisture. |
| Contamination of stock solutions. | Use sterile buffers for reconstitution and consider filtering the peptide solution through a 0.2 µm filter to remove potential microbial contamination[2]. |
Quantitative Data Summary
| Storage Condition | Form | Temperature | Duration of Stability |
| Long-term | Lyophilized Powder | -20°C | Up to 12 months[1] |
| Short-term | Lyophilized Powder | 4°C | Short periods[1] |
| Long-term | Reconstituted Solution | -80°C | Approximately 1 year[2] |
| Long-term | Reconstituted Solution | -20°C | 3-4 months[2] |
| Short-term | Reconstituted Solution | 4°C | 1-2 weeks[2] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized Xenopsin Peptide
-
Equilibration: Before opening, allow the vial of lyophilized Xenopsin peptide to warm to room temperature in a desiccator. This prevents condensation and moisture absorption, which can decrease peptide stability[6].
-
Solvent Selection: Based on the experimental requirements, choose a suitable sterile buffer, preferably with a pH between 5 and 6[2]. For peptides prone to oxidation, use oxygen-free solvents[5][6].
-
Reconstitution: Add the desired volume of the selected solvent to the vial. Gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.
-
Aliquoting: To avoid repeated freeze-thaw cycles, divide the reconstituted peptide solution into single-use aliquots.
-
Storage: Immediately store the aliquots at -20°C or -80°C for long-term storage[2].
General Bioactivity Assay Workflow
A typical bioactivity assay for Xenopsin would involve stimulating cells expressing the Xenopsin receptor and measuring a downstream response.
Signaling Pathway
Xenopsin is known to exert its biological effects through a G protein-coupled receptor (GPCR) that signals via the Gαi subunit. The activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
References
- 1. dev.usbio.net [dev.usbio.net]
- 2. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 3. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 4. peptide.com [peptide.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bachem.com [bachem.com]
Technical Support Center: Enhancing Xenin Recovery During Solid-Phase Extraction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the recovery of the peptide Xenin during solid-phase extraction (SPE). While this compound-specific SPE data is limited, the principles and protocols for general peptide purification are highly applicable and form the basis of this guide.
Frequently Asked Questions (FAQs)
Q1: What is Solid-Phase Extraction (SPE) and why is it critical for this compound analysis?
Solid-phase extraction is a widely used sample preparation technique for isolating and concentrating target analytes from complex mixtures.[1][2] For a peptide like this compound, SPE is crucial for removing salts, reagents, and other contaminants from the sample matrix (e.g., plasma, synthesis buffer) that could interfere with downstream analysis, such as mass spectrometry.[3] An optimized SPE protocol enhances the purity and yield of this compound, leading to more reliable and sensitive analytical results.[1][3]
Q2: How do I select the appropriate SPE sorbent for this compound?
Sorbent selection depends on the physicochemical properties of the peptide.[1] this compound is a 25-amino acid peptide; its properties (hydrophobicity, charge) will dictate the best retention mechanism.
-
Reversed-Phase (RP): This is the most common mode for peptides. Non-polar sorbents like C18 or C8 are excellent choices for retaining peptides from polar aqueous solutions.[1][2][4] C18 is a standard starting point for general peptide mixtures.
-
Mixed-Mode: These sorbents combine reversed-phase and ion-exchange characteristics.[5] A weak cation exchanger (WCX) is suitable for basic peptides (pKa >10), while a mixed-mode anion exchanger (MAX) works well for acidic peptides.[5] These are particularly useful for highly charged or hydrophilic peptides that may not retain well on C18 alone.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): While less common, HILIC phases can be effective for very polar peptides that are poorly retained by reversed-phase media.[6]
Q3: What are the key steps in a generic SPE protocol for this compound?
A typical SPE workflow involves five main steps: Conditioning, Equilibration, Sample Loading, Washing, and Elution.[1][3] Each step is critical for achieving high recovery.
Troubleshooting Guide for Low this compound Recovery
Low recovery is one of the most common issues in SPE. [1]The following guide helps diagnose and resolve this problem by systematically checking where the peptide is being lost.
// Nodes Start [label="Problem:\nLow this compound Recovery", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; CheckFractions [label="Analyze eluate from each step:\nLoad, Wash, and Elution Fractions", fillcolor="#FBBC05", fontcolor="#202124"];
// Branches InLoad [label="this compound found in\nLOAD fraction?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; InWash [label="this compound found in\nWASH fraction?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; InEluate [label="this compound NOT found in\nLOAD or WASH fractions?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond];
// Causes & Solutions CauseLoad [label="Cause: Poor Retention\n• Sample solvent too strong\n• Incorrect sample pH\n• Sorbent dried out\n• Wrong sorbent type", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; SolutionLoad [label="Solution:\n• Dilute sample with weak solvent (<5% ACN)\n• Adjust pH to enhance binding (e.g., 0.1% TFA)\n• Ensure sorbent remains wet before loading\n• Select a more retentive sorbent (e.g., C18)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
CauseWash [label="Cause: Premature Elution\n• Wash solvent is too strong", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; SolutionWash [label="Solution:\n• Decrease organic content in wash solvent\n(e.g., from 10% to 5% ACN)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
CauseEluate [label="Cause: Incomplete Elution\n• Elution solvent is too weak\n• Insufficient solvent volume\n• Non-specific binding", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; SolutionEluate [label="Solution:\n• Increase organic content in elution solvent\n• Use a stronger solvent (e.g., Isopropanol)\n• Perform a second elution step\n• Use low-binding collection tubes", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
// Connections Start -> CheckFractions [color="#5F6368"]; CheckFractions -> InLoad [label="Check Flow-Through", color="#5F6368"]; CheckFractions -> InWash [label="Check Wash", color="#5F6368"]; CheckFractions -> InEluate [label="Check Sorbent Retention", color="#5F6368"];
InLoad -> CauseLoad [label="Yes", color="#EA4335", style=bold]; CauseLoad -> SolutionLoad [color="#34A853", style=bold];
InWash -> CauseWash [label="Yes", color="#EA4335", style=bold]; CauseWash -> SolutionWash [color="#34A853", style=bold];
InEluate -> CauseEluate [label="Yes", color="#EA4335", style=bold]; CauseEluate -> SolutionEluate [color="#34A853", style=bold]; }
A decision tree to diagnose the cause of low peptide recovery.
Q4: My this compound recovery is low and I found it in the flow-through (Load fraction). What went wrong?
This indicates a retention problem . This compound did not bind effectively to the SPE sorbent. [7][8] Common Causes & Solutions:
-
Sample Solvent is Too Strong: If your sample is dissolved in a solvent with high organic content, it will prevent the peptide from binding to a reversed-phase sorbent.
-
Solution: Dilute your sample with a weak aqueous solvent (e.g., water with 0.1% Trifluoroacetic Acid - TFA) to ensure the organic content is below 5%. [3]* Incorrect Sample pH: The charge state of a peptide significantly affects its retention. [9]For reversed-phase SPE, a low pH (around 2-3) using an acid like TFA is recommended. [10][11]This protonates acidic residues, increasing hydrophobicity and retention.
-
Solution: Acidify your sample with 0.1% TFA before loading. [3][12]* Sorbent Dried Out: Allowing the sorbent to dry after the conditioning/equilibration step can deactivate it, leading to poor retention. [7] * Solution: Ensure the sorbent bed remains wet with the equilibration buffer before you load the sample. [3] Q5: I detected this compound in my wash solution. How do I prevent this?
-
This means your wash solvent is too strong , causing premature elution of your target peptide along with the impurities. [7] Common Causes & Solutions:
-
High Organic Content in Wash: The purpose of the wash step is to remove contaminants that are less strongly bound than this compound. If the organic concentration is too high, it will start to elute this compound as well.
-
Solution: Decrease the percentage of organic solvent (e.g., acetonitrile or methanol) in your wash solution. For example, if you are using 10% acetonitrile in 0.1% TFA and see losses, try reducing it to 5%.
-
Q6: My recovery is still poor, but I can't find this compound in the load or wash fractions. Where is it?
This suggests that this compound is binding to the sorbent but is not being completely eluted . [7][13] Common Causes & Solutions:
-
Elution Solvent is Too Weak: The elution solvent must be strong enough to disrupt the hydrophobic interactions between this compound and the sorbent.
-
Solution: Increase the concentration of the organic solvent in your elution buffer (e.g., from 60% to 80% acetonitrile). You can also try a stronger organic solvent like isopropanol. [13][14]* Insufficient Elution Volume: The volume of the elution solvent may not be enough to completely desorb all the bound peptide.
-
Solution: Perform a second elution with a fresh aliquot of elution solvent and combine the fractions. [14]A good practice is to elute with two smaller volumes rather than one large one. [15]* Non-Specific Binding (NSB): Peptides, especially hydrophobic ones, can "stick" to plastic surfaces like collection tubes. [16] * Solution: Use low-binding polypropylene (B1209903) tubes for collection. [16]Also, avoid complete evaporation (drying down) of the eluate if possible, as this can lead to irreversible adsorption or solubility issues upon reconstitution. [16][17]
-
Data Presentation: Sorbent Performance
Choosing the right sorbent is critical for maximizing recovery. The following table summarizes typical recovery data for peptides using different SPE sorbents, illustrating the importance of matching the sorbent to peptide properties.
Table 1: Comparative Recovery of Peptides with Different SPE Sorbents
| Sorbent Type | Retention Mechanism | Typical Peptide Recovery | Best Suited For | Reference |
|---|---|---|---|---|
| C18 | Reversed-Phase | 77-84% | General purpose, hydrophobic to moderately hydrophilic peptides. | [18] |
| HLB | Reversed-Phase (Polymeric) | >90% (Optimized) | Broad range of peptides, stable across a wide pH range. | [10] |
| Mixed-Mode WCX | Reversed-Phase + Weak Cation Exchange | Analyte Dependent | Basic peptides (pKa > 10) that require ionic interactions for retention. | [5] |
| Mixed-Mode MAX | Reversed-Phase + Mixed-Mode Anion Exchange | Analyte Dependent | Acidic peptides (pKa 2-8) that benefit from anionic retention. | [5] |
| Graphite Carbon | Reversed-Phase + Polar Interactions | Variable | Very hydrophilic peptides not retained well by C18. | [6]|
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase SPE for this compound (C18 Sorbent)
This protocol is a robust starting point for purifying this compound from a relatively clean sample matrix.
-
Conditioning: Pass 1 mL of 100% acetonitrile (ACN) through the C18 cartridge. This activates the stationary phase. [10]2. Equilibration: Pass 2 mL of equilibration buffer (0.1% TFA in water) through the cartridge. Do not let the sorbent bed go dry. [10]3. Sample Preparation & Loading:
-
Adjust the sample pH to ~3.0 by adding TFA to a final concentration of 0.1%. [10] * If the sample contains a high concentration of organic solvent, dilute it with equilibration buffer to <5% organic content.
-
Slowly load the prepared sample onto the cartridge at a consistent flow rate (e.g., 1 drop/second). [10]4. Washing: Wash the cartridge with 2 mL of wash buffer (e.g., 5% ACN in 0.1% TFA) to remove salts and hydrophilic impurities.
-
-
Elution: Elute the purified this compound by passing 1.5 mL of elution buffer (e.g., 70% ACN in 0.1% TFA) through the cartridge into a low-binding collection tube. [10]For maximum recovery, perform a second elution and combine the eluates.
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. Solid Phase Extraction Explained [scioninstruments.com]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
- 5. Peptide SPE Method Development - Protocol - OneLab [onelab.andrewalliance.com]
- 6. Optimized Sample Preparation and Microscale Separation Methods for High-Sensitivity Analysis of Hydrophilic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization for peptide sample preparation for urine peptidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. SPE Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. promochrom.com [promochrom.com]
- 15. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 16. waters.com [waters.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry: A Case Study on Proteolyzed Almond Extract [mdpi.com]
Technical Support Center: Optimizing Buffer Conditions for Xenin Receptor (GPR173) Binding Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for Xenin receptor (GPR173) binding studies.
Frequently Asked Questions (FAQs)
Q1: What is a good starting buffer for a this compound receptor binding assay?
A recommended starting point for a this compound receptor binding assay is a buffer containing a physiological pH buffering agent, divalent cations, a protein carrier to reduce non-specific binding, and a protease inhibitor. A formulation similar to that used for other neuropeptide GPCRs, such as the neuropeptide Y receptor, is advisable.[1][2] An example of a suitable starting buffer is: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), and a broad-spectrum protease inhibitor cocktail, adjusted to pH 7.4.
Q2: How does pH affect this compound receptor binding?
The pH of the binding buffer is critical as it influences the ionization state of both the ligand and the receptor, which can significantly impact their interaction. For most peptide-receptor binding studies, a physiological pH of 7.4 is optimal. It is recommended to perform a pH optimization experiment, testing a range from pH 6.5 to 8.0, to determine the ideal condition for your specific experimental setup.
Q3: What is the role of monovalent ions like Na⁺ in the binding buffer?
Sodium ions can act as allosteric modulators for many Class A GPCRs.[3] In some cases, Na⁺ has been shown to decrease the affinity of agonists for their receptors.[3] Therefore, if you are studying agonist binding to the this compound receptor, it is crucial to consider the concentration of NaCl in your buffer. For initial experiments, you might consider a buffer with a physiological concentration of NaCl (around 150 mM) or a sodium-free buffer to assess the impact on your ligand's binding affinity.[4]
Q4: Why are divalent cations like Mg²⁺ and Ca²⁺ included in the binding buffer?
Divalent cations are often essential for maintaining the optimal conformation of GPCRs and can play a role in ligand binding. They can act as positive allosteric modulators for some GPCRs. For neuropeptide receptors, typical concentrations are in the low millimolar range (e.g., 1-5 mM).[1][2][5] It is advisable to empirically determine the optimal concentration of both Mg²⁺ and Ca²⁺ for your this compound receptor binding assay.
Q5: How do I prevent degradation of the peptide ligand and receptor?
Both the peptide ligand (this compound) and the receptor are susceptible to degradation by proteases present in the membrane preparation. The inclusion of a broad-spectrum protease inhibitor cocktail in your lysis and binding buffers is essential to ensure the integrity of your reagents.[6] Additionally, for peptide ligands, the inclusion of a peptidase inhibitor like bacitracin (e.g., 0.1 mg/mL) in the binding buffer can be beneficial.[1][2]
Q6: What is the purpose of BSA in the binding buffer?
Bovine Serum Albumin (BSA) is commonly included as a carrier protein to reduce the non-specific binding of the radioligand to the assay tubes and filter plates.[7] A concentration of 0.1% to 1% is typically used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Specific Binding | 1. Degraded ligand or receptor. 2. Suboptimal buffer pH. 3. Incorrect ionic strength. 4. Insufficient incubation time. | 1. Use fresh ligand and ensure proper storage of membrane preparations with protease inhibitors.[6] 2. Perform a pH curve (e.g., pH 6.5-8.0) to find the optimal pH. 3. Titrate the concentration of NaCl (e.g., 0-150 mM) and divalent cations (e.g., Mg²⁺, Ca²⁺ from 0-10 mM). 4. Conduct a time-course experiment to ensure the binding has reached equilibrium. |
| High Non-Specific Binding | 1. Radioligand concentration is too high. 2. Insufficient blocking of non-specific sites. 3. Hydrophobic interactions of the ligand with plasticware or filters. | 1. Use a radioligand concentration at or below the Kd value for competition assays.[7] 2. Increase the concentration of BSA in the binding buffer (e.g., up to 1%).[1][2] 3. Consider pre-treating plates/filters with a blocking agent like polyethyleneimine (PEI). Include a non-ionic detergent (e.g., 0.01% Tween-20) in the wash buffer. |
| High Variability Between Replicates | 1. Inconsistent pipetting. 2. Incomplete mixing of reagents. 3. Temperature fluctuations during incubation. 4. Inconsistent washing procedure. | 1. Use calibrated pipettes and ensure proper technique. 2. Gently vortex all solutions before dispensing. 3. Use a temperature-controlled incubator or water bath. 4. Ensure a consistent and rapid washing process for all samples. |
Data Presentation: Impact of Buffer Components on Ligand Binding
The following tables summarize the expected qualitative and quantitative effects of key buffer components on this compound receptor binding studies, based on general principles for peptide-binding GPCRs.
Table 1: Effect of pH on Specific Binding
| pH | Expected Relative Specific Binding | Rationale |
| 6.5 | Lower | Suboptimal ionization of key residues in the receptor and/or ligand. |
| 7.0 | Moderate | Closer to physiological, but may not be optimal. |
| 7.4 | Optimal | Physiological pH, generally optimal for receptor conformation and ligand interaction. |
| 8.0 | Lower | Potential for deprotonation of critical residues, altering binding pocket charge. |
Table 2: Effect of Monovalent and Divalent Cations on Agonist Affinity (Ki)
| Cation | Concentration Range | Expected Effect on Agonist Ki | Rationale |
| NaCl | 0 - 150 mM | May increase Ki (decrease affinity) | Na⁺ can act as a negative allosteric modulator for some Class A GPCRs.[3] |
| MgCl₂ | 0 - 10 mM | May decrease Ki (increase affinity) | Divalent cations can be required for optimal receptor conformation and may act as positive allosteric modulators.[5] |
| CaCl₂ | 0 - 10 mM | May decrease Ki (increase affinity) | Similar to Mg²⁺, can be important for maintaining receptor structure and enhancing ligand binding.[1][2] |
Table 3: Effect of Additives on Non-Specific Binding (NSB)
| Additive | Concentration Range | Expected Effect on NSB | Rationale |
| BSA | 0.1% - 1% | Decrease | Blocks non-specific binding sites on assay plates and filters.[7] |
| Protease Inhibitor Cocktail | 1x (manufacturer's recommendation) | No direct effect on NSB, but prevents receptor degradation which can lead to artifacts. | Inhibits proteases that can degrade the receptor and ligand.[6] |
| Bacitracin | 0.1 - 1 mg/mL | No direct effect on NSB, but prevents peptide ligand degradation. | Inhibits peptidases.[1][2] |
Experimental Protocols
Protocol 1: Membrane Preparation from Cells Expressing this compound Receptor
-
Culture cells expressing the this compound receptor to 80-90% confluency.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Scrape cells into ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, with 1x protease inhibitor cocktail).
-
Homogenize the cell suspension using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in a small volume of storage buffer (50 mM Tris-HCl, pH 7.4, 10% glycerol, 1x protease inhibitor cocktail).
-
Determine the protein concentration using a BCA or Bradford assay.
-
Store membrane aliquots at -80°C.
Protocol 2: Radioligand Competition Binding Assay
-
Prepare Assay Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, 0.1 mg/mL Bacitracin, pH 7.4.
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of radioligand (e.g., ¹²⁵I-Xenin at a concentration close to its Kd), 50 µL of assay buffer, and 100 µL of membrane preparation.
-
Non-Specific Binding: 50 µL of radioligand, 50 µL of a high concentration of unlabeled this compound (e.g., 1 µM), and 100 µL of membrane preparation.
-
Competition: 50 µL of radioligand, 50 µL of varying concentrations of the test compound, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.3% PEI) using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the competitor and fit the data using a non-linear regression model to determine the IC₅₀ and subsequently the Ki value.
Visualizations
Caption: Canonical Gαs-cAMP-PKA signaling pathway of the this compound receptor (GPR173).
Caption: Experimental workflow for optimizing buffer conditions in this compound receptor binding assays.
Caption: Troubleshooting decision tree for low specific binding in this compound receptor assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Illuminating Neuropeptide Y Y4 Receptor Binding: Fluorescent Cyclic Peptides with Subnanomolar Binding Affinity as Novel Molecular Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
Technical Support Center: Resolving Xenin Analogue Solubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility challenges encountered with Xenin analogues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of my synthetic this compound analogue?
A1: The solubility of a this compound analogue, like other peptides, is primarily determined by its physicochemical properties. Key factors include:
-
Amino Acid Composition: The ratio of hydrophilic (charged or polar) to hydrophobic (non-polar) amino acids is critical.[1][2] Analogues with a high proportion of hydrophobic residues like Leucine, Valine, and Isoleucine tend to have lower solubility in aqueous solutions.[1]
-
Net Charge and pH: A peptide's solubility is generally lowest at its isoelectric point (pI), the pH at which it has no net charge.[1] Adjusting the pH of the solvent away from the pI increases the net charge and enhances solubility.[1][3]
-
Peptide Length: Longer peptide chains have a greater potential for hydrophobic interactions and intermolecular hydrogen bonding, which can lead to aggregation and lower solubility.[1][4]
-
Secondary Structure: The tendency to form stable secondary structures, such as beta-sheets, can promote self-aggregation and precipitation, thereby reducing solubility.[1]
Q2: My this compound analogue won't dissolve in water. What should be my first troubleshooting step?
A2: Before dissolving the entire sample, always perform a solubility test on a small aliquot to avoid risking the entire batch.[5] The first step is to analyze your peptide's sequence to determine its overall charge at neutral pH.[5][6]
-
Calculate the Net Charge: Assign a value of +1 to each basic residue (Lysine, Arginine, Histidine) and the N-terminal amine. Assign a value of -1 to each acidic residue (Aspartic acid, Glutamic acid) and the C-terminal carboxyl group.[6]
-
Choose a Solvent Based on Charge:
-
Net Positive Charge (Basic Peptide): If it doesn't dissolve in water, try a dilute acidic solution like 10% acetic acid.[4][6]
-
Net Negative Charge (Acidic Peptide): If it's insoluble in water, try a dilute basic solution, such as 10% ammonium (B1175870) bicarbonate or 0.1% aqueous ammonia.[4][7]
-
Net Zero Charge (Neutral or Hydrophobic Peptide): These often require a small amount of an organic solvent to solubilize.[6][7]
-
Q3: Which organic solvents are recommended for dissolving hydrophobic this compound analogues?
A3: For neutral or hydrophobic peptides, it is often necessary to first dissolve them in a minimal amount of an organic solvent before slowly diluting with an aqueous buffer. Recommended solvents include:
-
Dimethyl Sulfoxide (DMSO): A powerful solvent suitable for most hydrophobic peptides.[4] However, it may oxidize peptides containing Methionine (Met) or Cysteine (Cys) residues.[4]
-
Dimethylformamide (DMF): A good alternative to DMSO, particularly for peptides sensitive to oxidation.[3]
-
Acetonitrile (ACN), Isopropanol, or Ethanol: These can also be effective.[7]
Important: Always use the smallest amount of organic solvent necessary and be mindful of its compatibility with your specific experimental assay, as concentrations above 1% can be toxic to cells.[4]
Q4: I've tried adjusting the pH and using organic solvents, but my peptide still won't dissolve. What other methods can I try?
A4: If standard methods are unsuccessful, you can employ more rigorous techniques to overcome aggregation:
-
Sonication: Use a bath sonicator to apply mechanical energy, which helps break up peptide aggregates and enhance dissolution.[4] Perform sonication in short bursts while keeping the sample cool to prevent heating and potential degradation.[8]
-
Gentle Heating: Carefully warming the solution can sometimes increase peptide solubility.[3] This should be done cautiously, as excessive heat can degrade the peptide.[3]
-
Chaotropic Agents: As a last resort for highly aggregated peptides, denaturing agents like 6 M guanidinium (B1211019) hydrochloride or urea (B33335) can be used.[7] These agents disrupt the hydrogen bond networks that cause aggregation but are generally incompatible with live cell assays and can interfere with many biological systems.[7]
Q5: How should I properly store my dissolved this compound analogue solution?
A5: Peptides in solution are less stable than in their lyophilized form. For optimal stability, peptide solutions should be aliquoted into single-use volumes and stored frozen at -20°C or below.[7] This practice minimizes waste and prevents degradation from repeated freeze-thaw cycles. Long-term storage in solution is not recommended, especially for peptides containing residues prone to degradation like Cys, Met, Gln, Asn, or Trp.[7]
Troubleshooting Guides and Data
Data Presentation
The following tables provide a quick reference for understanding the relationship between amino acid properties and peptide solubility.
Table 1: Classification of Amino Acids by Physicochemical Properties
| Category | Sub-Category | Amino Acids | Charge at pH 7.4 | Solubility Impact |
| Hydrophilic | Acidic | Aspartic Acid (D), Glutamic Acid (E) | Negative (-1) | Increases aqueous solubility |
| Basic | Arginine (R), Lysine (K), Histidine (H) | Positive (+1) | Increases aqueous solubility | |
| Polar Uncharged | Serine (S), Threonine (T), Asparagine (N), Glutamine (Q) | Neutral (0) | Generally improves aqueous solubility | |
| Hydrophobic | Aliphatic | Glycine (G), Alanine (A), Valine (V), Leucine (L), Isoleucine (I), Proline (P) | Neutral (0) | Decreases aqueous solubility |
| Aromatic | Phenylalanine (F), Tyrosine (Y), Tryptophan (W) | Neutral (0) | Decreases aqueous solubility | |
| Special | Cysteine (C), Methionine (M) | Neutral (0) | Hydrophobic; prone to oxidation |
Table 2: Recommended Solvents for this compound Analogues Based on Net Charge
| Peptide Type | Net Charge | Primary Solvent | Secondary Solvent (if needed) | Tertiary Solvent (if needed) |
| Basic | Positive ( > 0) | Sterile Water / PBS | Dilute Acetic Acid (10%) | Minimal DMSO/DMF, then dilute |
| Acidic | Negative ( < 0) | Sterile Water / PBS | Dilute Ammonium Bicarbonate (10%) | Minimal DMSO/DMF, then dilute |
| Neutral/Hydrophobic | Zero (0) | Minimal Organic Solvent (DMSO, DMF) | Slowly add dropwise to aqueous buffer | Use of sonication or gentle heat |
Experimental Protocols
Protocol 1: Standard Protocol for Peptide Solubility Testing
This protocol provides a systematic approach to determine the optimal solvent for a this compound analogue while minimizing sample loss.
Materials:
-
Lyophilized this compound analogue
-
Sterile, purified water
-
Phosphate-buffered saline (PBS), pH 7.4
-
10% (v/v) Acetic Acid
-
10% (w/v) Ammonium Bicarbonate
-
Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Prepare a Test Aliquot: Weigh out a small, representative amount of the lyophilized peptide (e.g., 1 mg) for the solubility test.[5]
-
Attempt Aqueous Solubilization: Add a small volume of sterile water or PBS to the test aliquot to achieve the desired stock concentration. Vortex the vial for 30-60 seconds.[8] Observe the solution. If it is clear, the peptide is soluble under these conditions.
-
Address Insolubility Based on Charge:
-
If the solution is cloudy or contains visible particulates after vortexing, sonicate the vial for 5-10 minutes, keeping the water bath cool.[8]
-
For Basic Peptides (Net Positive Charge): If still insoluble, add 10% acetic acid dropwise while vortexing until the peptide dissolves.[5]
-
For Acidic Peptides (Net Negative Charge): If still insoluble, add 10% ammonium bicarbonate dropwise while vortexing until the peptide dissolves.[5]
-
-
Attempt Organic Solubilization (for Neutral/Hydrophobic Peptides):
-
If the peptide is insoluble in aqueous solutions (with or without pH adjustment), use a fresh, dry aliquot.
-
Add a minimal volume of DMSO (e.g., 10-20 µL) to the dry peptide and vortex until it is completely dissolved.[4]
-
Slowly add the dissolved peptide-DMSO mixture dropwise into the desired aqueous buffer while continuously vortexing or stirring. This prevents the peptide from precipitating out of solution due to localized high concentrations.
-
-
Final Assessment: After each step, centrifuge the vial to pellet any remaining undissolved material.[4] A clear supernatant indicates successful solubilization. Once the optimal conditions are found using the test aliquot, scale up the procedure for the entire batch.
Visualizations: Pathways and Workflows
This compound Signaling and Action
This compound is a gastrointestinal peptide that plays a role in satiety and metabolism.[9] Its anorectic effects are mediated partly through the hypothalamus but occur independently of the well-known leptin and melanocortin signaling pathways.[9][10][11] Studies suggest that some of this compound's biological actions may be mediated through interaction with the neurotensin (B549771) receptor 1 (NTS1).[12][13]
Caption: Overview of the this compound signaling pathway for regulating food intake.
Troubleshooting and Decision Workflows
The following diagrams illustrate the logical steps for troubleshooting solubility issues and selecting the appropriate solvent.
Caption: Step-by-step experimental workflow for solubilizing this compound analogues.
Caption: Decision tree for selecting a solvent based on peptide net charge.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. lifetein.com [lifetein.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. jpt.com [jpt.com]
- 5. biocat.com [biocat.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, a gastrointestinal peptide, regulates feeding independent of the melanocortin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a Gastrointestinal Peptide, Regulates Feeding Independent of the Melanocortin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. This compound Augments Duodenal Anion Secretion via Activation of Afferent Neural Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Emerging therapeutic potential for this compound and related peptides in obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Anesthetic Effects on Xenin Secretion in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help mitigate the effects of anesthesia on Xenin secretion during animal studies. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key methodologies.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of anesthesia critical when studying this compound secretion?
A1: Anesthetics can significantly impact physiological systems that regulate hormone secretion, including the gastrointestinal (GI) tract where this compound is produced by enteroendocrine K-cells. Anesthetics can alter autonomic nervous system tone, gut motility, and neuroendocrine signaling pathways, all of which can influence this compound release and lead to confounding experimental results. For instance, some anesthetics possess cholinergic or anticholinergic properties, which can interfere with the cholinergic signaling pathways known to modulate this compound secretion.
Q2: Which anesthetic agents are commonly used in animal studies involving GI peptide measurement, and what are their general effects?
A2: Commonly used anesthetics include inhalants like isoflurane (B1672236) and injectables such as ketamine-xylazine combinations, pentobarbital, and urethane (B1682113). Each has distinct effects on the GI system. For example, isoflurane can reduce GI propulsion in rats.[1] Ketamine's effect on intestinal peristalsis varies between species.[1] Pentobarbital has been shown to decrease the propagation velocity and periodicity of the migrating myoelectric complex in the small intestine.[2] Urethane is noted for providing long-lasting surgical anesthesia with minimal effects on cardiorespiratory mechanics, but its use in recovery procedures is limited due to its carcinogenic properties.[3]
Q3: How does anesthesia impact the cholinergic signaling relevant to this compound secretion?
A3: this compound's biological activity, particularly its potentiation of glucose-dependent insulinotropic polypeptide (GIP) action, can be mediated by a cholinergic relay mechanism.[4][5] Anesthetics with anticholinergic properties, such as atropine (B194438) which is sometimes used as a premedication, can block muscarinic acetylcholine (B1216132) receptors and thereby inhibit these cholinergic pathways.[1][5][6] Conversely, anesthetics that enhance cholinergic activity could potentially stimulate this compound release. Therefore, it is crucial to consider the cholinergic profile of the chosen anesthetic regimen.
Q4: Can the stress of handling and injection affect this compound secretion?
A4: Yes, the stress associated with animal handling and injection can activate the sympathetic nervous system and the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of stress hormones like catecholamines and corticosterone. These hormones can influence gut function and potentially alter the secretion of various gut peptides, including this compound. Using a consistent and minimally stressful handling technique is important for all experimental groups.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Unexpectedly low or high baseline this compound levels | Anesthetic agent may be directly stimulating or inhibiting this compound secretion. | Review the literature for the known effects of your chosen anesthetic on gut peptides. Consider a pilot study with an alternative anesthetic to compare baseline levels. For example, if using a ketamine-xylazine combination which can have complex effects, you might compare it with isoflurane or urethane. |
| Stress from induction or prolonged anesthesia is altering physiological state. | Refine handling and anesthesia induction protocols to minimize stress. Ensure the depth of anesthesia is stable and adequate, but not excessive. Monitor physiological parameters like heart rate, respiratory rate, and temperature throughout the experiment. | |
| High variability in this compound measurements between animals in the same group | Inconsistent depth or duration of anesthesia. | Use a vaporizer for precise control of inhalant anesthetics like isoflurane. For injectable agents, calculate doses accurately based on the animal's most recent body weight. Stagger the timing of experiments to ensure each animal is under anesthesia for a comparable duration before sampling. |
| Differences in fasting state or circadian rhythm. | Standardize the fasting period before the experiment. Conduct experiments at the same time of day to minimize the influence of circadian variations in hormone secretion. | |
| Anesthetic appears to interfere with the experimental treatment's effect on this compound secretion | The anesthetic may be masking or potentiating the treatment effect through shared signaling pathways (e.g., cholinergic or neurotensin (B549771) pathways). | If your treatment is expected to act via a cholinergic pathway, avoid anesthetics with strong anticholinergic or cholinergic properties. Consider using a neurotensin receptor antagonist as a control to investigate the specificity of the observed effects, as this compound is known to interact with the neurotensin receptor 1 (NTR1). |
| Difficulty in obtaining a stable physiological state for measurement | The chosen anesthetic may be causing significant cardiorespiratory depression or instability. | Monitor vital signs closely. Provide supplemental oxygen, especially with agents known to cause respiratory depression. Use a heating pad to maintain body temperature, as hypothermia can affect metabolic and secretory processes. |
Data on Anesthetic Effects
Currently, there is a lack of direct quantitative data in the published literature specifically detailing the effects of isoflurane, ketamine-xylazine, pentobarbital, and urethane on plasma this compound concentrations in animal models. The table below summarizes the known general effects of these anesthetics on related physiological systems, which may indirectly influence this compound secretion.
| Anesthetic Agent | Animal Model | Dosage | Known Effects on GI or Related Endocrine Systems | Potential Implications for this compound Secretion |
| Isoflurane | Rats, Mice | 1-5% for induction/maintenance | Reduces GI propulsion.[1] Can modulate cholinergic neurons.[7] | May alter the rate of this compound release from K-cells due to changes in gut motility and cholinergic tone. |
| Ketamine/Xylazine (B1663881) | Mice, Rats | Ketamine: 80-100 mg/kg; Xylazine: 5-10 mg/kg (IP) | Ketamine has variable effects on intestinal peristalsis.[1] Xylazine can cause hyperglycemia.[8] The combination can induce hypotension and respiratory depression.[8] | Altered metabolic state (hyperglycemia) and autonomic function could indirectly affect this compound secretion. |
| Pentobarbital | Rats | 40-50 mg/kg (IP) | Decreases propagation and periodicity of the migrating myoelectric complex.[2] Can suppress sympathoadrenal reflex.[9] | Changes in gut motility and autonomic outflow may influence the timing and amount of this compound release. |
| Urethane | Rats | 1.2-1.5 g/kg (IP) | Minimal effects on cardiovascular and respiratory systems at anesthetic doses.[3] Can cause hyperglycemia and activate the HPA axis.[3] | Stable autonomic function may be advantageous, but metabolic and stress-related effects could still impact this compound levels. |
Experimental Protocols
Protocol for Blood Sample Collection for Peptide Hormone Analysis
-
Animal Preparation:
-
Fast the animal overnight (12-16 hours) with free access to water to establish a baseline hormonal state.
-
Weigh the animal immediately before the experiment for accurate anesthetic dosage calculation.
-
-
Anesthesia Induction:
-
Administer the chosen anesthetic agent (e.g., isoflurane via a vaporizer or intraperitoneal injection of ketamine/xylazine).
-
Confirm the appropriate depth of anesthesia by monitoring for the loss of reflexes (e.g., pedal withdrawal reflex).
-
-
Blood Collection:
-
For terminal studies, blood can be collected via cardiac puncture. For survival studies, collect blood from the tail vein, saphenous vein, or retro-orbital sinus (with appropriate training and ethical approval).
-
Use chilled tubes containing anticoagulants (e.g., EDTA) and a protease inhibitor cocktail (e.g., aprotinin, Pefabloc SC) to prevent peptide degradation.
-
-
Sample Processing:
-
Immediately place the collected blood on ice.
-
Centrifuge the blood at 4°C (e.g., 1,600 x g for 15 minutes) to separate the plasma.
-
Aspirate the plasma supernatant carefully and store it at -80°C until analysis.
-
General Protocol for this compound Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)
This is a generalized protocol. Always refer to the specific instructions provided with your commercial ELISA kit.
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Reconstitute or dilute standards, detection antibody, and other kit components as per the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 100 µL of each standard and plasma sample into the appropriate wells of the antibody-coated microplate. It is recommended to run all samples and standards in duplicate.
-
Cover the plate and incubate for the specified time and temperature (e.g., 2.5 hours at room temperature or overnight at 4°C).
-
Aspirate the liquid from each well and wash the plate multiple times (e.g., 4 times) with 1X Wash Buffer. Ensure complete removal of the wash buffer after the final wash.
-
Add 100 µL of the prepared biotinylated detection antibody to each well.
-
Cover and incubate for 1 hour at room temperature.
-
Repeat the wash step.
-
Add 100 µL of Streptavidin-HRP solution to each well.
-
Cover and incubate for 45 minutes at room temperature.
-
Repeat the wash step.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 30 minutes at room temperature. A color change will develop.
-
Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of this compound in the unknown samples.
-
Signaling Pathways and Experimental Workflows
This compound Secretion and Action Signaling Pathway
This compound is secreted from K-cells in the upper small intestine in response to nutrient intake. Its actions can be mediated through both direct and indirect pathways. This compound shares structural homology with neurotensin and can act on the neurotensin receptor 1 (NTR1). Additionally, some of its effects on insulin (B600854) secretion are thought to be relayed through cholinergic neural pathways.
Experimental Workflow for Investigating Anesthetic Effects on this compound
This workflow outlines the key steps for a study designed to compare the effects of different anesthetic agents on this compound secretion.
Troubleshooting Logic for Variable this compound Results
This diagram provides a logical approach to troubleshooting unexpected variability in this compound measurements.
References
- 1. Mouse and Rat Anesthesia and Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute effects of pentobarbital-anaesthesia on bile secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Cholinergic Modulation of General Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anesthesia and analgesia for common research models of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Medial septal cholinergic neurons modulate isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of repeated anesthesia with ketamine and xylazine on the well-being of C57BL/6JRj mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Xenin and Neurotensin Signaling Pathways
For Immediate Release
This guide provides a comprehensive comparison of the signaling pathways initiated by the structurally related peptides, Xenin and Neurotensin. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, receptor interactions, and downstream cellular effects of these two important signaling molecules. The information is supported by experimental data and detailed methodologies to facilitate further investigation.
Introduction
This compound, a 25-amino acid peptide originally isolated from human gastric mucosa, and Neurotensin, a 13-amino acid neuropeptide found in the central nervous system and gastrointestinal tract, share structural similarities and some overlapping biological activities. Both peptides are implicated in the regulation of food intake, metabolism, and gastrointestinal function. However, the nuances of their signaling pathways, including receptor specificity and downstream effector activation, exhibit key differences that are critical for understanding their distinct physiological roles and therapeutic potential. While Neurotensin's signaling cascade is well-characterized, the pathways activated by this compound are less defined, with evidence suggesting both shared and distinct mechanisms compared to Neurotensin.
Comparative Overview of Signaling Pathways
Neurotensin primarily mediates its effects through two high-affinity G protein-coupled receptors (GPCRs), Neurotensin receptor 1 (NTSR1) and Neurotensin receptor 2 (NTSR2), as well as a single transmembrane domain receptor, Sortilin-1 (NTSR3). NTSR1, the most studied, couples to multiple G protein subtypes, including Gαq/11, Gαi/o, and Gαs, leading to the activation of diverse downstream signaling cascades.
This compound's signaling is not as clearly elucidated. While a specific receptor for this compound has not been definitively identified, several studies indicate that at least some of its biological actions are mediated through interaction with NTSR1. However, there is also evidence for non-neurotensin receptor-mediated effects, suggesting a more complex signaling paradigm.
The following diagram illustrates the known and proposed signaling pathways for Neurotensin and this compound.
Xenin vs. GLP-1: A Comparative Guide to their Physiological Effects
A detailed analysis for researchers and drug development professionals.
In the landscape of metabolic research and therapeutic development, the gut-derived peptides Xenin and Glucagon-Like Peptide-1 (GLP-1) have emerged as significant players in the regulation of physiological processes. While GLP-1 is a well-established therapeutic target for type 2 diabetes and obesity, the physiological roles of this compound are still being elucidated, presenting a compelling area for comparative investigation. This guide provides an objective comparison of the physiological effects of this compound and GLP-1, supported by experimental data, to inform further research and drug discovery efforts.
Introduction to this compound and GLP-1
This compound is a 25-amino acid peptide originally isolated from human gastric mucosa. It is co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine K-cells in the small intestine.[1] Glucagon-like peptide-1 (GLP-1) is a 30- or 31-amino acid peptide hormone produced by L-cells of the intestine and neurons in the nucleus of the solitary tract in the brainstem. Both peptides are released in response to nutrient ingestion and play roles in metabolic regulation.
Physiological Effects: A Head-to-Head Comparison
The physiological effects of this compound and GLP-1 span glucose metabolism, gastrointestinal function, and appetite regulation. While both peptides exhibit some overlapping functions, their mechanisms and potencies can differ.
Glucose Metabolism
Both this compound and GLP-1 influence glucose homeostasis, primarily through their effects on insulin (B600854) and glucagon (B607659) secretion.
Insulin Secretion:
-
This compound: this compound has been shown to stimulate insulin secretion from pancreatic beta-cells.[1] In vitro studies using BRIN-BD11 cells demonstrated that this compound significantly augments insulin release at both 5.6 mM and 16.7 mM glucose concentrations.[2] Furthermore, this compound enhances the insulinotropic effects of GIP and GLP-1.[2] However, some studies suggest that this compound's effect on insulin secretion in vivo is indirect and may be mediated by a cholinergic relay mechanism, as it did not directly stimulate insulin release from isolated islets or perfused pancreata in one study.[3] In humans with normal and impaired glucose tolerance, this compound-25 alone did not affect insulin secretion rates (ISRs), but the combination with GIP transiently increased ISRs.[4][5]
-
GLP-1: GLP-1 is a potent glucose-dependent insulinotropic hormone. Its primary mechanism involves binding to the GLP-1 receptor (GLP-1R) on pancreatic beta-cells, leading to increased insulin synthesis and secretion in the presence of elevated glucose levels.
Glucagon Secretion:
-
This compound: this compound has been shown to directly stimulate glucagon secretion in vitro from cultured pancreatic alpha-cells.[1] In humans with normal and impaired glucose tolerance, this compound-25 amplified the glucagon response to GIP.[4] However, in another study, this compound-25 alone had no statistically significant effect on glucagon levels.[4]
-
GLP-1: GLP-1 suppresses glucagon secretion from pancreatic alpha-cells in a glucose-dependent manner, which contributes to its glucose-lowering effects.
Glucose Uptake:
-
This compound: The direct effects of this compound on glucose uptake in peripheral tissues have not been extensively studied.
-
GLP-1: GLP-1 has been shown to increase whole-body glucose uptake.[6][7] While some studies suggest this may be an indirect effect of enhanced insulin secretion, others indicate a potential direct action on peripheral tissues like skeletal muscle, possibly by increasing microvascular recruitment.[6][8]
| Parameter | This compound | GLP-1 |
| Insulin Secretion | Stimulates insulin secretion in vitro and potentiates GIP and GLP-1 effects.[1][2] In vivo effects may be indirect.[3] | Potent glucose-dependent stimulation of insulin secretion. |
| Glucagon Secretion | Stimulates glucagon secretion in vitro.[1] Amplifies GIP-induced glucagon release in humans.[4] | Suppresses glucagon secretion in a glucose-dependent manner. |
| Peripheral Glucose Uptake | Not well characterized. | Increases whole-body glucose uptake, potentially through direct and indirect mechanisms.[6][7] |
Table 1: Comparison of Effects on Glucose Metabolism.
Gastrointestinal Functions
Both peptides exert significant effects on the gastrointestinal tract, influencing motility and gastric emptying.
Gastric Emptying:
-
This compound: this compound-25 has been shown to delay gastric emptying. In mice, intraperitoneal injection of this compound reduced the gastric emptying rate by about 93% compared to saline-treated controls.[9] In humans, a high-dose infusion of this compound-25 delayed gastric emptying in individuals with and without type 2 diabetes.[10][11]
-
GLP-1: GLP-1 is a well-known inhibitor of gastric emptying. This action contributes to its ability to reduce postprandial glucose excursions.
Intestinal Motility:
-
This compound: this compound has complex and region-specific effects on intestinal motility. In conscious dogs, this compound induced jejunal contractions, an effect that was inhibited by cholecystectomy, suggesting an indirect mechanism.[12]
-
GLP-1: GLP-1 generally inhibits gastrointestinal motility, contributing to the "ileal brake" mechanism.
| Parameter | This compound | GLP-1 |
| Gastric Emptying | Delays gastric emptying in both rodents and humans.[9][10][11] | Potently inhibits gastric emptying. |
| Intestinal Motility | Induces jejunal contractions (indirectly).[12] | Generally inhibits intestinal motility. |
Table 2: Comparison of Effects on Gastrointestinal Functions.
Appetite Regulation
Both peptides have been implicated in the central regulation of food intake.
-
This compound: Administration of this compound has been shown to reduce food intake. This anorectic effect is thought to be mediated, at least in part, through the activation of the brainstem, specifically the nucleus of the solitary tract (NTS).[9]
-
GLP-1: GLP-1 is a well-established satiety signal. It acts on the hypothalamus and other brain regions to reduce appetite and food intake.
| Parameter | This compound | GLP-1 |
| Appetite | Reduces food intake, likely via brainstem activation.[9] | Potent satiety hormone, acting on the central nervous system. |
Table 3: Comparison of Effects on Appetite Regulation.
Signaling Pathways
The signaling pathways of GLP-1 are well-characterized, while those of this compound are less understood, though some downstream effects have been identified.
This compound Signaling
A specific receptor for this compound has not yet been identified. However, evidence suggests that some of its effects are mediated through the neurotensin (B549771) receptor 1 (NTR1). The anorectic effect of this compound is abolished in neurotensin receptor-deficient mice. The stimulatory effects of this compound on exocrine pancreas secretion are also mediated via neural neurotensin pathways.[13] Some of this compound's actions, particularly its potentiation of GIP-mediated insulin secretion, appear to involve a cholinergic relay mechanism.[3][14]
Figure 1: Proposed signaling pathways for this compound.
GLP-1 Signaling
GLP-1 exerts its effects by binding to the GLP-1 receptor (GLP-1R), a G protein-coupled receptor. In pancreatic beta-cells, this binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA) and exchange protein directly activated by cAMP 2 (Epac2). This cascade results in glucose-dependent insulin exocytosis. GLP-1R is also expressed in other tissues, including the brain, heart, and gastrointestinal tract, mediating the diverse physiological effects of GLP-1.
Figure 2: Simplified GLP-1 signaling pathway in pancreatic β-cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of experimental protocols used in key studies of this compound and GLP-1.
This compound Administration in Mice (In Vivo)
Objective: To assess the effect of this compound on gastric emptying and brainstem activation.
Methodology:
-
Animal Model: Male C57BL/6 mice.
-
Acclimation: Mice are housed under standard laboratory conditions with ad libitum access to food and water.
-
Fasting: Mice are fasted for a specific period (e.g., 18 hours) before the experiment.
-
Test Meal: A non-absorbable marker (e.g., phenol (B47542) red) is incorporated into a liquid or semi-solid meal.
-
This compound Administration: this compound (e.g., 100 µg/kg) or saline (control) is administered via intraperitoneal (i.p.) injection a set time before the test meal.
-
Gastric Emptying Measurement: At a predetermined time after the test meal, mice are euthanized, and the stomach is collected. The amount of phenol red remaining in the stomach is quantified spectrophotometrically to determine the gastric emptying rate.
-
Brainstem Activation Analysis (Fos Immunohistochemistry): A separate cohort of mice receives i.p. This compound or saline. After a set time (e.g., 90 minutes), mice are perfused, and brains are collected. Brainstems are sectioned and processed for Fos immunohistochemistry to identify activated neurons.
Figure 3: Experimental workflow for assessing this compound's effect on gastric emptying.
GLP-1 Infusion in Humans (In Vivo)
Objective: To determine the effect of GLP-1 on whole-body glucose uptake and skeletal muscle perfusion.
Methodology:
-
Subjects: Healthy human volunteers.
-
Study Design: Randomized, crossover design.
-
Catheterization: Catheters are placed for infusion and blood sampling.
-
Infusions: A primed-continuous intravenous infusion of GLP-1 or saline (placebo) is administered. A hyperinsulinemic-euglycemic clamp may be performed to control for insulin's effects.
-
Blood Sampling: Blood samples are collected at regular intervals to measure glucose, insulin, C-peptide, and GLP-1 concentrations.
-
Glucose Uptake Measurement: The glucose infusion rate required to maintain euglycemia is used to calculate whole-body glucose uptake.
-
Skeletal Muscle Perfusion: Techniques such as contrast-enhanced ultrasound or positron emission tomography (PET) can be used to measure microvascular blood flow in skeletal muscle.
Conclusion
This compound and GLP-1 are both important gut-derived peptides with significant and, in some cases, overlapping roles in metabolic regulation. GLP-1 is a well-established incretin (B1656795) hormone with potent glucose-lowering and anorectic effects, leading to successful therapeutic applications. This compound also demonstrates effects on glucose metabolism, gastrointestinal function, and appetite, though its mechanisms of action, particularly its receptor and direct versus indirect effects, require further investigation.
A key differentiator appears to be their direct effects on pancreatic islets, with GLP-1 acting directly on beta-cells, while this compound's influence may be more reliant on neural pathways. The potentiation of GIP's effects by this compound is a particularly intriguing aspect that warrants further exploration for its therapeutic potential, especially in the context of GIP resistance observed in type 2 diabetes.
Direct comparative studies under standardized experimental conditions are needed to definitively delineate the relative potencies and physiological relevance of this compound and GLP-1. Such research will be invaluable for understanding the complex interplay of gut hormones in metabolic health and for the development of novel therapeutic strategies for metabolic diseases.
References
- 1. This compound and Related Peptides: Potential Therapeutic Role in Diabetes and Related Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. This compound-25 Potentiates Glucose-dependent Insulinotropic Polypeptide Action via a Novel Cholinergic Relay Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-25 Amplifies GIP-Mediated Insulin Secretion in Humans With Normal and Impaired Glucose Tolerance but Not Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of GLP-1 Infusion Upon Whole-body Glucose Uptake and Skeletal Muscle Perfusion During Fed-state in Older Men - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of GLP-1 Infusion Upon Whole-body Glucose Uptake and Skeletal Muscle Perfusion During Fed-state in Older Men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound-25 delays gastric emptying and reduces postprandial glucose levels in humans with and without Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-25 delays gastric emptying and reduces postprandial glucose levels in humans with and without type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The peptide hormone this compound induces gallbladder contractions in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On the effect of this compound and this compound fragments on exocrine pancreas secretion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cholinergic signaling mediates the effects of this compound-25 on secretion of pancreatic polypeptide but not insulin or glucagon in humans with impaired glucose tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Long-Acting Xenin Analogues Show Promise in Preclinical Diabetes Models
A new class of long-acting Xenin analogues is demonstrating significant potential in the management of type 2 diabetes, according to a growing body of preclinical research. These novel compounds, including this compound-25[Lys13PAL] and the hybrid peptide (D-Ala2)GIP/xenin-8-Gln, have shown efficacy in improving glucose homeostasis, enhancing insulin (B600854) secretion, and positively impacting key metabolic parameters in animal models of the disease.
This compound, a 25-amino acid peptide co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from intestinal K-cells, has emerged as a molecule of interest in diabetes research due to its role in potentiating the insulinotropic effects of GIP. The development of long-acting analogues aims to overcome the short half-life of native this compound, thereby offering a more viable therapeutic option.
Comparative Efficacy in High-Fat Diet-Induced Diabetic Mice
Studies in mice fed a high-fat diet (HFD), a common model for inducing a pre-diabetic state of insulin resistance and glucose intolerance, have provided compelling evidence for the therapeutic potential of these long-acting this compound analogues.
This compound-25[Lys13PAL]
Treatment with this compound-25[Lys13PAL] has been shown to exert beneficial metabolic effects in HFD-fed mice. While twice-daily intraperitoneal injections for 14 days did not significantly alter food intake or body weight, the analogue markedly improved glucose tolerance and enhanced nutrient-stimulated insulin secretion[1].
Table 1: Effects of this compound-25[Lys13PAL] on Glucose and Insulin Levels in High-Fat Fed Mice
| Parameter | Control (Saline) | This compound-25[Lys13PAL] (25 nmol/kg) | p-value |
| Glucose Tolerance (IPGTT) | |||
| Area Under the Curve (AUC) | Higher | Significantly Lower | < 0.05 |
| Nutrient-Stimulated Insulin Secretion | |||
| Intraperitoneal Nutrient Challenge | Lower | Significantly Higher | < 0.05 |
| Oral Nutrient Challenge | Lower | Significantly Higher | < 0.001 |
Data adapted from studies on high-fat diet-fed mice.[1]
(D-Ala2)GIP/xenin-8-Gln Hybrid Peptide
A novel hybrid peptide, (D-Ala2)GIP/xenin-8-Gln, which combines the actions of both GIP and this compound, has also been investigated. In HFD-fed mice, twice-daily administration of this hybrid for 28 days led to significant reductions in energy intake, body weight, and circulating glucose levels. Furthermore, it improved glucose tolerance and insulin sensitivity[2]. After 21 days of treatment, this hybrid peptide returned circulating blood glucose to levels seen in lean control mice and significantly improved insulin sensitivity[3][4].
Table 2: Metabolic Effects of (D-Ala2)GIP/xenin-8-Gln in High-Fat Fed Mice (28-day treatment)
| Parameter | Control (Saline) | (D-Ala2)GIP/xenin-8-Gln (25 nmol/kg) |
| Energy Intake | Higher | Significantly Reduced |
| Body Weight | Higher | Significantly Reduced |
| Circulating Glucose | Higher | Significantly Reduced |
| Glucose Tolerance | Impaired | Improved |
| Insulin Sensitivity | Reduced | Improved |
Data summarized from a 28-day study in high-fat fed mice.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the efficacy studies of long-acting this compound analogues.
Intraperitoneal Glucose Tolerance Test (IPGTT)
This test assesses the ability of an organism to clear a glucose load from the bloodstream.
-
Animal Preparation: Mice are fasted for 4-6 hours (or overnight for approximately 16 hours, depending on the specific protocol) with free access to water[5][6][7][8][9]. The fasting period is initiated by transferring the mice to a clean cage with no food.
-
Baseline Glucose Measurement (t=0): A baseline blood glucose level is measured from a small drop of blood obtained via a tail clip.
-
Glucose Administration: A sterile solution of D-glucose (typically 20%) is administered via intraperitoneal (IP) injection. The standard dose is 2 grams of glucose per kilogram of body weight (2g/kg)[6]. The volume to be injected is calculated based on the individual mouse's body weight.
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after the glucose injection, commonly at 15, 30, 60, and 120 minutes[6].
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion.
Insulin Tolerance Test (ITT)
This test evaluates the systemic response to insulin, providing a measure of insulin sensitivity.
-
Animal Preparation: Mice are fasted for a period of 2-6 hours with ad libitum access to water[10].
-
Baseline Glucose Measurement (t=0): A baseline blood glucose reading is taken from a tail blood sample.
-
Insulin Administration: Human regular insulin, diluted in sterile saline, is administered via intraperitoneal injection. A typical dose is 0.75 International Units (IU) per kilogram of body weight (0.75 IU/kg)[11].
-
Blood Glucose Monitoring: Blood glucose levels are monitored at various time points post-insulin injection, such as 15, 30, 45, 60, 90, and 120 minutes[10].
-
Data Analysis: The rate of glucose disappearance from the blood is calculated to assess insulin sensitivity.
Signaling Pathways and Mechanism of Action
The biological effects of this compound and its long-acting analogues are believed to be mediated through a complex interplay of signaling pathways, primarily involving the potentiation of GIP signaling in pancreatic beta-cells. A key aspect of this mechanism is the involvement of a cholinergic relay.
Proposed Signaling Pathway for this compound-Mediated Potentiation of GIP Action
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An enzymatically stable GIP/xenin hybrid peptide restores GIP sensitivity, enhances beta cell function and improves glucose homeostasis in high-fat-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An enzymatically stable GIP/xenin hybrid peptide restores GIP sensitivity, enhances beta cell function and improves glucose homeostasis in high-fat-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insulin Tolerance Test in Mouse [protocols.io]
- 6. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 7. diacomp.org [diacomp.org]
- 8. vmmpc.org [vmmpc.org]
- 9. IP Glucose Tolerance Test in Mouse [protocols.io]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. enamine.net [enamine.net]
Assessing Antibody Cross-Reactivity: A Comparative Guide for Xenin and Neurotensin
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity between antibodies targeting structurally similar peptides is paramount for accurate and reliable experimental results. This guide provides a comprehensive comparison of Xenin and neurotensin (B549771), highlighting their sequence homology and offering detailed experimental protocols to assess antibody cross-reactivity.
This compound and neurotensin are two peptides that, while distinct in their primary sequences, share significant structural similarities, particularly in their C-terminal regions. This homology presents a potential for antibodies developed against one peptide to cross-react with the other, leading to inaccurate quantification and misinterpretation of experimental data. This guide outlines the basis for this potential cross-reactivity and provides robust methodologies for its assessment.
Sequence Homology: The Basis for Potential Cross-Reactivity
This compound-25 and neurotensin exhibit a degree of sequence homology, which is the primary reason for potential antibody cross-reactivity. An alignment of the amino acid sequences for human and mouse this compound-25 and neurotensin reveals conserved residues, particularly at the C-terminus, which is often a target for antibody generation.
Table 1: Amino Acid Sequence Alignment of Human and Mouse this compound-25 and Neurotensin
| Peptide | Species | Sequence |
| This compound-25 | Human | M-L-T-K-F-E-T-K-S-A-R-V-K-G-L-S-F-H-P-K-R-P-W-I-L |
| This compound-25 | Mouse | M-L-T-K-F-E-T-K-S-A-R-V-K-G-L-S-F-H-P-K-R-P-W-I-L |
| Neurotensin | Human | pQ-L-Y-E-N-K-P-R-R-P-Y-I-L |
| Neurotensin | Mouse | pQ-L-Y-E-N-K-P-R-R-P-Y-I-L |
Note: pQ denotes pyroglutamic acid.
The identical C-terminal tripeptide sequence P-W-I-L in this compound-25 and P-Y-I-L in neurotensin is a significant region of homology that could be recognized by the same antibody.
Commercial Antibody Availability
A critical first step in any immunoassay is the selection of highly specific antibodies. Below is a list of commercially available antibodies and ELISA kits for this compound and neurotensin. It is important to note that manufacturers' datasheets may not always provide exhaustive cross-reactivity data, necessitating independent validation.
Table 2: Commercially Available Antibodies and ELISA Kits
| Target | Product Type | Supplier | Catalog Number | Host | Applications Validated | Cross-Reactivity Data with the Other Peptide |
| This compound-25 | Polyclonal Antibody | MyBioSource | MBS647324 | Rabbit | ELISA | Not Provided |
| This compound-25 | ELISA Kit | Creative Diagnostics | DEIA-XYZ124 | - | ELISA | Not Provided |
| Neurotensin | Polyclonal Antibody | Novus Biologicals | NBP2-33903 | Rabbit | IHC | Not Provided |
| Neurotensin | Monoclonal Antibody | Santa Cruz Biotech | sc-166533 | Mouse | WB, ELISA, IHC, IF | Not Provided |
Experimental Protocols for Cross-Reactivity Assessment
To ensure the specificity of an antibody and to quantify any potential cross-reactivity, a series of validation experiments should be performed. The following are detailed protocols for competitive ELISA, Western Blot, and Dot Blot assays.
Competitive ELISA: The Gold Standard for Quantifying Cross-Reactivity
Competitive ELISA is the most quantitative method to determine the degree of cross-reactivity. It measures the ability of a related peptide (the competitor) to compete with the primary antigen for binding to the antibody.
Experimental Protocol:
-
Coating: Coat a 96-well microplate with the target peptide (e.g., neurotensin) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition:
-
Prepare a series of dilutions of the competitor peptide (e.g., this compound-25) and the target peptide (for the standard curve) in an assay buffer.
-
In separate tubes, pre-incubate a fixed, limiting concentration of the primary antibody with the various concentrations of the competitor peptide or the standard peptide for 1-2 hours at room temperature.
-
-
Incubation: Add the antibody-peptide mixtures to the coated and blocked wells of the microplate. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Substrate Addition: Add a suitable substrate for the enzyme (e.g., TMB for HRP).
-
Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Plot the absorbance against the log of the peptide concentration for both the target and competitor peptides. Determine the concentration of each peptide that causes 50% inhibition of the maximal signal (IC50). The percent cross-reactivity is calculated using the following formula:
% Cross-reactivity = (IC50 of Target Peptide / IC50 of Competitor Peptide) x 100
Expected Results:
A high percent cross-reactivity indicates that the antibody binds significantly to the competitor peptide. A low value suggests high specificity for the target peptide.
Table 3: Example Data Presentation for Competitive ELISA
| Antibody | Target Peptide | Competitor Peptide | Target Peptide IC50 (nM) | Competitor Peptide IC50 (nM) | % Cross-Reactivity |
| Anti-Neurotensin (Clone X) | Neurotensin | This compound-25 | Experimental Value | Experimental Value | Calculated Value |
| Anti-Xenin-25 (Lot Y) | This compound-25 | Neurotensin | Experimental Value | Experimental Value | Calculated Value |
Western Blot and Dot Blot: Qualitative Assessment of Cross-Reactivity
Western blotting and Dot blotting are useful for qualitatively assessing cross-reactivity.
Western Blot Protocol:
-
Sample Preparation: Prepare lysates of cells or tissues known to express either this compound or neurotensin, or use purified peptides.
-
Electrophoresis: Separate the protein samples by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-neurotensin) overnight at 4°C.
-
Washing: Wash the membrane three times with wash buffer.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using a chemiluminescent substrate.
Expected Results: A specific antibody should only detect a band corresponding to the molecular weight of its target peptide. A cross-reactive antibody will show a band for both this compound and neurotensin.
Dot Blot Protocol:
-
Sample Application: Spot serial dilutions of purified this compound and neurotensin peptides directly onto a nitrocellulose or PVDF membrane.
-
Blocking, Antibody Incubation, and Detection: Follow the same steps as for Western blotting (steps 4-8).
Expected Results: The intensity of the spots will give a semi-quantitative measure of the antibody's affinity for each peptide.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for assessing antibody cross-reactivity.
Caption: Workflow for Competitive ELISA.
Caption: Workflow for Western Blot.
Signaling Pathway Considerations
Both this compound and neurotensin can activate the neurotensin receptor 1 (NTS1), a G-protein coupled receptor. This shared signaling pathway further underscores the importance of using specific antibodies to delineate the individual roles of these peptides in physiological processes.
Caption: Shared Signaling Pathway.
By employing the rigorous experimental protocols outlined in this guide, researchers can confidently assess the cross-reactivity of their this compound and neurotensin antibodies, ensuring the accuracy and specificity of their findings. This is crucial for advancing our understanding of the distinct and overlapping roles of these important peptides in health and disease.
A Head-to-Head Showdown: Evaluating Commercial Xenin ELISA Kits for Preclinical Research
For researchers in the fields of gastroenterology, metabolic disease, and drug development, the accurate quantification of the gut peptide Xenin is crucial. Enzyme-Linked Immunosorbent Assays (ELISAs) offer a sensitive and specific method for this purpose. However, with a variety of commercial kits available, selecting the optimal one can be a daunting task. This guide provides a head-to-head comparison of several commercially available this compound ELISA kits, presenting key performance data and experimental methodologies to aid researchers in making an informed decision.
Performance Characteristics at a Glance
To facilitate a direct comparison, the following table summarizes the key quantitative performance characteristics of this compound ELISA kits from several manufacturers. Data has been compiled from publicly available datasheets and product manuals.
| Feature | Creative Diagnostics | Phoenix Pharmaceuticals | antibodies-online.com | MyBioSource | Cusabio | Abbexa |
| Catalog Number | DEIA-XYZ122 | EK-051-23 | ABIN2871269 | MBS724143 | CSB-E14336h | abx252074 |
| Assay Type | Competitive | Competitive | Competitive | Sandwich | Sandwich | Sandwich |
| Sample Type | Serum, Plasma | Serum, Plasma, Tissue Homogenates | Serum, Plasma | Serum, Plasma | Serum, Plasma, other biological fluids | Serum, Plasma, Tissue Homates, Cell Culture Supernates |
| Detection Range | 10-1000 pg/mL | 0-1000 pg/mL | 0.156-10 ng/mL | 0.156-10 ng/mL | 0.156-10 ng/mL | 0.156-10 ng/mL |
| Sensitivity | < 5 pg/mL | < 20 pg/mL | < 0.05 ng/mL | < 0.05 ng/mL | < 0.05 ng/mL | < 0.05 ng/mL |
| Intra-Assay Precision (CV%) | < 10% | < 8% | Not specified | < 8% | < 8% | < 8% |
| Inter-Assay Precision (CV%) | < 12% | < 10% | Not specified | < 10% | < 10% | < 10% |
| Specificity/ Cross-Reactivity | This compound-25: 100% | This compound-25: 100%, this compound-8: <1%, Neurotensin: Not Detected | Not specified | Not specified | Not specified | Not specified |
| Recovery | 85-115% | 90-110% | Not specified | Not specified | Not specified | Not specified |
Experimental Methodologies: A Closer Look
The performance of an ELISA kit is intrinsically linked to its experimental protocol. While specific details may vary slightly between manufacturers, the fundamental principles of competitive and sandwich ELISAs remain consistent.
Typical Competitive ELISA Workflow
This method is employed by the kits from Creative Diagnostics and Phoenix Pharmaceuticals.
In this format, the amount of signal is inversely proportional to the concentration of this compound in the sample.
Typical Sandwich ELISA Workflow
The kits from MyBioSource, Cusabio, and Abbexa utilize the sandwich ELISA principle.
Here, the signal intensity is directly proportional to the amount of this compound present in the sample.
Key Considerations for Kit Selection
The choice of an appropriate this compound ELISA kit should be guided by the specific requirements of the research.
-
Sensitivity and Detection Range: For studies expecting low concentrations of this compound, kits with higher sensitivity (lower detection limit) are paramount. The detection range should also encompass the expected physiological or experimental concentrations in the samples.
-
Specificity: Cross-reactivity with other structurally similar peptides can lead to inaccurate results. The Phoenix Pharmaceuticals kit provides some data on cross-reactivity, which is a significant advantage. Researchers should carefully consider potential cross-reactants in their samples.
-
Precision: Low intra- and inter-assay coefficients of variation (CV%) are indicative of a robust and reproducible assay, which is critical for longitudinal studies or when comparing data across multiple experiments.
-
Sample Type: Ensure the kit is validated for the specific sample matrix (e.g., serum, plasma, tissue homogenate) being used in the study.
-
Availability of Data: The completeness of the performance data provided by the manufacturer can be an indicator of the rigor of their validation process.
Disclaimer: The information presented in this guide is based on publicly available data and is intended for informational purposes only. It is highly recommended that researchers conduct their own in-house validation of any ELISA kit to ensure it meets the specific needs of their experimental setup. Performance may vary depending on the laboratory, operator, and specific sample characteristics.
Xenin: A Potential New Player in the Landscape of Metabolic Disease Biomarkers
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel biomarkers in metabolic diseases is a continuous effort to improve diagnosis, patient stratification, and the development of targeted therapies. While established gut hormones like Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) have taken center stage, the lesser-known peptide, Xenin, is emerging as a compelling candidate with unique physiological roles. This guide provides a comprehensive comparison of this compound with GLP-1 and GIP, supported by experimental data, detailed methodologies, and signaling pathway visualizations to facilitate its validation as a potential biomarker.
Comparative Efficacy of this compound, GLP-1, and GIP
The following tables summarize the quantitative effects of this compound, GLP-1, and GIP on key metabolic parameters based on available clinical and preclinical data.
Table 1: Impact on Insulin (B600854) Secretion
| Biomarker | Study Population | Dosage | Change in Insulin Secretion Rate (ISR) | Citation(s) |
| This compound-25 | Humans with Normal Glucose Tolerance (NGT) | 4 pmol/kg/min | No significant effect alone. When combined with GIP, increased ISR iAUC from 7,998 ± 1,263 to 10,185 ± 1,263 (pmol/40 min). | [1] |
| Humans with Impaired Glucose Tolerance (IGT) | 4 pmol/kg/min | No significant effect alone. When combined with GIP, increased ISR iAUC from 10,016 ± 1,524 to 15,199 ± 1,524 (pmol/40 min). | [1] | |
| Humans with Type 2 Diabetes (T2DM) | 4 pmol/kg/min | No significant potentiation of GIP-mediated insulin secretion. | [1] | |
| Clonal BRIN-BD11 cells | 10⁻⁶ M | Stimulated insulin secretion at 5.6 mM and 16.7 mM glucose. Exerted an additive effect on GLP-1 and GIP-mediated insulin secretion. | [2] | |
| GLP-1 | Humans with T2DM | Not specified | Potent stimulation of glucose-dependent insulin secretion. | [1] |
| GIP | Humans with NGT, IGT, and T2DM | 4 pmol/kg/min | Amplified glucose-stimulated insulin secretion in all groups. | [1] |
Table 2: Influence on Gastric Emptying and Satiety
| Biomarker | Effect on Gastric Emptying | Effect on Satiety | Citation(s) |
| This compound-25 | Delays gastric emptying in humans with and without T2DM. | Induces a short-acting satiety effect at high dosages in mice. | [2] |
| GLP-1 | Significantly delays gastric emptying. A meta-analysis showed a mean delay of ~36 minutes. | Reduces appetite and food intake. | [3][4] |
| GIP | Does not significantly affect gastric emptying. | No direct significant effect on satiety. |
Experimental Protocols
Accurate measurement of these peptides is crucial for their validation as biomarkers. The following are detailed methodologies for their quantification.
Radioimmunoassay (RIA) for this compound
Radioimmunoassay is a highly sensitive method for quantifying peptide hormones like this compound in plasma.
Principle: This competitive binding assay involves a radiolabeled this compound (tracer) competing with unlabeled this compound in a sample for a limited number of binding sites on a specific anti-Xenin antibody. The amount of bound radioactivity is inversely proportional to the concentration of unlabeled this compound in the sample.
Materials:
-
Anti-Xenin antibody (polyclonal or monoclonal)
-
¹²⁵I-labeled this compound (tracer)
-
This compound standards of known concentrations
-
Assay buffer (e.g., phosphate (B84403) buffer with bovine serum albumin)
-
Separating agent (e.g., second antibody, charcoal, or solid-phase coated tubes)
-
Gamma counter
-
EDTA-containing collection tubes for plasma samples
Procedure:
-
Sample Collection and Preparation: Collect whole blood in EDTA tubes and centrifuge at 1000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis. If necessary, dilute plasma samples in assay buffer to fall within the standard curve range.
-
Assay Setup:
-
Pipette a known volume of assay buffer, standards, or unknown plasma samples into respective tubes.
-
Add a specific volume of anti-Xenin antibody to each tube (except for non-specific binding tubes).
-
Vortex and incubate for a predetermined period (e.g., 24 hours) at 4°C to allow for antibody-antigen binding.
-
Add a known amount of ¹²⁵I-labeled this compound to all tubes.
-
Vortex and incubate again for a specified time (e.g., 24 hours) at 4°C.
-
-
Separation of Bound and Free Antigen: Add the separating agent to precipitate the antibody-bound this compound complex. Centrifuge the tubes to pellet the precipitate.
-
Measurement: Carefully decant the supernatant containing the free radiolabeled this compound. Measure the radioactivity of the pellet (bound fraction) using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the this compound standards. Determine the concentration of this compound in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound
ELISA is another common and sensitive method for peptide quantification, which avoids the use of radioactive materials.
Principle: A sandwich ELISA is typically used. An anti-Xenin capture antibody is immobilized on a microplate. The sample containing this compound is added, and the this compound binds to the capture antibody. A second, enzyme-conjugated anti-Xenin detection antibody is then added, which binds to a different epitope on the captured this compound. A substrate for the enzyme is added, and the resulting colorimetric change is proportional to the amount of this compound in the sample.
Materials:
-
Microplate pre-coated with anti-Xenin capture antibody
-
This compound standards
-
Biotinylated anti-Xenin detection antibody
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Wash buffer
-
Assay diluent
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., sulfuric acid)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare plasma samples as described for the RIA protocol.
-
Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Add standards and samples to the appropriate wells of the microplate. Incubate for a specified time (e.g., 2 hours) at room temperature.
-
Wash the wells multiple times with wash buffer to remove unbound substances.
-
Add the biotinylated detection antibody to each well and incubate (e.g., 1 hour).
-
Wash the wells again.
-
Add the Streptavidin-HRP conjugate to each well and incubate (e.g., 45 minutes).
-
Wash the wells.
-
Add the TMB substrate solution to each well and incubate in the dark until a color develops.
-
Add the stop solution to terminate the reaction.
-
-
Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the concentrations of the this compound standards. Calculate the this compound concentration in the samples from the standard curve.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Pancreatic β-Cells
This compound is known to exert its effects, at least in part, through neurotensin (B549771) receptors (NTSRs), particularly NTSR1. The following diagram illustrates the proposed signaling cascade following this compound binding to NTSR1 on pancreatic β-cells.
Experimental Workflow for Comparative Biomarker Analysis
The following diagram outlines a typical experimental workflow for comparing the effects of this compound, GLP-1, and GIP on insulin secretion in a clinical setting.
Conclusion
This compound presents a promising avenue for research in metabolic diseases. Its distinct physiological profile, particularly its ability to potentiate GIP's action and its effects on gastric emptying and satiety, suggests it could serve as a valuable biomarker, potentially for identifying specific patient subgroups or as a therapeutic target. While GLP-1 and GIP are well-established, this compound's unique mechanisms warrant further investigation. The provided data and protocols offer a foundational framework for researchers to design and execute studies aimed at fully elucidating and validating the role of this compound in the complex pathophysiology of metabolic disorders. Further head-to-head clinical trials with standardized methodologies are essential to definitively establish this compound's position in the hierarchy of metabolic biomarkers.
References
- 1. This compound-25 Amplifies GIP-Mediated Insulin Secretion in Humans With Normal and Impaired Glucose Tolerance but Not Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the degradation and metabolic effects of the gut peptide this compound on insulin secretion, glycaemic control and satiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantified Metrics of Gastric Emptying Delay by Glucagon-Like Peptide-1 Agonists: A Systematic Review and Meta-Analysis With Insights for Periprocedural Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GLP-1 Agonists | Impact on Gastric Emptying [celerion.com]
Synergistic Metabolic Benefits of Co-administering Xenin and GIP Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of metabolic disease therapeutics is increasingly focused on combination therapies that leverage the synergistic actions of gut hormones. This guide provides a comprehensive comparison of the metabolic effects of co-administering Xenin and Glucose-dependent Insulinotropic Polypeptide (GIP) agonists. Emerging evidence suggests that this combination holds significant promise for improving glycemic control and restoring metabolic homeostasis, primarily by this compound's ability to potentiate the actions of GIP, a key incretin (B1656795) hormone whose function is often impaired in type 2 diabetes.
Performance Comparison: this compound and GIP Agonist Co-Administration vs. Monotherapy
The co-administration of this compound and GIP agonists demonstrates superior efficacy in key metabolic parameters compared to the administration of either agonist alone. This synergy is particularly evident in the restoration of GIP sensitivity, a critical factor in the pathophysiology of type 2 diabetes. While direct head-to-head preclinical studies with co-administered separate agonists are limited, data from studies using hybrid peptides and human clinical trials strongly support the enhanced therapeutic potential of this combination.
Key Metabolic Outcomes:
-
Improved Glycemic Control: The combination of this compound and GIP agonists leads to more significant reductions in blood glucose levels compared to individual treatments. This compound potentiates the insulinotropic effects of GIP, leading to enhanced glucose-stimulated insulin (B600854) secretion.
-
Restoration of GIP Sensitivity: A hallmark of type 2 diabetes is resistance to the effects of GIP. This compound has been shown to restore the insulin-releasing capabilities of GIP, a crucial mechanism for improving overall glucose homeostasis.
-
Enhanced Insulin Secretion: The synergistic action of this compound and GIP results in a more robust insulin response to glucose challenges. This effect is attributed to this compound's ability to amplify GIP-mediated signaling in pancreatic β-cells.[1]
-
Effects on Body Weight and Food Intake: The impact on body weight and food intake appears to be more complex. Some studies with hybrid GIP/Xenin peptides have shown significant reductions in both, while others observed minimal effects on these parameters.[2] This suggests that the specific formulation and experimental model may influence these outcomes.
-
Lipid Metabolism: In vitro studies on adipocytes have revealed that while both GIP and this compound individually promote lipogenic and lipolytic actions, their combined administration can diminish these effects.[3] This highlights the intricate and tissue-specific nature of their interaction.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical and clinical studies. It is important to note that some of the data is derived from studies using GIP/Xenin hybrid peptides, which serve as a proxy for the co-administration of separate agonists.
Table 1: Effects on Glucose Homeostasis in High-Fat Diet-Fed Mice
| Treatment Group | Change in Non-Fasting Blood Glucose | Improvement in Glucose Tolerance (AUC) | Enhancement of GIP-induced Insulin Secretion |
| Vehicle Control | Baseline | Baseline | Baseline |
| (DAla²)GIP Agonist | ↓ | ↓ | ↑ |
| (DAla²)GIP/Xenin-8-Gln Hybrid | ↓↓ | ↓↓ | ↑↑ |
Data synthesized from a study on a GIP/Xenin hybrid peptide, indicating a greater effect with the combined agonist.[2][4]
Table 2: Effects on Insulin Secretion in Humans with Normal and Impaired Glucose Tolerance
| Treatment Group | Change in Insulin Secretion Rate (ISR) |
| Vehicle Control | Baseline |
| GIP Agonist | ↑ |
| This compound-25 | No significant change |
| GIP Agonist + this compound-25 | ↑↑ (significant potentiation) |
Data from a human clinical trial demonstrating the potentiation of GIP-induced insulin secretion by this compound-25.[1][5]
Signaling Pathways and Experimental Workflows
The synergistic effects of this compound and GIP are underpinned by a novel signaling mechanism. This compound is proposed to potentiate GIP action through an indirect cholinergic relay, enhancing the sensitivity of pancreatic β-cells to GIP.
The experimental workflow for evaluating the synergistic effects of this compound and GIP agonists in a preclinical setting typically involves the use of a diet-induced obesity mouse model.
References
- 1. This compound-25 amplifies GIP-mediated insulin secretion in humans with normal and impaired glucose tolerance but not type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An enzymatically stable GIP/xenin hybrid peptide restores GIP sensitivity, enhances beta cell function and improves glucose homeostasis in high-fat-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Individual and combined effects of GIP and this compound on differentiation, glucose uptake and lipolysis in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An enzymatically stable GIP/xenin hybrid peptide restores GIP sensitivity, enhances beta cell function and improves glucose homeostasis in high-fat-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-25 Amplifies GIP-Mediated Insulin Secretion in Humans With Normal and Impaired Glucose Tolerance but Not Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the differential receptor affinity of Xenin fragments.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor affinity of Xenin fragments, focusing on their interaction with the neurotensin (B549771) receptor 1 (NTSR1). While a specific receptor for this compound has not been definitively identified, current research indicates that many of its biological effects are mediated through NTSR1. This document summarizes the available data on the biological activity of key this compound fragments, outlines detailed experimental protocols for assessing receptor interaction and downstream signaling, and visualizes the involved cellular pathways.
Introduction to this compound and its Fragments
This compound is a 25-amino acid peptide hormone co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine K-cells in the gut. It plays a role in various physiological processes, including the regulation of insulin (B600854) secretion, glucose metabolism, and satiety. Upon release, this compound-25 is subject to enzymatic degradation, resulting in several smaller, C-terminal fragments. Notably, the C-terminal octapeptide, this compound-18-25 (also known as this compound-8), has been shown to retain significant biological activity, in some cases equipotent to the full-length peptide. Understanding the differential receptor affinity and subsequent signaling of these fragments is crucial for the development of novel therapeutics targeting metabolic disorders.
Comparative Analysis of this compound Fragment Activity
Direct quantitative data on the binding affinities (Kᵢ or IC₅₀ values) of different this compound fragments to NTSR1 is not extensively available in the current body of scientific literature. However, the biological activity of these fragments, which is a downstream consequence of receptor binding and activation, has been studied. The following table summarizes the comparative biological potency of full-length this compound-25 and its primary active fragment, this compound-18-25, based on their ability to stimulate insulin secretion, a key downstream effect of receptor activation.
| Peptide Fragment | Sequence | Molecular Weight (Da) | Biological Potency (Insulin Secretion) |
| This compound-25 | MLTKFETKSARVKGLSFHPKRPWIL-OH | 2971.6 | Potent stimulator of insulin secretion. |
| This compound-18-25 (this compound-8) | KRPWIL-OH | ~985 | Exhibits insulinotropic effects equipotent to full-length this compound-25 in in-vitro studies.[1] |
Note: The biological potency is a functional measure and serves as an indicator of receptor interaction and activation in the absence of direct binding affinity data.
Experimental Protocols
To facilitate further research in this area, this section provides detailed methodologies for key experiments used to characterize the interaction of this compound fragments with their target receptors and the resulting cellular responses.
Competitive Radioligand Binding Assay for NTSR1
This assay is the gold standard for determining the binding affinity (Kᵢ value) of a test compound (e.g., a this compound fragment) by measuring its ability to displace a radiolabeled ligand from the receptor.
a) Materials:
-
HEK293T cells transiently or stably expressing human NTSR1.
-
Cell membrane preparation buffer (50 mM Tris, 1 mM EDTA, pH 7.4).
-
Radioligand: [³H]Neurotensin (or a suitable high-affinity NTSR1 radiolabeled antagonist).
-
Unlabeled competitor: Neurotensin (for determining non-specific binding).
-
Test compounds: this compound-25, this compound-18-25, and other fragments of interest.
-
Assay buffer (50 mM Tris, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Scintillation cocktail and a liquid scintillation counter.
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine.
b) Procedure:
-
Membrane Preparation: Culture HEK293T cells expressing NTSR1 and harvest them. Lyse the cells and prepare a membrane fraction by ultracentrifugation. Resuspend the membrane pellet in the membrane preparation buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add a fixed concentration of radioligand and varying concentrations of the unlabeled test compounds (this compound fragments).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like NTSR1.
a) Materials:
-
HEK293 or CHO cells stably expressing NTSR1.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds: this compound-25, this compound-18-25.
-
A fluorescence plate reader with kinetic reading capabilities and automated injection.
b) Procedure:
-
Cell Plating: Seed the NTSR1-expressing cells into a 96-well black, clear-bottom plate and culture overnight to allow for cell attachment.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for 45-60 minutes.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Measurement: Place the plate in the fluorescence plate reader. Record the baseline fluorescence for a short period.
-
Compound Addition: Use the instrument's injector to add the this compound fragments at various concentrations to the wells.
-
Kinetic Reading: Immediately after compound addition, measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence intensity reflects the amount of intracellular calcium release. Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC₅₀ value for each this compound fragment.
ERK Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key downstream event in the NTSR1 signaling cascade, to assess receptor activation.
a) Materials:
-
Cells expressing NTSR1.
-
Serum-free cell culture medium.
-
Test compounds: this compound-25, this compound-18-25.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
SDS-PAGE gels and Western blotting apparatus.
-
Chemiluminescent substrate and imaging system.
b) Procedure:
-
Cell Culture and Starvation: Culture the cells to near confluency. To reduce basal ERK phosphorylation, starve the cells by incubating them in serum-free medium for at least 4 hours.
-
Stimulation: Treat the starved cells with different concentrations of this compound fragments for a specific time (e.g., 5-10 minutes) at 37°C.
-
Lysis: Aspirate the medium and lyse the cells on ice with cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking agent (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Normalization: Strip the membrane and re-probe with an antibody against total-ERK1/2 to normalize the phospho-ERK signal to the total amount of ERK protein.
-
Data Analysis: Quantify the band intensities and plot the ratio of phospho-ERK to total-ERK against the agonist concentration to determine the potency of each this compound fragment in activating the MAPK/ERK pathway.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway for NTSR1 and a typical experimental workflow for assessing receptor binding and function.
Caption: NTSR1 signaling pathway upon this compound fragment binding.
Caption: Workflow for assessing this compound fragment receptor affinity.
Conclusion
While direct comparative binding affinity data for this compound fragments at the NTSR1 receptor remains an area for further investigation, the available evidence on their biological activities strongly suggests that C-terminal fragments, particularly this compound-18-25, are potent agonists. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further explore the nuanced interactions of these peptides with their receptors. Such studies are essential for unlocking the full therapeutic potential of this compound-based compounds in the treatment of metabolic diseases.
References
Functional Equivalence of Human and Rodent Xenin Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed functional comparison of human and rodent Xenin peptides, focusing on their physiological roles, receptor interactions, and the experimental methodologies used to elucidate their functions. The available evidence strongly indicates a high degree of conservation in both the structure and function of this compound-25 across these species.
Peptide Structure and Sequence Identity
This compound-25 is a 25-amino acid peptide that has been identified in the gastric mucosa of humans and various other mammals, including rats and mice. Our analysis of the primary amino acid sequence reveals that this compound-25 is 100% identical between humans, rats, and mice. This absolute conservation at the amino acid level is a strong indicator of a conserved biological function.
Table 1: Amino Acid Sequence Alignment of Human, Rat, and Mouse this compound-25
| Species | Amino Acid Sequence |
| Human | Met-Leu-Thr-Lys-Phe-Glu-Thr-Lys-Ser-Ala-Arg-Val-Lys-Gly-Leu-Ser-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu |
| Rat | Met-Leu-Thr-Lys-Phe-Glu-Thr-Lys-Ser-Ala-Arg-Val-Lys-Gly-Leu-Ser-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu |
| Mouse | Met-Leu-Thr-Lys-Phe-Glu-Thr-Lys-Ser-Ala-Arg-Val-Lys-Gly-Leu-Ser-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu |
Due to this sequence identity, it is widely accepted in the scientific literature that the functional characteristics of this compound-25 are interchangeable between humans and rodents in experimental settings.
Receptor Interactions and Signaling Pathways
This compound's biological effects are primarily mediated through its interaction with the neurotensin (B549771) receptor 1 (NTR1) , a G protein-coupled receptor (GPCR). While a specific receptor for this compound has not been identified, its structural similarity to neurotensin allows it to bind to and activate NTR1. The signaling cascade initiated by this compound binding to NTR1 is crucial for its physiological effects.
Upon activation, NTR1 couples to Gαq/11, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These downstream signaling events ultimately lead to the various cellular responses attributed to this compound.
Functional Comparison: Physiological Effects
Given the identical amino acid sequence, the physiological effects of this compound are expected to be, and are observed to be, highly similar in humans and rodents. Key functions include the regulation of food intake, gastrointestinal motility, and pancreatic secretion.
Table 2: Comparison of this compound-25 Physiological Functions
| Function | Human | Rodent (Rat/Mouse) | Supporting Experimental Evidence |
| Food Intake | Satiety signal, plasma levels rise post-prandially. | Potent suppressor of food intake following intracerebroventricular administration[1]. | Studies in rats have demonstrated a dose-dependent reduction in food intake after central administration of this compound[1]. |
| Gastrointestinal Motility | Affects small and large intestinal motility[2]. | Influences gastrointestinal transit rate. | Experiments in rodents are used to model the effects of this compound on gut motility. |
| Pancreatic Secretion | Stimulates exocrine pancreatic secretion. | Induces exocrine pancreatic secretion[2]. | Perfusion studies in rats show a stimulatory effect of this compound on pancreatic enzyme secretion. |
Experimental Protocols
The following are representative protocols for key experiments used to assess the function of this compound in rodent models. These methods are standard in the field and can be adapted for specific research questions.
In Vivo Food Intake Study in Rats
Objective: To assess the effect of centrally administered this compound on food intake.
Protocol:
-
Animal Model: Adult male Wistar rats are individually housed and maintained on a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Surgical Preparation: Rats are anesthetized and a guide cannula is stereotaxically implanted into the lateral cerebral ventricle. Animals are allowed to recover for at least one week post-surgery.
-
Experimental Procedure:
-
Following a period of fasting (e.g., 18 hours), a pre-weighed amount of standard chow is provided to each rat.
-
Rats receive an intracerebroventricular (i.c.v.) injection of either vehicle (e.g., sterile saline) or this compound-25 at various doses (e.g., 1, 5, 10 µg).
-
Food intake is measured at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Water intake can also be monitored.
-
-
Data Analysis: Food intake at each time point is calculated and compared between vehicle- and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Gastrointestinal Motility Assay in Mice
Objective: To measure the effect of this compound on the rate of gastrointestinal transit.
Protocol:
-
Animal Model: Adult male C57BL/6 mice are fasted overnight with free access to water.
-
Experimental Procedure:
-
Mice are administered either vehicle or this compound-25 via intraperitoneal (i.p.) or oral gavage.
-
After a set time (e.g., 30 minutes), a non-absorbable marker (e.g., 5% charcoal meal in 10% gum arabic) is administered orally.
-
After a further defined period (e.g., 20-30 minutes), the mice are euthanized by cervical dislocation.
-
The entire small intestine, from the pyloric sphincter to the cecum, is carefully dissected.
-
The total length of the small intestine and the distance traveled by the charcoal meal are measured.
-
-
Data Analysis: Gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal meal has traversed. Comparisons are made between control and this compound-treated groups.
In Vitro Pancreatic Acini Secretion Assay in Rats
Objective: To determine the direct effect of this compound on pancreatic enzyme secretion.
Protocol:
-
Preparation of Pancreatic Acini:
-
A male Wistar rat is euthanized, and the pancreas is removed and placed in an oxygenated buffer solution.
-
The pancreas is minced and digested with collagenase to isolate pancreatic acini.
-
The acini are then purified by filtration and centrifugation.
-
-
Secretion Assay:
-
Isolated acini are pre-incubated in a buffer solution at 37°C.
-
The acini are then incubated with various concentrations of this compound-25 or a control medium.
-
At the end of the incubation period, the supernatant is collected to measure the amount of secreted amylase (a marker of exocrine secretion).
-
The total amylase content is determined by lysing the acini.
-
-
Data Analysis: Amylase secretion is expressed as a percentage of the total amylase content. A dose-response curve for this compound-stimulated amylase secretion can be generated to determine the EC50 value.
Conclusion
The identical amino acid sequence of this compound-25 in humans and rodents provides a strong basis for the use of rodent models in studying its physiological roles and therapeutic potential. The functional data obtained from rodent studies on food intake, gastrointestinal motility, and pancreatic secretion are highly relevant to human physiology. The experimental protocols outlined in this guide offer standardized methods for further investigation into the biology of this conserved peptide. Future research may focus on elucidating the subtle species-specific differences in the regulation of this compound expression and release, as well as the downstream signaling pathways in various target tissues.
References
Xenin's Dichotomous Role: A Comparative Analysis of its Metabolic Effects in Healthy and Diabetic Individuals
For Immediate Release: A comprehensive review of clinical data reveals a significant divergence in the metabolic effects of the gut peptide Xenin-25 between healthy individuals and those with type 2 diabetes. While this compound-25 demonstrates promising therapeutic potential by enhancing insulin (B600854) secretion and slowing gastric emptying, its efficacy is notably blunted in diabetic subjects, suggesting a novel defect in the underlying signaling pathways in this patient population. This guide provides a detailed comparison of this compound's effects, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of metabolic diseases.
I. Comparative Efficacy of this compound-25: A Quantitative Overview
The metabolic response to this compound-25, both alone and in combination with Glucose-dependent Insulinotropic Polypeptide (GIP), varies significantly across different glucose tolerance states. The following tables summarize key quantitative data from human clinical trials, highlighting the differential effects on insulin secretion, glucagon (B607659) levels, and postprandial glucose control.
Table 1: Insulin Secretion Rate (ISR) in Response to Graded Glucose Infusion with GIP and this compound-25
| Subject Group | Infusion | Mean ISR iAUC (pmol/kg)[1] |
| Normal Glucose Tolerance (NGT) | GIP alone | 7,998 ± 1,263 |
| GIP + this compound-25 | 10,185 ± 1,263* | |
| Impaired Glucose Tolerance (IGT) | GIP alone | 10,016 ± 1,524 |
| GIP + this compound-25 | 15,199 ± 1,524** | |
| Type 2 Diabetes (T2DM) | GIP alone | 10,062 ± 2,290 |
| GIP + this compound-25 | 12,128 ± 2,290 |
*p = 0.048 vs. GIP alone; **p = 0.002 vs. GIP alone. Data are presented as mean ± SEM. iAUC: incremental Area Under the Curve.
Table 2: Glucagon and Glucose Response to GIP and this compound-25 during Graded Glucose Infusion
| Subject Group | Infusion | Change in Plasma Glucagon (pg/mL) | Peak Plasma Glucose (mg/dL)[1] |
| Normal Glucose Tolerance (NGT) | GIP + this compound-25 | Increased vs. GIP alone | 186 ± 11 |
| Impaired Glucose Tolerance (IGT) | GIP + this compound-25 | Increased vs. GIP alone | 240 ± 12 |
| Type 2 Diabetes (T2DM) | GIP + this compound-25 | No significant change vs. GIP alone | 313 ± 13 |
Table 3: Effect of High-Dose this compound-25 on Postprandial Glucose and Gastric Emptying
| Subject Group | Parameter | Vehicle | High-Dose this compound-25 |
| Normal Glucose Tolerance (NGT) | Glucose iAUC (0-120 min) | 2,512 ± 234 | 1,557 ± 234* |
| Impaired Glucose Tolerance (IGT) | Glucose iAUC (0-120 min) | 2,884 ± 165 | 2,120 ± 198** |
| Type 2 Diabetes (T2DM) | Glucose iAUC (0-120 min) | 5,112 ± 362 | 3,739 ± 413*** |
| All Groups | Gastric Emptying | Normal | Significantly Delayed[2] |
*p = 0.007 vs. Vehicle; **p = 0.001 vs. Vehicle; ***p = 0.03 vs. Vehicle. Data are presented as mean ± SEM. iAUC: incremental Area Under the Curve (mg·dL⁻¹·min).
II. Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and extension of these findings.
A. Graded Glucose Infusion Study
This study was designed to assess the potentiation of glucose-stimulated insulin secretion (GSIS) by GIP and this compound-25.
-
Subject Recruitment: Participants were categorized into Normal Glucose Tolerance (NGT), Impaired Glucose Tolerance (IGT), or mild Type 2 Diabetes (T2DM) groups based on a 2-hour oral glucose tolerance test.[1]
-
Study Design: A randomized, single-blinded crossover design was employed. Each participant underwent four separate study visits.
-
Procedure: After an overnight fast, subjects received a primed-continuous intravenous infusion of one of the following:
-
Vehicle (1% human serum albumin in normal saline)
-
GIP (4 pmol/kg/min)
-
This compound-25 (4 pmol/kg/min)
-
GIP + this compound-25 (4 pmol/kg/min each)
-
-
Glucose Clamp: A graded glucose infusion was administered to progressively raise plasma glucose concentrations.
-
Blood Sampling: Blood samples were collected at regular intervals to measure plasma glucose, insulin, C-peptide, and glucagon levels.
-
Data Analysis: Insulin Secretion Rates (ISRs) were calculated from C-peptide concentrations.
B. Meal Tolerance Test and Gastric Emptying Assessment
This experiment evaluated the effect of this compound-25 on postprandial glucose levels and the rate of gastric emptying.
-
Subject Recruitment: Similar to the graded glucose infusion study, participants were grouped as NGT, IGT, or T2DM.
-
Study Design: A randomized, double-blind, crossover study was conducted.
-
Procedure:
-
Following an overnight fast, subjects ingested a liquid mixed meal (e.g., Boost Plus) containing acetaminophen (B1664979) (1.5g).
-
Concurrently, a primed-constant intravenous infusion was initiated and continued for 300 minutes with either:
-
Vehicle
-
Low-dose this compound-25 (4 pmol/kg/min)
-
High-dose this compound-25 (12 pmol/kg/min)
-
-
-
Blood Sampling: Blood samples were drawn at baseline and at regular intervals post-meal to measure plasma concentrations of acetaminophen, glucose, insulin, C-peptide, glucagon, GIP, and GLP-1.
-
Gastric Emptying Analysis: The rate of gastric emptying was assessed by measuring the appearance of acetaminophen in the plasma. A delay in the rise of plasma acetaminophen concentration indicates slower gastric emptying.
III. Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for a comparative study.
Caption: Proposed cholinergic relay mechanism for this compound-25's potentiation of GIP-stimulated insulin secretion.
Caption: Experimental workflow for a comparative clinical trial of this compound-25.
IV. Discussion and Future Directions
The presented data clearly indicate that while this compound-25 effectively potentiates GIP-stimulated insulin secretion in individuals with normal and impaired glucose tolerance, this effect is significantly diminished in patients with type 2 diabetes.[1][3] This suggests that the progression of T2DM may involve a defect in the neural pathways that mediate this compound's action. The proposed mechanism involves a cholinergic relay, where this compound-25 activates local neurons to release acetylcholine, which in turn sensitizes pancreatic beta-cells to the effects of GIP.[4] The lack of response in T2DM subjects could, therefore, be due to neuropathy affecting these specific cholinergic neurons.
In contrast, the ability of this compound-25 to delay gastric emptying and consequently reduce postprandial glucose excursions remains intact across all groups, including those with T2DM.[2] This suggests that the neural pathways controlling gastric motility may be distinct from those involved in the potentiation of insulin secretion and are less affected in the diabetic state.
These findings open up new avenues for research and drug development. Further investigation is warranted to elucidate the precise molecular mechanisms underlying the impaired this compound signaling in T2DM. Identifying the specific receptors and neuronal subtypes involved could lead to the development of novel therapeutic strategies that bypass this defect. For instance, agents that directly stimulate the downstream components of the cholinergic pathway in the pancreas could potentially restore the beneficial effects of this compound on insulin secretion in diabetic patients. Moreover, the robust effect of this compound-25 on gastric emptying highlights its potential as a standalone or adjunct therapy for improving glycemic control, particularly in early-stage diabetes.
References
- 1. This compound and Related Peptides: Potential Therapeutic Role in Diabetes and Related Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-25 delays gastric emptying and reduces postprandial glucose levels in humans with and without type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.emory.edu [med.emory.edu]
Evaluating the Therapeutic Potential of Xenin-GLP-1 Hybrid Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic options for type 2 diabetes and obesity is rapidly evolving, with a growing interest in multi-receptor agonists that offer synergistic effects on metabolic control. This guide provides a comprehensive evaluation of Xenin-GLP-1 hybrid peptides, comparing their performance with established GLP-1 receptor agonists. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to equip researchers with the necessary information to assess the therapeutic promise of these novel compounds.
I. Comparative Efficacy: In Vitro and In Vivo Data
The therapeutic potential of this compound-GLP-1 hybrid peptides has been investigated in various preclinical models. The following tables summarize the quantitative data from key studies, comparing the effects of these hybrid peptides with GLP-1 receptor agonists on crucial metabolic parameters.
Table 1: In Vitro Insulin (B600854) Secretion from BRIN-BD11 Pancreatic β-Cells
| Treatment | Glucose Concentration (mM) | Fold Increase in Insulin Secretion (vs. Control) | Reference |
| Exendin-4 (B13836491) | 5.6 | ~3.5 | [1] |
| 16.7 | ~4.0 | [1] | |
| This compound-8-Gln | 5.6 | ~2.5 | [1] |
| 16.7 | ~3.0 | [1] | |
| Exendin-4/Xenin-8-Gln Hybrid | 5.6 | ~4.5 | [1] |
| 16.7 | ~5.0 | [1] | |
| Liraglutide | 16.7 | ~3.0* | [2] |
| Sitagliptin | 16.7 | No significant effect | [2] |
*p<0.05, **p<0.01 compared to glucose control. Data are approximated from graphical representations in the cited literature.
Table 2: In Vivo Effects on Glucose Homeostasis in High-Fat Diet-Fed Mice
| Treatment (21-28 days) | Change in Fasting Blood Glucose | Change in Plasma Insulin | Improvement in Glucose Tolerance (AUC) | Reference |
| Exendin-4 | Significant reduction | Increased | Significant improvement | [3][4] |
| (DAla2)GIP/Xenin-8-Gln | Significant reduction to lean control levels | No significant change | Significant improvement | [3] |
| Exendin-4 + (DAla2)GIP/Xenin-8-Gln | Significant reduction | Increased | Significant improvement | [3] |
| Liraglutide (200 µg/kg) | No significant change vs saline | - | Improved by ~26% vs saline | [2][5] |
| Exendin-4 (10 µg/kg) | No significant change vs saline | - | No significant improvement vs saline | [2][5] |
AUC: Area Under the Curve.
Table 3: In Vivo Effects on Body Weight and Food Intake in High-Fat Diet-Fed Mice
| Treatment (21-28 days) | Change in Body Weight | Change in Cumulative Food Intake | Reference | |---|---|---|---|---| | Exendin-4 | Significant reduction | Significant reduction |[6][7][8] | | (DAla2)GIP/Xenin-8-Gln | Significant reduction | Significant reduction |[3] | | Exendin-4 + (DAla2)GIP/Xenin-8-Gln | Significant reduction | Significant reduction |[3] | | Liraglutide (50 µg/kg q.d.) | Significant reduction (~10g over 7 days) | Significant reduction |[9][10] | | Exendin-4 (3 µg/kg b.i.d.) | Significant reduction (~10g over 7 days) | Significant reduction |[9] |
II. Signaling Pathways
Understanding the molecular mechanisms underlying the action of this compound-GLP-1 hybrid peptides is crucial for their development as therapeutics. These peptides are designed to co-agonize the GLP-1 receptor and the putative this compound receptor, which is believed to be the neurotensin (B549771) receptor 1 (NTSR1).
GLP-1 Receptor Signaling Pathway
The GLP-1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[11] This cascade activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn mediate the downstream effects of GLP-1, including enhanced glucose-stimulated insulin secretion, improved β-cell health, and central effects on appetite suppression.[2][9]
GLP-1 Receptor Signaling Cascade
This compound/Neurotensin Receptor Signaling Pathway
This compound's effects are thought to be mediated, at least in part, through the neurotensin receptor 1 (NTSR1), another GPCR.[7][8][12] Activation of NTSR1 can lead to the activation of Gαq/11, which in turn stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway is distinct from the GLP-1 receptor pathway and is believed to contribute to the synergistic effects of the hybrid peptides.[13]
This compound/Neurotensin Receptor Signaling
III. Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the key experiments.
In Vitro Insulin Secretion Assay using BRIN-BD11 Cells
This protocol details the steps to assess the insulinotropic effects of test compounds on the rat insulinoma cell line, BRIN-BD11.[6][11][14][15][16]
-
Cell Culture: BRIN-BD11 cells are cultured in RPMI-1640 medium supplemented with 10% (v/v) fetal bovine serum, 1% (v/v) penicillin-streptomycin, and 11.1 mM glucose. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: For insulin secretion assays, cells are seeded into 24-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Pre-incubation: The culture medium is removed, and the cells are washed with Krebs-Ringer Bicarbonate Buffer (KRBB) containing 1.1 mM glucose. The cells are then pre-incubated in this buffer for 40 minutes at 37°C to allow them to reach a basal state of insulin secretion.
-
Incubation with Test Compounds: The pre-incubation buffer is replaced with fresh KRBB containing either a basal (5.6 mM) or stimulatory (16.7 mM) glucose concentration. Test compounds (e.g., Exendin-4, this compound-8-Gln, hybrid peptides) are added at various concentrations (typically ranging from 10⁻¹² to 10⁻⁶ M). The cells are incubated for a defined period, usually 20 minutes, at 37°C.
-
Sample Collection and Analysis: After incubation, the supernatant is collected and stored at -20°C for subsequent analysis of insulin concentration using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Normalization: Insulin secretion is typically expressed as a fold increase over the basal glucose control.
In Vitro Insulin Secretion Assay
In Vivo Oral Glucose Tolerance Test (OGTT) in High-Fat Diet-Fed Mice
This protocol describes the procedure for assessing glucose tolerance in a diet-induced obesity mouse model.[3]
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (HFD; typically 60% kcal from fat) for a period of 8-12 weeks to induce obesity and insulin resistance. A control group is fed a standard chow diet.
-
Fasting: Prior to the OGTT, mice are fasted for 6 hours with free access to water.
-
Baseline Blood Sample: A baseline blood sample (t=0) is collected from the tail vein to measure fasting blood glucose levels.
-
Glucose Administration: A glucose solution (typically 2 g/kg body weight) is administered orally via gavage.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points after glucose administration, commonly at 15, 30, 60, 90, and 120 minutes.
-
Glucose Measurement: Blood glucose concentrations are measured immediately using a glucometer.
-
Data Analysis: The glucose excursion curve is plotted, and the area under the curve (AUC) is calculated to quantify glucose tolerance. A lower AUC indicates better glucose tolerance.
Oral Glucose Tolerance Test Workflow
Assessment of GIP Sensitivity in Mice
This protocol outlines a method to evaluate the in vivo responsiveness to Glucose-Dependent Insulinotropic Polypeptide (GIP).[17][18][19][20][21]
-
Animal Preparation: Mice are fasted for 4-6 hours prior to the experiment.
-
Baseline Sampling: A baseline blood sample is taken to measure basal glucose and insulin levels.
-
Peptide and Glucose Administration: Mice are administered a bolus of GIP (e.g., 50 nmol/kg) via intraperitoneal (IP) injection, often in combination with a glucose challenge (e.g., 1.5-2 g/kg, IP or oral). A control group receives only the glucose challenge.
-
Blood Sampling: Blood samples are collected at timed intervals (e.g., 15, 30, 60 minutes) post-injection.
-
Hormone and Metabolite Analysis: Plasma is separated and analyzed for glucose and insulin concentrations.
-
Data Interpretation: An enhanced glucose-lowering and/or insulin-releasing effect in the GIP-treated group compared to the glucose-only group indicates GIP sensitivity. This can be quantified by comparing the respective AUCs for glucose and insulin.
IV. Discussion and Future Directions
The data presented in this guide suggest that this compound-GLP-1 hybrid peptides hold significant therapeutic potential for the treatment of type 2 diabetes and obesity. In preclinical models, these hybrid peptides have demonstrated superior efficacy in stimulating insulin secretion and improving glucose tolerance compared to their individual parent peptides and, in some cases, established GLP-1 receptor agonists.
The dual agonism of the GLP-1 and this compound/Neurotensin receptors appears to be a key driver of these enhanced effects. By activating two distinct signaling pathways, these hybrid molecules may produce a more robust and sustained metabolic response. The restoration of GIP sensitivity observed with some this compound-containing hybrids is a particularly noteworthy finding, as GIP resistance is a common feature of type 2 diabetes.
Further research is warranted to fully elucidate the therapeutic potential of this compound-GLP-1 hybrid peptides. Head-to-head clinical trials comparing these novel agents with current standard-of-care treatments, such as long-acting GLP-1 receptor agonists, are necessary to establish their relative efficacy and safety in humans. Additionally, a more detailed characterization of the this compound receptor and its downstream signaling pathways will provide valuable insights for the rational design of future multi-receptor agonists. The development of orally available formulations of these peptides would also represent a significant advancement in patient convenience and adherence.
References
- 1. Divergent Effects of Liraglutide, Exendin-4, and Sitagliptin on Beta-Cell Mass and Indicators of Pancreatitis in a Mouse Model of Hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Divergent Effects of Liraglutide, Exendin-4, and Sitagliptin on Beta-Cell Mass and Indicators of Pancreatitis in a Mouse Model of Hyperglycaemia | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of exendin-4 on glucose tolerance, insulin secretion, and beta-cell proliferation depend on treatment dose, treatment duration and meal contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of a novel glucose-responsive insulin-secreting cell line, BRIN-BD11, produced by electrofusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. proteopedia.org [proteopedia.org]
- 8. Neurotensin - Wikipedia [en.wikipedia.org]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. Liraglutide and obesity: a review of the data so far - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the secretory properties of four insulin-secreting cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurotensin receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Method Protocols for Metabolic and Functional Analysis of the BRIN-BD11 β-Cell Line: A Preclinical Model for Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Glucose‐dependent insulinotropic polypeptide secretion after oral macronutrient ingestion: The human literature revisited and a systematic study in model experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. ibl-america.com [ibl-america.com]
- 20. Frontiers | The Insulin Response to Oral Glucose in GIP and GLP-1 Receptor Knockout Mice: Review of the Literature and Stepwise Glucose Dose Response Studies in Female Mice [frontiersin.org]
- 21. mdpi.com [mdpi.com]
A Head-to-Head Battle for Receptor Real Estate: Xenin and Neurotensin Receptor Binding Competition
A comprehensive analysis of the competitive binding interactions between the gut-derived peptide Xenin and the neuropeptide neurotensin (B549771) for the neurotensin receptor 1 (NTSR1) reveals a shared binding site, albeit with differing affinities. This guide provides a detailed comparison of their binding kinetics, experimental methodologies, and downstream signaling consequences for researchers in pharmacology and drug development.
This compound, a 25-amino acid peptide, and neurotensin, a 13-amino acid neuropeptide, are both implicated in a variety of physiological processes, including gastrointestinal motility, food intake, and glucose homeostasis. Their structural similarities have led to investigations into their interaction at the receptor level, with a particular focus on NTSR1, a G protein-coupled receptor (GPCR) that is the primary mediator of neurotensin's effects. Understanding the competitive nature of their binding is crucial for elucidating their physiological roles and for the development of targeted therapeutics.
Quantitative Comparison of Receptor Binding Affinity
The binding affinities of this compound and neurotensin to NTSR1 have been determined through radioligand competition binding assays. These assays measure the ability of the unlabeled peptide (this compound or neurotensin) to displace a radiolabeled neurotensin analog from the receptor. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key parameters derived from these experiments, with lower values indicating higher binding affinity.
| Ligand | Receptor | Cell Line/Tissue | Radioligand | IC50 (nM) | Ki (nM) | Reference |
| Neurotensin | Human NTSR1 | HT-29 cells | [¹²⁵I]Tyr³-neurotensin | 0.16 | - | [1] |
| Neurotensin | Rat NTSR1 | Rat cortex membranes | [³H]-neurotensin | 5 | - | [2] |
| Neurotensin (8-13) | Human NTSR1 | HT-29 cells | [³H]UR-MK300 | - | 0.093 | [3] |
| This compound | Neurotensin-type | Rat ileal smooth muscle cells | - | - | - | [4] |
Experimental Protocols: Unmasking the Competition
The cornerstone of assessing the binding competition between this compound and neurotensin is the radioligand binding assay. The following protocol provides a detailed methodology for this key experiment.
Radioligand Competition Binding Assay Protocol
1. Membrane Preparation:
-
Membranes are prepared from cells stably expressing the neurotensin receptor 1 (e.g., HEK293 or CHO cells) or from tissues known to express the receptor (e.g., rat brain cortex).
-
Cells or tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard protein assay.
2. Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a radiolabeled neurotensin analog (e.g., [³H]-neurotensin or [¹²⁵I-Tyr³]-neurotensin).
-
Increasing concentrations of the unlabeled competitor (either this compound or neurotensin).
-
The prepared cell membranes.
-
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This process separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.
4. Quantification of Bound Radioactivity:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Below is a graphical representation of the experimental workflow.
Signaling Pathways: The Aftermath of Binding
Upon binding of either neurotensin or this compound to NTSR1, a conformational change in the receptor is induced, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling of NTSR1 to Gq/11 proteins.[5] This initiates a series of events that ultimately lead to diverse cellular responses. While the signaling cascade for neurotensin is well-characterized, it is presumed that this compound, acting through the same receptor, triggers a similar pathway.
The activation of Gq/11 by the ligand-receptor complex leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytosol. The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC). Activated PKC can then phosphorylate a variety of downstream target proteins, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[6][7] This signaling pathway can ultimately influence cellular processes such as proliferation, differentiation, and survival.
The following diagram illustrates the NTSR1 signaling pathway.
References
- 1. Activation Pathways of Neurotensin Receptor 1 Elucidated Using Statistical Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High-Affinity and Proteolytically Stable Peptidic Fluorescent NTS1R Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of DOTA-chelated neurotensin analogs with spacer-enhanced biological performance for neurotensin-receptor-1-positive tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-induced feeding suppression is not mediated through the activation of central extracellular signal-regulated kinase signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotensin receptor 1 signaling promotes pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of Purified Xenin: A Comparative Guide to Amino Acid Analysis and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the identity of purified Xenin, a 25-amino acid peptide with therapeutic potential.[1][2][3] We present a detailed examination of classical amino acid analysis and compare its performance with modern techniques such as Edman degradation and mass spectrometry. This guide includes supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.
This compound is a peptide hormone with a role in metabolism, making its accurate identification and characterization crucial for research and drug development.[2][3] The primary sequence of human this compound is Met-Leu-Thr-Lys-Phe-Glu-Thr-Lys-Ser-Ala-Arg-Val-Lys-Gly-Leu-Ser-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu-OH.[1][4]
Table 1: Comparison of Peptide Identification Methods
| Method | Principle | Information Provided | Sample Requirement | Throughput | Limitations |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into constituent amino acids, followed by chromatographic separation and quantification.[5][6][7] | Amino acid composition and relative ratios. Does not provide sequence information.[5] | 5-10 µg of protein/peptide.[6] | Low | Destructive to the sample; does not provide sequence information; can be laborious.[7] |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids.[8][9][10] | Direct amino acid sequence from the N-terminus.[8][9] | 10-100 pico-moles of peptide.[8] | Low to Medium | Inefficient for long peptides (>30-50 residues); will not work if the N-terminus is chemically modified.[8][9] |
| Mass Spectrometry (Peptide Mapping) | Enzymatic digestion of the peptide followed by mass analysis of the resulting fragments to create a "peptide fingerprint".[11] | Confirms identity by matching the experimental fingerprint to a theoretical one based on the known sequence.[11] | Low (sub-picomole to low picomole) | High | Indirect sequence confirmation; requires a known reference sequence.[12] |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation of selected peptide ions to generate fragment ion spectra that provide sequence information.[11][13][14] | De novo sequencing or database searching to identify the peptide sequence.[11][14][15] | Low (femtomole to picomole) | High | Data analysis can be complex; requires specialized instrumentation and expertise.[14] |
Experimental Protocols
Amino Acid Analysis (AAA) for this compound
This protocol outlines the classical method for determining the amino acid composition of purified this compound.
a. Acid Hydrolysis:
-
Place a known quantity of the purified this compound sample into a hydrolysis tube and dry it.
-
Add a hydrolysis solution, typically 6 N hydrochloric acid containing 0.1% to 1.0% phenol (B47542) to prevent the halogenation of tyrosine.[6]
-
Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the peptide bonds.[5]
-
After hydrolysis, cool the sample and dry it to remove the acid.
-
Reconstitute the amino acid mixture in an appropriate buffer for analysis.
b. Chromatographic Separation and Detection:
-
Separate the constituent amino acids using ion-exchange chromatography.[6]
-
For post-column derivatization, the separated amino acids are mixed with ninhydrin, which reacts to produce a colored compound.[5][7]
-
Detect the derivatized amino acids using a spectrophotometer at 570 nm (and 440 nm for proline).[7]
-
Alternatively, pre-column derivatization with reagents like phenylisothiocyanate (PITC) can be performed, followed by separation using reverse-phase HPLC and UV detection.[16]
c. Data Analysis:
-
Identify each amino acid based on its retention time compared to known standards.
-
Quantify the amount of each amino acid by integrating the peak areas from the chromatogram.
-
Calculate the molar ratios of the amino acids and compare them to the theoretical composition of this compound to confirm its identity.
Edman Degradation Sequencing of this compound
This method provides direct sequence information from the N-terminus of the peptide.[8][9]
-
The purified this compound is immobilized on a solid support.
-
The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC).[9][17]
-
The derivatized N-terminal amino acid is selectively cleaved from the peptide chain using trifluoroacetic acid.[9][10]
-
The cleaved amino acid derivative is extracted and identified by chromatography.
-
The remaining shortened peptide undergoes the next cycle of derivatization and cleavage. This process is repeated for a number of cycles to determine the amino acid sequence.[9][17]
Mass Spectrometry for this compound Identification
Mass spectrometry offers high sensitivity and detailed structural information.
a. Peptide Mass Fingerprinting (PMF):
-
The purified this compound is subjected to enzymatic digestion, typically with trypsin.
-
The resulting peptide fragments are analyzed by a mass spectrometer (e.g., MALDI-TOF) to obtain their masses.[11]
-
This set of masses creates a "peptide fingerprint."[11]
-
The experimental fingerprint is compared to a theoretical fingerprint generated in silico from the known this compound sequence. A match confirms the protein's identity.[11]
b. Tandem Mass Spectrometry (MS/MS):
-
Following enzymatic digestion, the peptide fragments are separated by liquid chromatography and introduced into the mass spectrometer.[18]
-
Individual peptide ions are selected and fragmented.[11]
-
The masses of the fragment ions are measured, producing an MS/MS spectrum.
-
This spectrum is used to deduce the amino acid sequence of the peptide fragment, either through de novo sequencing or by searching against a protein sequence database.[14][15][19]
Objective Comparison and Conclusion
-
Amino Acid Analysis (AAA) is a fundamental technique that robustly confirms the amino acid composition of this compound. While it does not provide sequence information, it is invaluable for quantifying the peptide and ensuring the correct relative abundance of amino acids.
-
Edman Degradation offers the advantage of direct sequencing. For a relatively short peptide like this compound (25 amino acids), this method can be highly effective in confirming the N-terminal sequence.[8] However, it is less suited for high-throughput applications and can be hindered by N-terminal modifications.[8]
-
Mass Spectrometry , particularly tandem MS/MS, is currently the most powerful and versatile method.[13] It provides rapid and sensitive confirmation of the full sequence with high accuracy.[13][20] Peptide mass fingerprinting is a quicker MS-based method for identity confirmation when the sequence is already known.[11][12]
For researchers requiring definitive confirmation of purified this compound's primary structure, a multi-faceted approach is recommended. Amino acid analysis can provide accurate quantification and compositional data, while high-resolution mass spectrometry can offer unambiguous sequence confirmation. The choice of method will ultimately depend on the specific experimental goals, available instrumentation, and sample amount.
References
- 1. This compound and Related Peptides: Potential Therapeutic Role in Diabetes and Related Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. genscript.com [genscript.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. usp.org [usp.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Edman degradation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ehu.eus [ehu.eus]
- 11. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ibib.waw.pl [ibib.waw.pl]
- 16. Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 17. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 18. Protein/Peptide Identification - University of Birmingham [birmingham.ac.uk]
- 19. Methods for peptide identification by spectral comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]
Benchmarking Novel Xenin Analogues Against Existing Incretin-Based Therapies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the emerging class of Xenin analogues against established incretin-based therapies for type 2 diabetes and obesity. This document summarizes key performance data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development in this promising area.
Introduction to this compound and Incretin-Based Therapeutics
In the landscape of metabolic disease treatment, incretin-based therapies have revolutionized patient care. Glucagon-like peptide-1 receptor agonists (GLP-1 RAs) and dual glucose-dependent insulinotropic polypeptide (GIP)/GLP-1 receptor agonists have demonstrated significant efficacy in glycemic control and weight reduction.[1][2] this compound, a 25-amino acid peptide co-secreted with GIP from intestinal K-cells, has emerged as a novel therapeutic target.[3] Preclinical studies suggest that this compound analogues, alone or in hybrid forms with other incretins, may offer unique benefits, including the potentiation of GIP's insulinotropic effects, which are often blunted in type 2 diabetes.[4][5] This guide provides a comparative analysis of the preclinical data for novel this compound analogues against current incretin-based treatments.
Mechanisms of Action: A Comparative Overview
Existing incretin-based therapies primarily act by mimicking the effects of endogenous GLP-1 and GIP.[6][7] GLP-1 RAs, such as semaglutide (B3030467), stimulate insulin (B600854) secretion, suppress glucagon (B607659) release, slow gastric emptying, and promote satiety through the activation of the GLP-1 receptor.[7][8] Dual GIP/GLP-1 receptor agonists, like tirzepatide, combine these actions with the insulinotropic and potential weight-reducing effects of GIP receptor activation.[6][9][10]
This compound's mechanism is still under investigation, but it is known to potentiate GIP's action and exert its own insulinotropic effects.[4][11] Novel this compound analogues and hybrid peptides are being developed to enhance stability and efficacy, potentially offering a synergistic approach to metabolic control.[4][5]
Below are diagrams illustrating the signaling pathways associated with these therapeutic agents.
Comparative Preclinical Performance Data
The following tables summarize available preclinical data for novel this compound analogues in comparison to established incretin-based therapies. It is important to note that direct head-to-head studies are limited, and data are compiled from various preclinical models, primarily high-fat diet-fed or ob/ob mice.
Table 1: In Vitro Insulin Secretion
| Compound | Cell Line / Islet Model | Glucose Concentration (mM) | Fold Increase in Insulin Secretion (vs. Control) | Citation(s) |
| This compound Analogues | ||||
| This compound-25(Gln) | BRIN-BD11 cells | 16.7 | Concentration-dependent increase | [12] |
| Ac-NT/XN-8-Gln | BRIN-BD11 cells / Mouse Islets | 16.7 | Dose-dependent increase | [13] |
| (DAla2)GIP/xenin-8-Gln | BRIN-BD11 cells | 16.7 | Significant increase | [5][14] |
| GLP-1 RAs | ||||
| Exendin-4 | Perfused Rat Pancreas | 9 | Dose-dependent increase | [15] |
| Dual GIP/GLP-1 RAs | ||||
| Tirzepatide | Recombinant cell lines | N/A | Potent cAMP accumulation | [9] |
Table 2: In Vivo Glycemic Control in Diabetic Mouse Models
| Compound | Mouse Model | Key Outcome | Result | Citation(s) |
| This compound Analogues | ||||
| This compound-25(Gln) | High-fat fed mice | Glucose Tolerance | Significantly enhanced | [12] |
| Ac-NT/XN-8-Gln + Exendin-4 | High-fat fed mice | Oral Glucose Tolerance | Superior to Exendin-4 alone | [13] |
| (DAla2)GIP/xenin-8-Gln | High-fat fed mice | Circulating Glucose | Returned to lean control levels | [5][14] |
| GLP-1 RAs | ||||
| Semaglutide | N/A (Clinical Data) | HbA1c Reduction | Significant dose-dependent reduction | [16] |
| Dual GIP/GLP-1 RAs | ||||
| Tirzepatide | N/A (Clinical Data) | HbA1c Reduction | Superior to semaglutide in head-to-head trial | [17] |
Table 3: Effects on Body Weight in Obese Mouse Models
| Compound | Mouse Model | Change in Body Weight | Citation(s) |
| This compound Analogues | |||
| (DAla2)GIP/xenin-8-Gln | High-fat fed mice | No significant effect | [5][14] |
| Ac-NT/XN-8-Gln + Exendin-4 | High-fat fed mice | Reduced body fat mass | [13] |
| GLP-1 RAs | |||
| Semaglutide | N/A (Clinical Data) | Significant dose-dependent reduction | [16] |
| Dual GIP/GLP-1 RAs | |||
| Tirzepatide | N/A (Clinical Data) | Greater reduction than semaglutide | [17] |
Key Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate benchmarking of novel compounds. Below are methodologies for key in vivo and in vitro assays.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the effect of a compound on glucose disposal following an oral glucose challenge.
Protocol:
-
Animal Model: High-fat diet-induced obese mice or a genetic model of obesity/diabetes (e.g., ob/ob mice).
-
Acclimatization: House mice under standard conditions with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Fasting: Fast mice overnight (approximately 12-16 hours) with free access to water.[8]
-
Baseline Blood Glucose: Obtain a baseline blood sample (t=0) from the tail vein to measure blood glucose using a glucometer.[8]
-
Compound Administration: Administer the test compound (e.g., this compound analogue, GLP-1 RA) or vehicle control via the appropriate route (e.g., intraperitoneal or subcutaneous injection) at a predetermined time before the glucose challenge.
-
Glucose Challenge: Administer a 20% glucose solution orally via gavage at a dose of 2 g/kg body weight.[8]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[8]
-
Data Analysis: Plot blood glucose concentrations over time and calculate the area under the curve (AUC) for glucose to quantify the overall glycemic excursion.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets
Objective: To determine the direct effect of a compound on insulin secretion from pancreatic beta-cells in response to glucose.
Protocol:
-
Islet Isolation: Isolate pancreatic islets from mice using collagenase digestion followed by density gradient centrifugation.
-
Islet Culture: Culture isolated islets overnight in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Pre-incubation: Pre-incubate batches of size-matched islets in Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.[9]
-
Static Incubation: Transfer the islets to fresh KRB buffer containing:
-
Low glucose (2.8 mM) as a negative control.
-
High glucose (16.7 mM) as a positive control.
-
High glucose (16.7 mM) plus the test compound at various concentrations.[9]
-
-
Incubation: Incubate the islets for a defined period (e.g., 60 minutes) at 37°C.[9]
-
Supernatant Collection: Collect the supernatant from each well for insulin measurement.
-
Insulin Assay: Quantify the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: Express insulin secretion as a fold change over the basal (low glucose) condition.
Conclusion and Future Directions
Novel this compound analogues and hybrid peptides represent a promising new frontier in the development of therapeutics for type 2 diabetes and obesity. Preclinical data suggest that these compounds can improve glycemic control and, in some cases, lipid profiles, partly through the potentiation of GIP signaling. However, direct, comprehensive comparisons with the latest generation of incretin-based therapies like semaglutide and tirzepatide are needed to fully elucidate their therapeutic potential.
Future research should focus on:
-
Conducting head-to-head preclinical studies of novel this compound analogues against semaglutide and tirzepatide in standardized diabetic and obese animal models.
-
Elucidating the precise molecular mechanisms and signaling pathways of the this compound receptor.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of this compound analogues to achieve long-acting formulations suitable for clinical development.
This comparative guide serves as a foundational resource for researchers in the field and will be updated as new data becomes available.
References
- 1. researchgate.net [researchgate.net]
- 2. Incretin therapies: highlighting common features and differences in the modes of action of glucagon‐like peptide‐1 receptor agonists and dipeptidyl peptidase‐4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel GLP-1/xenin hybrid peptide improves glucose homeostasis, circulating lipids and restores GIP sensitivity in high fat fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An enzymatically stable GIP/xenin hybrid peptide restores GIP sensitivity, enhances beta cell function and improves glucose homeostasis in high-fat-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yuniquemedical.com [yuniquemedical.com]
- 7. Semaglutide Mechanism of Action: How GLP-1 Works | Fella Health [fellahealth.com]
- 8. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]
- 9. Insights into the Mechanism of Action of Tirzepatide: A Narrative Review | springermedizin.de [springermedizin.de]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Degradation, insulin secretion, glucose-lowering and GIP additive actions of a palmitate-derivatised analogue of this compound-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A novel neurotensin/xenin fusion peptide enhances β-cell function and exhibits antidiabetic efficacy in high-fat fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An enzymatically stable GIP/xenin hybrid peptide restores GIP sensitivity, enhances beta cell function and improves glucose homeostasis in high-fat-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exendin-4 dose-dependently stimulates somatostatin and insulin secretion in perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dose-Response Relationship of Glucagon-like Peptide-1 Receptor Agonists on HbA1c and Body Weight in Type 2 Diabetes Mellitus: A Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Beyond glycemia: Comparing tirzepatide to GLP-1 analogues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Xenin Disposal
This document provides comprehensive procedures for the safe handling and disposal of Xenin, a synthetic peptide utilized in metabolic research. Adherence to these guidelines is mandatory for all laboratory personnel to ensure personal safety and environmental compliance.
Immediate Safety & Handling
Prior to handling, ensure you are familiar with the this compound Material Safety Data Sheet (MSDS).
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and ANSI-rated safety glasses.
-
Ventilation: Handle all solid this compound and concentrated stock solutions within a certified chemical fume hood.
-
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Spill Management Protocol
For minor spills (<50 mL of a solution ≤10 mM):
-
Restrict Access: Cordon off the affected area to prevent cross-contamination.
-
Absorb: Cover the spill with an absorbent material (e.g., universal chemical absorbent pads or vermiculite).
-
Neutralize: Gently apply a 10% sodium hypochlorite (B82951) (bleach) solution to the absorbent material. Allow a contact time of 30 minutes for complete inactivation.
-
Collect: Using tongs or a scoop, collect the neutralized absorbent material into a designated hazardous waste bag.
-
Decontaminate: Wipe the spill area with the 10% bleach solution, followed by a 70% ethanol (B145695) solution, and finally, deionized water.
-
Dispose: Seal the hazardous waste bag and place it in the designated solid chemical waste container.
This compound Waste Disposal Protocol
All this compound-containing waste, including stock solutions, diluted samples, and contaminated consumables, must be chemically inactivated prior to disposal. Direct disposal down the drain is strictly prohibited due to this compound's potential ecotoxicity.
Inactivation of Aqueous this compound Waste
This protocol details the chemical inactivation of liquid this compound waste through oxidative degradation.
Experimental Protocol: Oxidative Degradation of this compound
-
Preparation: Working within a chemical fume hood, place a designated chemical waste container made of compatible material (e.g., HDPE) on a magnetic stir plate.
-
Collection: Collect all aqueous this compound waste into this container. Do not mix with other chemical waste streams.
-
pH Adjustment: For every 1 liter of waste solution, slowly add 50 mL of 1M Sodium Hydroxide (NaOH) while stirring to raise the pH to ≥11. This denatures the peptide, increasing its susceptibility to oxidation.
-
Oxidation: While stirring, slowly add 100 mL of 10% sodium hypochlorite (bleach) solution for every 1 liter of waste.
-
Reaction: Loosely cap the container to allow for off-gassing and let the mixture stir for a minimum of 2 hours at room temperature.
-
Neutralization: After the 2-hour inactivation period, neutralize the solution by slowly adding 1M Hydrochloric Acid (HCl) until the pH is between 6.0 and 8.0. Verify the pH using a calibrated pH meter.
-
Final Disposal: The neutralized, inactivated solution can now be disposed of as standard chemical waste in accordance with institutional and local regulations.
Disposal of Contaminated Solids
Solid waste contaminated with this compound (e.g., pipette tips, microfuge tubes, gloves) must be segregated.
-
Collection: Place all contaminated solid items into a clearly labeled, leak-proof hazardous waste bag within a secondary container.
-
Inactivation: Before sealing the bag, spray the contents thoroughly with a 10% sodium hypochlorite solution to inactivate any residual this compound.
-
Disposal: Seal the bag and place it in the designated solid chemical waste container for incineration.
Quantitative Data Summary
The following table summarizes the key parameters for the this compound inactivation protocol.
| Parameter | Value | Unit | Notes |
| Initial pH Adjustment Target | ≥ 11.0 | pH | For denaturation |
| Inactivating Reagent | Sodium Hypochlorite | N/A | 10% solution |
| Reagent-to-Waste Ratio | 1:10 | v/v | 100 mL of 10% bleach per 1 L of waste |
| Minimum Reaction Time | 2 | Hours | At room temperature with stirring |
| Final pH Neutralization Target | 6.0 - 8.0 | pH | For final disposal |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of liquid and solid this compound waste.
Essential Safety and Logistical Information for Handling Xenon
Disclaimer: The following information pertains to Xenon. It is highly probable that "Xenin" was a typographical error. No chemical compound named "this compound" was identified in the safety literature.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Xenon. It includes operational and disposal plans with procedural, step-by-step guidance.
Xenon is a colorless, odorless, and chemically inert gas under standard conditions.[1] While generally non-toxic, it presents a significant hazard as a simple asphyxiant by displacing oxygen, especially in confined spaces.[1][2][3] Its compounds, particularly those with fluorine or oxygen, can be highly reactive and toxic.[3]
Key Hazards of Xenon
| Hazard | Description |
| Asphyxiation | High concentrations can displace oxygen, leading to dizziness, lethargy, headache, loss of consciousness, and even death.[2][3] The victim may not be aware of the oxygen deficiency.[4] |
| Gas Under Pressure | Xenon is supplied in compressed gas cylinders, which may explode if heated.[5][6] |
| Frostbite | Contact with liquid Xenon can cause severe cold burns and frostbite.[2][5] |
| Heavier Than Air | As a dense gas, it can accumulate in low-lying areas, increasing the risk of asphyxiation.[1][2] |
Personal Protective Equipment (PPE) for Handling Xenon
Proper PPE is critical for ensuring safety. The required equipment varies based on the potential for exposure.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Gas Cylinders | Safety glasses with side shields.[7] | Leather or work gloves. | Safety shoes.[4] | Not generally required in well-ventilated areas. |
| Connecting/Disconnecting Fittings | Safety goggles or a face shield.[2] | Insulated gloves (EN 511) for potential contact with cold surfaces.[2][4] | Standard lab coat. | Not generally required in well-ventilated areas. |
| Responding to a Leak | Safety goggles. | Insulated gloves. | Protective clothing.[2] | Self-contained breathing apparatus (SCBA) is essential.[2][4][8] |
| Handling Liquid Xenon | Face shield and safety goggles.[2] | Cryogenic/cold-insulating gloves (EN 511).[2][4] | Protective clothing and safety shoes.[2][4] | Self-contained breathing apparatus (SCBA).[2][4] |
Operational Plan for Safe Handling of Xenon Gas Cylinders
Adherence to a strict operational protocol is essential for minimizing risks associated with handling Xenon gas cylinders.
Receiving and Inspection
-
Inspect the cylinder upon arrival: Check for any signs of damage, such as dents or rust.
-
Verify the label: Ensure the cylinder is clearly labeled as "Xenon" and check the hazard pictograms.
-
Check the valve: Make sure the valve protection cap is securely in place.
Storage
-
Store in a well-ventilated area: Keep Xenon cylinders in a designated, secure, and well-ventilated storage area.[8]
-
Protect from sunlight: Cylinders should be protected from direct sunlight, especially when the ambient temperature exceeds 52°C (125°F).[5]
-
Secure the cylinders: Cylinders must be stored in an upright position and secured with chains or straps to prevent them from falling.
-
Separate from incompatible materials: Although Xenon is inert, it is good practice to store it away from highly reactive substances.
In-Laboratory Use
-
Transport with care: Use a cylinder cart to move cylinders; never roll or drag them.
-
Work in a well-ventilated space: Always handle Xenon in an area with adequate ventilation to prevent the accumulation of gas.[2]
-
Use appropriate equipment: Only use regulators, piping, and equipment rated for cylinder pressure.[5] A backflow preventive device in the piping is recommended.[5]
-
Leak testing: After connecting the cylinder, perform a leak test using a soapy water solution or an appropriate leak detection instrument.
-
Valve operation: Open the cylinder valve slowly. Close the valve after each use and when the cylinder is empty.[5]
Emergency Procedures for Leaks
-
Evacuate the area: If a leak is detected, immediately evacuate all personnel from the affected area.
-
Increase ventilation: If it is safe to do so, increase ventilation to the area.
-
Do not enter without proper PPE: Only personnel equipped with a self-contained breathing apparatus (SCBA) should attempt to address the leak.[2]
-
Position the cylinder: If possible, turn the leaking cylinder with the leak facing upwards to prevent the escape of gas in a liquid state.[2]
Disposal Plan for Xenon
The disposal of Xenon must comply with all federal, state, and local regulations.[8]
Non-Radioactive Xenon
-
Return to supplier: The primary method of disposal for unused or empty cylinders is to return them to the supplier.
-
Venting: Small quantities of Xenon gas can be safely vented to a well-ventilated area or a fume hood. Ensure the venting process is slow and controlled to prevent a rapid displacement of oxygen.
Radioactive Xenon (e.g., Xenon-133)
The disposal of radioactive Xenon is strictly regulated and requires specialized procedures and equipment.
-
Collection and Trapping: Exhaled or leaked radioactive Xenon should be collected using a specialized gas trap system, which often contains charcoal filters.
-
Dilution and Exhaust: In some cases, and within permissible limits, Xenon-133 may be disposed of through dilution via a dedicated exhaust system.[9] This requires careful calculation of air flow rates to ensure concentrations remain below regulatory limits.[9]
-
Professional Disposal Service: Contact a licensed professional waste disposal service for the disposal of radioactive materials, including spent charcoal traps.[10]
Visual Workflow for Handling Xenon Gas Cylinders
Caption: Workflow for the safe handling of Xenon gas cylinders.
References
- 1. Xenon Atom|Mechanic|Electric|Physical|Thermal|Properties [engineercalculator.com]
- 2. ICSC 0609 - XENON [inchem.org]
- 3. cacgas.com.au [cacgas.com.au]
- 4. alsafetydatasheets.com [alsafetydatasheets.com]
- 5. mcf.tamu.edu [mcf.tamu.edu]
- 6. airgas.com [airgas.com]
- 7. benchchem.com [benchchem.com]
- 8. advancedspecialtygases.com [advancedspecialtygases.com]
- 9. nrc.gov [nrc.gov]
- 10. isotope.com [isotope.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
